6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride
Description
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Properties
IUPAC Name |
6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS.ClH/c7-6-8-4-1-2-9-3-5(4)10-6;/h1-3H2,(H2,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKDSMUYYQIGCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623580 | |
| Record name | 6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623931-31-7 | |
| Record name | 6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the synthesis of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The primary synthetic route involves the Hantzsch thiazole synthesis, a classical and versatile method for the formation of the thiazole ring. This guide provides a detailed experimental protocol for a plausible synthetic pathway, starting from the readily available tetrahydro-4H-pyran-4-one. It also includes a summary of expected quantitative data and a visualization of the synthetic workflow.
Introduction
The fusion of pyran and thiazole ring systems in compounds like 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine has garnered attention due to the diverse biological activities associated with these individual heterocycles. The 2-aminothiazole moiety, in particular, is a well-established pharmacophore found in numerous approved drugs. This guide details a feasible and efficient laboratory-scale synthesis of the title compound's hydrochloride salt, providing a foundation for further research and development.
Synthetic Pathway
The most direct and established method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thiourea. For the synthesis of the target molecule, the proposed pathway commences with the α-bromination of tetrahydro-4H-pyran-4-one, followed by cyclization with thiourea, and subsequent conversion to the hydrochloride salt.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Synthesis of 3-Bromo-tetrahydro-4H-pyran-4-one
Materials:
-
Tetrahydro-4H-pyran-4-one
-
Bromine (Br₂)
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
A solution of tetrahydro-4H-pyran-4-one (1 equivalent) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Bromine (1 equivalent) is added dropwise to the stirred solution, ensuring the temperature is maintained at or below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
The mixture is then extracted with dichloromethane (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-bromo-tetrahydro-4H-pyran-4-one, which may be used in the next step without further purification.
Synthesis of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine
Materials:
-
3-Bromo-tetrahydro-4H-pyran-4-one
-
Thiourea
-
Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of 3-bromo-tetrahydro-4H-pyran-4-one (1 equivalent) in ethanol, thiourea (1.1 equivalents) is added.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is taken up in water and neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine.
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.
Synthesis of this compound
Materials:
-
6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine
-
4M HCl in 1,4-Dioxane
-
Diethyl ether ((C₂H₅)₂O)
Procedure:
-
The purified 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine (1 equivalent) is dissolved in a minimal amount of anhydrous dioxane.
-
To this solution, a 4M solution of HCl in dioxane (1.1 equivalents) is added dropwise with stirring at room temperature.
-
A precipitate will form upon addition of the HCl solution.
-
The mixture is stirred for an additional 30 minutes at room temperature.
-
Diethyl ether is added to the suspension to facilitate complete precipitation.
-
The solid product is collected by filtration, washed with diethyl ether, and dried under vacuum to yield this compound as a stable salt.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis. Please note that actual yields may vary depending on the specific reaction conditions and purification methods employed.
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Theoretical Yield (g) per mole of starting pyranone | Expected Yield (%) |
| 1 | 3-Bromo-tetrahydro-4H-pyran-4-one | Tetrahydro-4H-pyran-4-one | 179.02 | 179.02 | 70-85 |
| 2 | 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine | 3-Bromo-tetrahydro-4H-pyran-4-one | 156.21 | 156.21 | 60-75 |
| 3 | This compound | Free Base | 192.67 | 192.67 | >95 |
Experimental Workflow
The overall experimental workflow can be visualized as a sequence of key laboratory operations.
Caption: A step-by-step workflow diagram for the synthesis of the target compound.
Conclusion
This technical guide provides a comprehensive overview of a plausible synthetic route for this compound. The described Hantzsch thiazole synthesis protocol offers a reliable method for obtaining this compound for research purposes. The provided data and visualizations are intended to facilitate the successful execution of this synthesis in a laboratory setting. Further optimization of reaction conditions may lead to improved yields and purity.
chemical properties of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical and biological properties of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride. This heterocyclic compound belongs to the pyranothiazole class, a group of molecules that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This document summarizes the available data on its chemical structure, properties, and potential therapeutic applications, with a focus on its antimicrobial potential. Detailed experimental protocols for the synthesis of related compounds and for antimicrobial screening are provided to facilitate further research and development. While specific experimental data for the hydrochloride salt is limited in publicly available literature, this guide consolidates the existing knowledge to serve as a valuable resource for researchers in the field.
Chemical Properties
This compound is a bicyclic heterocyclic compound. Its structure features a pyran ring fused with a thiazole ring, and an amine group at the 2-position of the thiazole moiety. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for pharmaceutical applications.
Chemical Structure and Identifiers
| Property | Value | Source |
| IUPAC Name | 6,7-dihydro-4H-pyrano[4,3-d][1][2]thiazol-2-amine;hydrochloride | [3] |
| Molecular Formula | C₆H₉ClN₂OS | [3] |
| Molecular Weight | 192.67 g/mol | [3][4] |
| Canonical SMILES | C1COCC2=C1N=C(S2)N.Cl | [3] |
| InChI Key | QEKDSMUYYQIGCO-UHFFFAOYSA-N | [3] |
| CAS Number | 623931-31-7 | [] |
Physicochemical Properties
-
Solubility : The hydrochloride salt is expected to be soluble in water and polar organic solvents like methanol and ethanol. The free base is likely to be more soluble in less polar organic solvents.
-
Stability : Thiazole-containing compounds can be susceptible to degradation under harsh acidic or basic conditions and upon exposure to strong oxidizing agents. Stability studies are recommended to determine the optimal storage and handling conditions.
Synthesis and Characterization
While a specific, detailed synthesis protocol for this compound has not been found in the reviewed literature, the synthesis of the core pyranothiazole scaffold and related aminothiazoles has been reported. The following proposed synthesis is based on established synthetic routes for similar compounds.
Proposed Synthetic Pathway
A plausible synthetic route to 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine could involve a multi-component reaction, a common and efficient method for the synthesis of pyran-fused heterocycles.[6][7] The hydrochloride salt can then be prepared by treating the free base with hydrochloric acid.
References
- 1. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpc.com [ijrpc.com]
- 3. Buy this compound | 623931-31-7 [smolecule.com]
- 4. 623931-31-7|this compound|BLD Pharm [bldpharm.com]
- 6. rroij.com [rroij.com]
- 7. researchgate.net [researchgate.net]
Elucidation of the Structure of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required to confirm the structure of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride. Due to the limited availability of public experimental data for this specific molecule, this guide will utilize a detailed, analogous compound, 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine, to illustrate the principles and expected outcomes of the spectroscopic analysis. This guide outlines a plausible synthetic route via the Hantzsch thiazole synthesis, details the expected outcomes from key analytical techniques, and presents the data in a clear, structured format for researchers.
Introduction
This compound is a heterocyclic compound featuring a bicyclic system that integrates a pyran and a thiazole ring.[1] Such scaffolds are of significant interest in medicinal chemistry due to their potential biological activities. The confirmation of the molecular structure is the first critical step in the research and development of any new chemical entity. This process, known as structure elucidation, relies on a combination of spectroscopic techniques to piece together the molecular puzzle.
This guide will walk through the logical workflow of structure elucidation, from a probable synthesis to the analysis of spectroscopic data.
Proposed Synthesis: Hantzsch Thiazole Synthesis
A common and effective method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[2] This reaction typically involves the condensation of an α-haloketone with a thiourea derivative.[3] For the synthesis of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine, the likely starting materials would be 3-bromodihydro-2H-pyran-4(3H)-one and thiourea.
Caption: Proposed synthetic pathway for the target compound.
Experimental Protocol: A Plausible Synthesis
The following protocol is a generalized procedure based on the Hantzsch thiazole synthesis for analogous compounds.
-
Halogenation of the Ketone: To a solution of dihydro-2H-pyran-4(3H)-one in a suitable solvent (e.g., glacial acetic acid or chloroform), an equimolar amount of bromine is added dropwise with stirring at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Condensation with Thiourea: To the resulting solution of the α-bromoketone, thiourea is added, and the mixture is heated to reflux. The reaction progress is again monitored by TLC.
-
Work-up and Isolation: After cooling, the reaction mixture is poured into water and neutralized with a base (e.g., sodium bicarbonate). The precipitated solid, the free base of the target compound, is collected by filtration, washed with water, and dried.
-
Salt Formation: The isolated free base is dissolved in a suitable solvent (e.g., ethanol or isopropanol), and a solution of hydrochloric acid in the same solvent is added. The resulting precipitate of this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Spectroscopic Data and Structure Elucidation
The following sections detail the expected spectroscopic data for this compound, with comparative data from the analogous compound 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine provided for reference.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound. For the free base, 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine, the expected molecular formula is C₆H₈N₂OS, with a monoisotopic mass of approximately 156.04 g/mol . The hydrochloride salt will have a molecular weight of approximately 192.51 g/mol .
Table 1: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ (free base) | 157.05 |
| [M]⁺ (free base) | 156.04 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 2: Predicted Infrared Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | N-H stretching (amine) |
| 3100-3000 | C-H stretching (aromatic/vinylic) |
| 2950-2850 | C-H stretching (aliphatic) |
| 1650-1600 | C=N stretching (thiazole ring) |
| 1600-1550 | N-H bending (amine) |
| 1150-1050 | C-O-C stretching (pyran ring) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The expected chemical shifts are predicted based on the structure and comparison with the benzothiazole analog.
Table 3: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.5 | br s | 2H | -NH₂ (protons of the amino group) |
| ~4.5-4.8 | t | 2H | -CH₂-O- (protons on the carbon adjacent to oxygen in the pyran ring) |
| ~3.8-4.2 | s | 2H | -S-C-CH₂- (protons on the carbon of the pyran ring attached to the thiazole ring) |
| ~2.8-3.2 | t | 2H | -CH₂-CH₂-O- (protons on the other carbon in the pyran ring) |
Table 4: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C2 (carbon of the thiazole ring bonded to the amino group) |
| ~145 | C3a (carbon at the fusion of the two rings) |
| ~115 | C7a (carbon at the fusion of the two rings) |
| ~65 | C4 (carbon of the pyran ring bonded to oxygen) |
| ~40 | C7 (carbon of the pyran ring adjacent to the thiazole ring) |
| ~25 | C6 (carbon of the pyran ring) |
Structure Elucidation Workflow
The process of confirming the structure follows a logical progression of experiments and data analysis.
Caption: A typical workflow for structure elucidation.
Conclusion
References
Technical Guide: Spectroscopic and Synthetic Profile of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and synthetic data for the compound 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride. The information is compiled from publicly available data and extrapolated from analogous chemical structures. This document is intended to serve as a comprehensive resource for researchers utilizing this compound in their work.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a fused pyran and thiazole ring system.[1] The presence of an amine group and its hydrochloride salt form suggests its potential use in pharmaceutical and medicinal chemistry research.[1]
| Property | Value |
| CAS Number | 623931-31-7 |
| Molecular Formula | C6H9ClN2OS |
| Molecular Weight | 192.67 g/mol [1] |
| Canonical SMILES | C1COCC2=C1N=C(S2)N.Cl[1] |
| InChI Key | QEKDSMUYYQIGCO-UHFFFAOYSA-N[1] |
digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [penwidth=2];// Atom nodes N1 [label="N", pos="0.5,1.2!"]; C2 [label="C", pos="1.5,1.2!"]; S3 [label="S", pos="2,0!"]; C4 [label="C", pos="1,-0.8!"]; C5 [label="C", pos="0,-0.8!"]; N6 [label="N", pos="2.2,2.0!"]; H1N6 [label="H", pos="1.8,2.5!"]; H2N6 [label="H", pos="2.6,2.5!"]; C7 [label="C", pos="-1.2,-0.5!"]; H1C7 [label="H", pos="-1.5,-1.0!"]; H2C7 [label="H", pos="-1.5,0!"]; O8 [label="O", pos="-1.2,1.0!"]; C9 [label="C", pos="-0.5,2.0!"]; H1C9 [label="H", pos="-0.8,2.5!"]; H2C9 [label="H", pos="0,2.5!"]; Cl [label=".HCl", pos="3.5,1.5!"];
// Bonds C5 -- N1 [len=1.5]; N1 -- C2 [len=1.5]; C2 -- S3 [len=1.5]; S3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C7 [len=1.5]; C7 -- O8 [len=1.5]; O8 -- C9 [len=1.5]; C9 -- N1 [len=1.5]; C2 -- N6 [len=1.5]; N6 -- H1N6 [style=dashed]; N6 -- H2N6 [style=dashed];
// Double bonds C4 -- C5 [style=invis]; C4 -- C5 [dir=none, penwidth=4, color="#202124"]; N1 -- C2 [style=invis]; N1 -- C2 [dir=none, penwidth=4, color="#202124"];
}
Caption: Chemical structure of this compound.
Hypothetical Spectroscopic Data
¹H NMR (Proton NMR) Data (Predicted)
(Solvent: DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.20 | br s | 2H | -NH₂ (amine protons) |
| ~4.60 | s | 2H | -CH₂-O- (pyran ring) |
| ~3.80 | t, J=5.6 Hz | 2H | -CH₂-N- (pyran ring) |
| ~2.85 | t, J=5.6 Hz | 2H | -CH₂-C= (pyran ring) |
¹³C NMR (Carbon NMR) Data (Predicted)
(Solvent: DMSO-d₆, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~168.0 | C=N (thiazole ring) |
| ~145.0 | C-S (thiazole ring) |
| ~115.0 | C=C (pyran ring junction) |
| ~65.0 | -CH₂-O- (pyran ring) |
| ~42.0 | -CH₂-N- (pyran ring) |
| ~25.0 | -CH₂-C= (pyran ring) |
Mass Spectrometry (MS) Data (Predicted)
| m/z | Assignment |
| 157.05 | [M+H]⁺ (protonated molecule) |
| 179.03 | [M+Na]⁺ (sodium adduct) |
Infrared (IR) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3100 | N-H stretch (amine) |
| 2950-2850 | C-H stretch (aliphatic) |
| ~1640 | C=N stretch (thiazole) |
| ~1580 | N-H bend (amine) |
| ~1100 | C-O stretch (pyran) |
Experimental Protocols
The following sections detail hypothetical but plausible experimental procedures for the synthesis and spectroscopic analysis of this compound, based on established methods for similar compounds.[2][3][4]
Synthesis Workflow
The synthesis of the target compound can be envisioned as a multi-step process starting from readily available precursors. A potential synthetic route is outlined below.
Caption: A plausible synthetic workflow for the target compound.
Detailed Synthesis Protocol
-
Bromination of Tetrahydro-4H-pyran-4-one: To a solution of tetrahydro-4H-pyran-4-one in glacial acetic acid, an equimolar amount of bromine is added dropwise at room temperature. The reaction mixture is stirred for several hours until the bromine color disappears. The product, 3-bromotetrahydro-4H-pyran-4-one, is then isolated by extraction with a suitable organic solvent and purified.
-
Hantzsch Thiazole Synthesis: The purified 3-bromotetrahydro-4H-pyran-4-one is dissolved in ethanol, followed by the addition of an equimolar amount of thiourea. The mixture is refluxed for 4-6 hours. After cooling, the solvent is removed under reduced pressure, and the resulting solid is washed with a non-polar solvent to yield the free base, 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine.
-
Hydrochloride Salt Formation: The free base is dissolved in a minimal amount of ethanol. A solution of hydrochloric acid in ethanol is then added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with cold ethanol, and dried under vacuum.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source in positive ion mode. The sample is dissolved in methanol prior to analysis.
-
Infrared Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is analyzed as a KBr pellet.
Conclusion
This technical guide provides a foundational understanding of the chemical and spectroscopic properties of this compound. While some of the data presented is predictive, it is based on sound chemical principles and analogous structures, offering a valuable starting point for researchers. For definitive data, it is recommended to acquire a certificate of analysis from a commercial supplier or perform the analyses in-house.[5]
References
Navigating the Solubility Landscape of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine Hydrochloride: A Technical Guide for Researchers
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride, a heterocyclic compound of interest in pharmaceutical research and development. While specific quantitative solubility data for this compound is not extensively available in published literature, this document provides a predictive solubility profile based on the behavior of structurally similar molecules and outlines a detailed experimental protocol for its empirical determination. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and work with this compound.
Predictive Solubility Profile
The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and routes of administration. Based on the chemical structure of this compound, which features a polar pyran ring, a thiazole moiety, and an amine hydrochloride salt, a qualitative prediction of its solubility in common organic solvents can be made. The hydrochloride salt form is expected to enhance solubility in polar protic solvents.
A related isomer, 6,7-dihydro-4H-pyrano[3,4-d]thiazol-2-amine, has been described as being readily soluble in polar organic solvents like dimethyl sulfoxide (DMSO)[1]. Drawing parallels from this and the general solubility trends of aminothiazole hydrochlorides, the following table presents a predictive qualitative solubility profile for this compound.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Excellent solvent for a wide range of organic compounds, including polar and salt forms. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Another versatile polar aprotic solvent capable of dissolving many organic salts. |
| Methanol | Polar Protic | Soluble to Moderately Soluble | The polar protic nature and ability to form hydrogen bonds should facilitate dissolution. |
| Ethanol | Polar Protic | Moderately Soluble | Similar to methanol, but the slightly lower polarity may result in reduced solubility. |
| Water | Polar Protic | Sparingly Soluble to Insoluble | Despite the hydrochloride salt, the organic scaffold may limit aqueous solubility. |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | Moderate polarity may not be sufficient to effectively solvate the ionic hydrochloride. |
| Tetrahydrofuran (THF) | Nonpolar Aprotic | Insoluble to Sparingly Soluble | Lower polarity makes it a poor solvent for ionic compounds. |
| Dichloromethane (DCM) | Nonpolar Aprotic | Insoluble | The nonpolar nature is unlikely to solubilize the hydrochloride salt. |
| Toluene | Nonpolar Aprotic | Insoluble | A nonpolar aromatic solvent, not suitable for dissolving polar salts. |
| Hexane | Nonpolar Aprotic | Insoluble | A nonpolar aliphatic solvent, not suitable for dissolving polar salts. |
Note: This table provides an educated estimation. Experimental verification is crucial for obtaining accurate solubility data.
Experimental Protocol for Solubility Determination
To address the current data gap, a robust and standardized experimental protocol for determining the solubility of this compound is essential. The isothermal shake-flask method is a widely accepted and reliable technique for establishing the thermodynamic equilibrium solubility of a compound in various solvents.
Objective: To quantitatively determine the solubility of this compound in a range of organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.01 mg)
-
Glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials, ensuring a visible excess of solid remains at equilibrium.
-
Add a known volume of each selected organic solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of known concentrations of this compound in the respective solvents.
-
Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC.
-
Construct a calibration curve from the analysis of the standard solutions.
-
Determine the concentration of the compound in the filtered sample by interpolating from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Report the temperature at which the solubility was determined.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
This guide provides a foundational understanding for researchers working with this compound. The predictive solubility table offers a starting point for solvent selection, while the detailed experimental protocol and workflow diagram provide a clear path for generating precise and reliable quantitative solubility data. The generation of such empirical data will be a valuable contribution to the scientific community and will facilitate the further development of this promising compound.
References
Technical Whitepaper: Physicochemical Properties of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a technical overview of the available physicochemical data for the compound 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride, identified by the CAS Registry Number 623931-31-7. Despite a comprehensive search of scientific literature and chemical supplier databases, the melting point for this specific hydrochloride salt has not been publicly reported. This paper summarizes the known properties and provides context for researchers working with this and related heterocyclic compounds.
Compound Identification and Properties
This compound is a heterocyclic compound containing a fused pyran and thiazole ring system. Such scaffolds are of interest in medicinal chemistry due to their potential biological activities.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Registry Number | 623931-31-7 | [1][2] |
| Molecular Formula | C₆H₉ClN₂OS | [1][2] |
| Molecular Weight | 192.67 g/mol | [1] |
| Melting Point | Data not available | N/A |
Experimental Data and Protocols
A thorough search of available scientific databases and chemical supplier documentation, including Certificates of Analysis (COA) and Material Safety Data Sheets (MSDS), did not yield an experimentally determined melting point for this compound.
For illustrative purposes, a general workflow for the synthesis and characterization of a similar heterocyclic amine is presented below.
Diagram 1: General Experimental Workflow for Heterocyclic Amine Synthesis and Characterization
Caption: A generalized workflow for the synthesis and characterization of a heterocyclic amine.
Signaling Pathways and Logical Relationships
The biological activity of aminothiazole derivatives can be diverse. While the specific signaling pathways modulated by this compound are not documented, related compounds have been investigated for their roles as kinase inhibitors, antimicrobial agents, and modulators of other cellular targets. A hypothetical signaling pathway diagram is presented to illustrate the potential mechanism of action for a generic aminothiazole kinase inhibitor.
Diagram 2: Hypothetical Signaling Pathway for an Aminothiazole-based Kinase Inhibitor
Caption: A diagram illustrating the inhibitory action of a hypothetical aminothiazole compound on a protein kinase signaling pathway.
Conclusion
The melting point of this compound (CAS 623931-31-7) is not currently available in the public domain. Researchers and drug development professionals working with this compound should consider performing their own physicochemical characterization, including melting point determination, as part of their experimental workflow. The provided diagrams offer a general framework for the synthesis, characterization, and potential mechanism of action for compounds within this chemical class.
References
The 2-Aminothiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety is a privileged heterocyclic scaffold that has emerged as a cornerstone in medicinal chemistry. Its versatile structure and broad spectrum of biological activities have led to its incorporation into a multitude of clinically approved drugs and investigational compounds. This technical guide provides a comprehensive overview of the 2-aminothiazole core, its synthesis, therapeutic applications, and the experimental methodologies used to evaluate its biological activity.
Therapeutic Applications of the 2-Aminothiazole Scaffold
The unique structural features of the 2-aminothiazole ring system allow it to interact with a wide array of biological targets, leading to its application in various therapeutic areas.[1][2] This includes its use in the development of anticancer, antimicrobial, and anti-inflammatory agents.[2]
Anticancer Activity
Derivatives of 2-aminothiazole have demonstrated potent cytotoxic effects against a broad spectrum of human cancer cell lines.[2][3] Their anticancer activity is often attributed to the inhibition of key enzymes involved in cell cycle progression and signal transduction, such as protein kinases.[2][3] A notable example is Dasatinib, a potent kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[4][5][6] Other 2-aminothiazole derivatives have been investigated as inhibitors of Aurora kinases, which are crucial for mitotic progression and are often overexpressed in tumors.[7][8][9][10]
Antimicrobial Activity
The 2-aminothiazole scaffold is a key component in a number of antimicrobial agents.[11] These compounds exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[11] The mechanism of their antimicrobial action can vary, but they often target essential microbial enzymes or cellular processes.
Anti-inflammatory Activity
Certain 2-aminothiazole derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[12][13][14] COX-2 is a key enzyme in the inflammatory cascade, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.
Quantitative Biological Data
The following tables summarize the in vitro biological activity of selected 2-aminothiazole derivatives from various studies.
Table 1: Anticancer Activity of Selected 2-Aminothiazole Derivatives [2][3][15]
| Compound/Derivative | Cancer Cell Line | IC50 Value |
| Dasatinib | K562 (Leukemia) | < 1 µM |
| Compound 20 | H1299 (Lung Cancer) | 4.89 µM |
| Compound 20 | SHG-44 (Glioma) | 4.03 µM |
| Compound 28 | HT29 (Colon Cancer) | 0.63 µM |
| Compound 23 | HepG2 (Liver Cancer) | 0.51 mM |
| Compound 24 | HepG2 (Liver Cancer) | 0.57 mM |
| Compound 23 | PC12 (Pheochromocytoma) | 0.309 mM |
| Compound 24 | PC12 (Pheochromocytoma) | 0.298 mM |
| S3b | A2780 (Ovarian Cancer) | 8.24 ± 0.19 µM |
| S3c | A2780 (Ovarian Cancer) | 7.12 ± 0.11 µM |
| S4c | A2780 (Ovarian Cancer) | 6.28 ± 0.09 µM |
| S5b | A2780 (Ovarian Cancer) | 5.14 ± 0.08 µM |
| S6c | A2780 (Ovarian Cancer) | 4.23 ± 0.05 µM |
Table 2: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives [11][16]
| Compound/Derivative | Target Organism | MIC (µg/mL) |
| Piperazinyl derivative (121d) | Staphylococcus aureus (MRSA) | 4 |
| Piperazinyl derivative (121d) | Escherichia coli | 8 |
| Thiazolyl-thiourea (124) | Staphylococcus aureus | 4 - 16 |
| Thiazolyl-thiourea (124) | Staphylococcus epidermidis | 4 - 16 |
| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) | Mycobacterium tuberculosis | 0.008 |
| Thiourea derivative (3) | Gram-positive cocci | 2 - 32 |
| Thiourea derivative (9) | Gram-positive cocci | 2 - 32 |
| 2-AMO derivative 6b | Mycobacterium tuberculosis H37Rv | 6.25 |
| 2-AMO derivative 7b | Mycobacterium tuberculosis H37Rv | 6.25 |
| Compound SMB-1 | Aspergillus niger | Comparable to micanazole nitrate |
Table 3: Anti-inflammatory Activity of Selected 2-Aminothiazole Derivatives [12][14]
| Compound/Derivative | Target Enzyme | IC50 (µM) | Selectivity Index (SI) for COX-2 |
| Thiazolyl derivative 188 | COX-1 | 1.00 - 6.34 | 3.03 - 16 |
| Thiazolyl derivative 188 | COX-2 | 0.09 - 0.71 | 3.03 - 16 |
| Benzo[d]thiazol analog 2c | COX-2 | 0.28 - 0.77 | 7.2 - 18.6 |
| Benzo[d]thiazol analog 2d | COX-2 | 0.28 - 0.77 | 7.2 - 18.6 |
| Benzo[d]thiazol analog 2g | COX-2 | 0.28 - 0.77 | 7.2 - 18.6 |
| Benzo[d]thiazol analog 3d | COX-2 | 0.28 - 0.77 | 7.2 - 18.6 |
| Benzo[d]thiazol analog 3f | COX-2 | 0.28 - 0.77 | 7.2 - 18.6 |
| Benzo[d]thiazol analog 3g | COX-2 | 0.28 - 0.77 | 7.2 - 18.6 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 2-aminothiazole derivatives and key biological assays for their evaluation.
Synthesis of 2-Aminothiazole Derivatives via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole core.[17][18][19][20][21] It involves the condensation of an α-haloketone with a thioamide.
Materials:
-
α-haloketone (e.g., 2-bromoacetophenone) (1.0 eq.)
-
Thiourea (1.1 - 1.5 eq.)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker
-
Deionized water (cold)
-
Filtration apparatus (e.g., Buchner funnel)
Procedure:
-
In a round-bottom flask, dissolve the α-haloketone in absolute ethanol.
-
Add thiourea to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing cold deionized water to precipitate the product.
-
Collect the precipitate by filtration and wash it with deionized water.
-
Dry the crude product.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
Caption: Hantzsch Thiazole Synthesis Workflow.
Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[22][23][24][25]
Materials:
-
Adherent cells
-
96-well plates
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Caption: MTT Assay Experimental Workflow.
Antimicrobial Susceptibility Testing by Broth Microdilution
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[26][27][28][29][30]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Appropriate broth medium
-
Test compound (serial dilutions)
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Kinase Inhibition Assay
This assay is used to determine the potency of a compound in inhibiting a specific kinase.[31][32][33][34][35]
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
ATP
-
Kinase buffer
-
Test compound (serial dilutions)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the kinase, its substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Signaling Pathways Modulated by 2-Aminothiazole Derivatives
Dasatinib Signaling in Chronic Myeloid Leukemia (CML)
Dasatinib is a multi-targeted kinase inhibitor that effectively targets the BCR-ABL fusion protein, the hallmark of CML.[4][5][6] It also inhibits other kinases such as SRC family kinases. By blocking these key signaling molecules, Dasatinib disrupts downstream pathways that are crucial for the proliferation and survival of CML cells, including the RAS/RAF/MEK/ERK (MAPK), PI3K/AKT/mTOR, and JAK/STAT pathways.[5][6][36]
Caption: Dasatinib Signaling Pathway in CML.
Aurora Kinase Signaling in Cancer
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis.[7][8][9][10] Their overexpression is frequently observed in various cancers and is associated with tumorigenesis. Aurora A is involved in centrosome maturation and separation, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis. Inhibition of Aurora kinases by 2-aminothiazole derivatives can lead to mitotic arrest and apoptosis in cancer cells. These kinases are involved in complex signaling networks, including the p53 and Wnt/β-catenin pathways.[7][10]
Caption: Aurora Kinase Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Effects of dasatinib on SRC kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluations of selective COX-2 inhibitory effects: Benzo[d]thiazol analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chemhelpasap.com [chemhelpasap.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. benchchem.com [benchchem.com]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 27. Broth microdilution - Wikipedia [en.wikipedia.org]
- 28. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 30. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 31. benchchem.com [benchchem.com]
- 32. benchchem.com [benchchem.com]
- 33. protocols.io [protocols.io]
- 34. sigmaaldrich.com [sigmaaldrich.com]
- 35. bmglabtech.com [bmglabtech.com]
- 36. researchgate.net [researchgate.net]
Unlocking Precision: A Technical Guide to the Discovery of Novel Kinase Inhibitor Templates
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide navigates the multifaceted landscape of novel kinase inhibitor discovery, a cornerstone of modern therapeutic development. Protein kinases, as central regulators of cellular signaling, have emerged as a pivotal class of drug targets, particularly in oncology and inflammatory diseases. The conserved nature of the ATP-binding site across the kinome presents a significant challenge, demanding innovative strategies to achieve inhibitor selectivity and potency. This document provides a comprehensive overview of the core methodologies, presents comparative quantitative data for informed decision-making, and details key experimental protocols.
Core Strategies in Kinase Inhibitor Discovery
The journey to identify novel kinase inhibitor templates primarily revolves around three synergistic approaches: High-Throughput Screening (HTS), Fragment-Based Drug Discovery (FBDD), and Structure-Based Drug Design (SBDD).
1.1. High-Throughput Screening (HTS): Casting a Wide Net
HTS serves as the initial engine for hit identification, enabling the rapid screening of large chemical libraries against a specific kinase target. The primary goal is to identify compounds that modulate the kinase's activity, which can then be optimized into lead candidates.
1.2. Fragment-Based Drug Discovery (FBDD): Building from the Ground Up
FBDD has gained prominence as an efficient method for developing highly specific and potent kinase inhibitors.[1][2] This approach involves screening libraries of small, low-molecular-weight fragments that, due to their simplicity, can explore a wider chemical space and often form high-quality interactions with the target protein.[2] Although these initial hits exhibit weak binding affinity, their interactions provide a strong foundation for optimization into more complex and potent lead compounds.[1][2]
1.3. Structure-Based Drug Design (SBDD): A Rational Approach
SBDD is an iterative and rational process that leverages the three-dimensional structure of the target kinase to design and refine inhibitors with high affinity and selectivity.[3][4][5][6] This method begins with the determination of the kinase's structure, often in complex with a ligand, using techniques like X-ray crystallography or NMR spectroscopy.[5][6] This structural information guides the design of novel molecules or the optimization of existing hits to improve their binding characteristics.[3][5]
Key Signaling Pathways in Kinase Inhibition
Understanding the intricate signaling cascades regulated by kinases is fundamental to designing effective inhibitors. Dysregulation of these pathways is often implicated in disease pathogenesis.
2.1. The Abl Kinase Signaling Pathway
The Abl tyrosine kinase is a crucial regulator of cell proliferation, survival, and migration. Its aberrant activation, most notably through the BCR-Abl fusion protein in chronic myeloid leukemia (CML), drives oncogenesis by activating downstream pathways such as the RAS/MAPK and PI3K/AKT cascades.[7]
Caption: Simplified Abl kinase signaling pathway.
2.2. The Src Tyrosine Kinase Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, growth, migration, and differentiation.[8][9][10][11] Its activation by various cell surface receptors leads to the phosphorylation of numerous downstream substrates, initiating multiple signaling cascades.[8][9][10][11]
Caption: Overview of the Src tyrosine kinase signaling cascade.
2.3. The Aurora Kinase Signaling Pathway
The Aurora kinase family (A, B, and C) are serine/threonine kinases that are essential for regulating mitosis.[12][13][14][15][16] Their overexpression is frequently observed in various cancers, making them attractive therapeutic targets.[12][13][14][15][16] Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex that ensures proper chromosome segregation and cytokinesis.[12][13][15]
Caption: Roles of Aurora A and B kinases in mitosis.
Experimental Workflows
The successful discovery of novel kinase inhibitors relies on well-defined and integrated experimental workflows.
3.1. High-Throughput Screening (HTS) Workflow
Caption: A typical workflow for High-Throughput Screening.
3.2. Fragment-Based Drug Discovery (FBDD) Workflow
Caption: The iterative process of Fragment-Based Drug Discovery.
3.3. Structure-Based Drug Design (SBDD) Workflow
Caption: The iterative cycle of Structure-Based Drug Design.
Quantitative Data Summary
The following tables provide a comparative overview of the inhibitory potency (IC50 values) of selected novel kinase inhibitor templates against various kinase targets. These values are indicative of the compound's efficacy in vitro and serve as a critical parameter in the lead selection process.
Table 1: Comparative IC50 Values of Novel Aurora Kinase Inhibitors
| Inhibitor Scaffold | Target Kinase | IC50 (nM) | Reference Cell Line(s) |
| NCI 14040 | Aurora-A | 3,500 - 11,000 | PANC1, PC-3, T-47D, MDA-MB-231 |
| Reference Compound | |||
| Alisertib (MLN8237) | Aurora-A | 1.2 | Various |
Note: IC50 values can vary based on assay conditions and cell lines used. Data is for comparative purposes.[17]
Table 2: Comparative IC50 Values of Novel c-Met Kinase Inhibitors
| Inhibitor Scaffold | Target Kinase | IC50 (nM) | Reference |
| Pyridine-bioisostere of Cabozantinib | c-Met | 4.9 | [11] |
| Reference Compound | |||
| Cabozantinib | c-Met | 5.4 | [11] |
Note: IC50 values are determined by in vitro kinase assays.
Table 3: Comparative IC50 Values of Recently Approved Kinase Inhibitors (2018-2020)
| Inhibitor | Primary Target(s) | IC50 (nM) |
| Abemaciclib | CDK4/6 | 2 / 10 |
| Acalabrutinib | BTK | 3 |
| Brigatinib | ALK | 0.6 |
| Dacomitinib | EGFR | 6 |
| Enasidenib | IDH2 (mutant) | 12 |
| Erdafitinib | FGFR1-4 | 1.2 - 3.2 |
| Gilteritinib | FLT3/AXL | 0.29 / 0.7 |
| Ivosidenib | IDH1 (mutant) | 10 |
| Larotrectinib | TRKA/B/C | 5 - 11 |
| Lorlatinib | ALK/ROS1 | 0.6 / 1.0 |
| Neratinib | HER2/EGFR | 58 / 92 |
| Ribociclib | CDK4/6 | 10 / 39 |
| Talazoparib | PARP1/2 | 0.57 / 1.0 |
| Zanubrutinib | BTK | <0.5 |
Source: Adapted from data presented in a comparative profiling study.[18]
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments in kinase inhibitor discovery.
5.1. High-Throughput Screening (HTS) for Kinase Inhibitors
This protocol outlines a general procedure for a biochemical HTS assay to identify inhibitors of a target kinase.
-
Objective: To identify compounds that inhibit the enzymatic activity of a target kinase from a large chemical library.
-
Principle: The assay measures the phosphorylation of a substrate by the kinase. Inhibition is detected as a decrease in the signal generated by the phosphorylated product.
-
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (at or near the Km concentration)
-
Assay buffer (e.g., HEPES, MgCl2, DTT)
-
Detection reagents (e.g., phosphospecific antibody, ADP detection kit)
-
Compound library dissolved in DMSO
-
384-well microplates
-
Plate reader
-
-
Procedure:
-
Compound Plating: Dispense a small volume (e.g., 50 nL) of each compound from the library into individual wells of a 384-well plate. Include positive (known inhibitor) and negative (DMSO) controls.
-
Enzyme and Substrate Addition: Add the kinase and its substrate, prepared in assay buffer, to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Reaction Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Signal Reading: Read the plate on a suitable plate reader (e.g., fluorescence, luminescence, or absorbance).
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).
-
5.2. Fragment Screening using Surface Plasmon Resonance (SPR)
This protocol describes a method for identifying fragment hits that bind to a target kinase using SPR.
-
Objective: To identify low-molecular-weight fragments that bind to a target kinase.
-
Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (fragment) to an immobilized ligand (kinase). This allows for the label-free, real-time detection of binding events.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified recombinant kinase
-
Fragment library dissolved in a suitable buffer
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS)
-
-
Procedure:
-
Kinase Immobilization: Immobilize the target kinase onto the surface of the sensor chip using standard amine coupling chemistry.
-
Fragment Screening: Inject the fragments from the library one by one over the sensor surface at a constant flow rate.
-
Binding Measurement: Monitor the change in the SPR signal (response units, RU) over time to generate a sensorgram for each fragment.
-
Data Analysis:
-
Identify "hits" as fragments that produce a significant and reproducible binding signal.
-
Determine the binding affinity (KD) and kinetics (ka, kd) for the confirmed hits by performing dose-response experiments.
-
Validate hits using orthogonal biophysical techniques (e.g., NMR, thermal shift assay).
-
-
5.3. Structure-Based Drug Design (SBDD) using X-ray Crystallography
This protocol outlines the general steps involved in using X-ray crystallography for SBDD of kinase inhibitors.
-
Objective: To determine the three-dimensional structure of a kinase-inhibitor complex to guide inhibitor optimization.
-
Principle: X-ray crystallography provides high-resolution structural information of a protein by analyzing the diffraction pattern of X-rays passing through a crystal of that protein.
-
Materials:
-
Highly pure and concentrated kinase protein
-
Inhibitor compound
-
Crystallization screens and reagents
-
X-ray source (synchrotron or in-house)
-
Crystallographic software for data processing and structure determination
-
-
Procedure:
-
Co-crystallization or Soaking:
-
Co-crystallization: Crystallize the kinase in the presence of the inhibitor.
-
Soaking: Soak pre-existing kinase crystals in a solution containing the inhibitor.
-
-
Crystal Harvesting and Cryo-protection: Mount the crystals and flash-cool them in liquid nitrogen to prevent radiation damage.
-
X-ray Diffraction Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.
-
Data Processing and Structure Determination: Process the diffraction data to determine the electron density map and build the atomic model of the kinase-inhibitor complex.
-
Structural Analysis and Inhibitor Optimization:
-
Analyze the binding mode of the inhibitor and its interactions with the kinase active site.
-
Use this structural information to design new analogs with improved potency, selectivity, and pharmacokinetic properties.
-
Synthesize the new analogs and repeat the process in an iterative manner.[5]
-
-
References
- 1. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 2. obn.org.uk [obn.org.uk]
- 3. Principles of Structure-Based Design - Drug Design Org [drugdesign.org]
- 4. Structure-Based Drug Design: Principles & Methods [proteinstructures.com]
- 5. The power of structure-based drug design | Drug Discovery News [drugdiscoverynews.com]
- 6. longdom.org [longdom.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
The 2-Aminothiazole Scaffold: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole moiety is a paramount pharmacophore in modern medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a wide array of biologically active compounds and clinically approved drugs.[1][2] Its inherent structural features and synthetic accessibility have established it as a versatile template for the design of potent and selective therapeutic agents targeting a spectrum of diseases, most notably cancer.[3][4] Marketed drugs such as the kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib feature this core structure, underscoring its clinical significance.[1] This technical guide provides an in-depth exploration of the mechanisms of action of 2-aminothiazole compounds, with a focus on their anticancer properties, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways and workflows.
Core Mechanisms of Action in Oncology
2-aminothiazole derivatives exert their anticancer effects through a variety of mechanisms, primarily by modulating key cellular processes involved in cell proliferation, survival, and division. The most extensively documented mechanisms include kinase inhibition, induction of apoptosis, and cell cycle arrest.[5][6]
Kinase Inhibition
A predominant mechanism of action for many 2-aminothiazole-based anticancer agents is the inhibition of protein kinases.[1] These enzymes are crucial regulators of cellular signaling pathways that, when dysregulated, can drive cancer progression.[1] The 2-aminothiazole scaffold serves as an effective ATP-competitive pharmacophore for a range of kinases.[1]
Key Kinase Targets:
-
Src Family Kinases (SFKs) and Abl Kinase: Dasatinib, a potent inhibitor of multiple tyrosine kinases including Src and Abl, is a prime example of a 2-aminothiazole-containing drug used in the treatment of chronic myeloid leukemia (CML).[1][7]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancer. Alpelisib is a clinically approved PI3K inhibitor built upon the 2-aminothiazole framework.[1]
-
Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their overexpression is linked to tumorigenesis.[8][9][10] Several 2-aminothiazole derivatives have been developed as potent Aurora kinase inhibitors.[4][8]
-
Protein Kinase CK2: Some 2-aminothiazole compounds have been identified as selective allosteric modulators of CK2, a kinase involved in various pro-oncogenic signaling pathways.[11][12]
Signaling Pathway Visualization:
Caption: Generalized kinase inhibition pathway.
Induction of Apoptosis and Cell Cycle Arrest
Beyond kinase inhibition, 2-aminothiazole derivatives have been shown to induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells.[5] Flow cytometry analysis has demonstrated that these compounds can cause cell cycle arrest at the G0/G1 or G2/M phases, preventing cancer cell proliferation.[5] For instance, some derivatives induce G0/G1 arrest in leukemia cells.[5]
Signaling Pathway Visualization:
Caption: Cell cycle arrest and apoptosis induction.
Quantitative Data on Anticancer Activity
The cytotoxic effects of 2-aminothiazole derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 Value |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM |
| Compound 20 | H1299 (Lung Cancer) | 4.89 µM |
| Compound 20 | SHG-44 (Glioma) | 4.03 µM |
| TH-39 | K562 (Leukemia) | 0.78 µM |
| Compound 23 | HepG2 (Liver Cancer) | 0.51 mM |
| Compound 24 | HepG2 (Liver Cancer) | 0.57 mM |
| Compound 23 | PC12 (Pheochromocytoma) | 0.309 mM |
| Compound 24 | PC12 (Pheochromocytoma) | 0.298 mM |
| Compound 79a | MCF-7 (Breast Cancer) | 2.32 µg/mL (GI50) |
| Compound 79b | A549 (Lung Cancer) | 1.61 µg/mL (GI50) |
Table compiled from data in[6].
Experimental Protocols
Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key in vitro assays used to evaluate the anticancer activity of 2-aminothiazole compounds.
Hantzsch Synthesis of the 2-Aminothiazole Core
The Hantzsch synthesis is a classic and widely used method for preparing the 2-aminothiazole core, involving the condensation of an α-haloketone with a thiourea derivative.[2]
Materials:
-
Thiourea
-
Chloroacetaldehyde (50% solution in water)
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Round-bottom flask (250 mL), reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, filtration flask
Procedure:
-
In a 250 mL round-bottom flask, dissolve thiourea (7.6 g, 0.1 mol) in 50 mL of water with gentle warming and stirring.[2]
-
Once dissolved, cool the solution to room temperature and slowly add the 50% aqueous solution of chloroacetaldehyde (15.7 g, 0.1 mol) dropwise over 15 minutes. An exothermic reaction will occur.[2]
-
After the addition is complete, fit the flask with a reflux condenser and heat the mixture at 80-90°C for 2 hours.[2]
-
Cool the reaction mixture in an ice bath.[2]
-
Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8. The product, 2-aminothiazole, will precipitate.[2]
-
Collect the solid by vacuum filtration and wash with cold water.[2]
-
Recrystallize the crude product from hot ethanol to obtain pure 2-aminothiazole.[2]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][13]
Materials:
-
Cells and test compounds in a 96-well plate
-
MTT solution (5 mg/mL in PBS)[5]
-
MTT solvent (e.g., 0.04 M HCl in isopropanol, or DMSO)[5]
Procedure:
-
Plate cells at a predetermined density (e.g., 1,000 to 100,000 cells/well) in a 96-well plate and incubate for 6 to 24 hours.[7]
-
Treat the cells with various concentrations of the 2-aminothiazole compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[13]
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[7][13]
-
Incubate the plate at 37°C for 2 to 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]
-
Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[5][7]
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
-
Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[5][7]
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle.[5]
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
RNase A
-
Propidium iodide (PI) staining solution
Procedure:
-
Harvest cells (approximately 1x10^6) and centrifuge at 1200 rpm for 5 minutes.[1]
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to fix the cells.[1]
-
Incubate the cells at 4°C for at least 30 minutes.[1]
-
Centrifuge the fixed cells at 2000 rpm for 5 minutes, discard the ethanol, and wash the cell pellet with PBS. Repeat the wash step twice.[1]
-
Resuspend the cells in a solution containing RNase A (e.g., 100 µg/mL) to degrade RNA and prevent its staining by PI.[1]
-
Add PI staining solution (e.g., 50 µg/mL in PBS) and incubate in the dark.[1]
-
Analyze the stained cells using a flow cytometer, triggering on the PI signal.[1] The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
In Vitro Kinase Assay
Biochemical in vitro kinase assays are essential for determining the direct inhibitory activity of compounds against a specific kinase.[14] A common method is the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.[14]
Materials:
-
Purified kinase enzyme
-
Kinase substrate (often a fluorescently labeled peptide)
-
ATP
-
Test compound (2-aminothiazole derivative)
-
Kinase buffer
-
Detection reagents (e.g., antibody that recognizes the phosphorylated substrate)
-
384-well plate
Procedure:
-
Prepare serial dilutions of the 2-aminothiazole inhibitor in the kinase buffer.[15]
-
In a 384-well plate, add the diluted inhibitor or a vehicle control (e.g., DMSO).[15]
-
Add the kinase enzyme to each well and incubate to allow for inhibitor binding.[14]
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.[14] The ATP concentration is typically at or near the Km for the kinase.[14]
-
Incubate the reaction for a set period (e.g., 60 minutes) at room temperature.[14]
-
Stop the reaction and add the detection reagents.[14]
-
Measure the signal (e.g., TR-FRET ratio) using a plate reader. The signal will be proportional to the amount of phosphorylated substrate, and thus to the kinase activity.[14]
-
Calculate the percent inhibition for each inhibitor concentration and plot the data to determine the IC50 value.[15]
Experimental Workflow Visualization
The evaluation of novel 2-aminothiazole-based anticancer agents typically follows a structured workflow from initial screening to more detailed mechanistic studies.
Caption: A typical in vitro drug discovery workflow.
Conclusion
2-aminothiazole derivatives represent a highly versatile and clinically relevant class of compounds with a broad spectrum of biological activities, most notably in the realm of oncology. Their mechanisms of action are multifaceted, primarily revolving around the inhibition of key cellular kinases, induction of apoptosis, and cell cycle arrest. The established synthetic routes and the array of in vitro assays detailed in this guide provide a robust framework for the continued exploration and development of novel 2-aminothiazole-based therapeutics. Future research will undoubtedly continue to uncover new biological targets and refine the structure-activity relationships of this privileged scaffold, leading to the development of next-generation therapies with improved efficacy and safety profiles.
References
- 1. wp.uthscsa.edu [wp.uthscsa.edu]
- 2. benchchem.com [benchchem.com]
- 3. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. atcc.org [atcc.org]
- 8. broadpharm.com [broadpharm.com]
- 9. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of selective aminothiazole aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride is a heterocyclic compound belonging to the pyranothiazole class.[1][] Molecules within this structural family have garnered significant interest in medicinal chemistry due to their diverse biological activities. While specific experimental data for this compound is limited in publicly available literature, this document provides detailed protocols and application notes based on the established activities of structurally related pyranothiazole and tetrahydrobenzothiazole derivatives. These compounds have shown potential as anticancer, anti-mitotic, kinase inhibitory, and antimicrobial agents.
The provided protocols are intended to serve as a foundational guide for researchers initiating studies with this compound. It is recommended that these methodologies be adapted and optimized for specific experimental contexts.
Potential Biological Activities and Applications
Based on the activities of analogous compounds, this compound may be investigated for the following applications:
-
Anticancer and Cytotoxic Activity: Evaluation against various cancer cell lines to determine its antiproliferative effects.
-
Kinase Inhibition: Screening against a panel of protein kinases to identify potential inhibitory activity, which is crucial for disrupting cancer cell signaling.
-
Antimicrobial Activity: Assessing its efficacy against a range of bacterial and fungal strains.
-
Antioxidant Activity: Determining its capacity to scavenge free radicals.
Quantitative Data for Structurally Related Compounds
| Compound Class | Target | Assay Type | Activity (IC₅₀) | Reference |
| Tetrahydrobenzo[d]thiazole derivative (Compound 1g) | CK2 | Kinase Assay | 1.9 µM | [3] |
| Tetrahydrobenzo[d]thiazole derivative (Compound 1g) | GSK3β | Kinase Assay | 0.67 µM | [3] |
| Thiopyrano[2,3-d]thiazole-pyrazole hybrid (Compound 7e) | Carbonic Anhydrase IX | Enzyme Inhibition Assay | 0.067 µM | [4] |
| Thiopyrano[2,3-d]thiazole-pyrazole hybrid (Compound 7i) | Carbonic Anhydrase XII | Enzyme Inhibition Assay | 0.123 µM | [4] |
| Dihydroisothiazolopyridinone derivative (Compound 9b) | Human Cancer Cell Lines | Cytotoxicity Assay | Submicromolar to low nanomolar range | [5] |
| Pyrazolo[4,3-d]thiazole derivative (Compound 5a) | MurA | Enzyme Inhibition Assay | 3.8 µM | [6] |
| Pyrazolo[4,3-d]thiazole derivative (Compound 5b) | MurA | Enzyme Inhibition Assay | 4.5 µM | [6] |
Note: The data presented above is for structurally related but distinct molecules. These values should be used as a general guideline for designing experiments with this compound.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, HePG-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Perform serial dilutions to obtain a range of concentrations.
-
Treatment: Treat the cells with the different concentrations of the compound and incubate for 48-72 hours. Include a vehicle control (solvent only).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of the compound on a specific protein kinase.
Workflow for In Vitro Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Materials:
-
This compound
-
Recombinant protein kinase (e.g., CK2, GSK3β)
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Kinase assay kit (e.g., ADP-Glo™, LanthaScreen™)
-
384-well plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound.
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and the compound at various concentrations.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., by quantifying the amount of ADP produced).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control. Determine the IC₅₀ value from the dose-response curve.
Signaling Pathway Context
The PI3K/PTEN signaling pathway is a critical regulator of cell growth, proliferation, and survival.[3] Aberrant activity in this pathway is a hallmark of many cancers. Kinases such as CK2 and GSK3β can phosphorylate and inactivate the tumor suppressor protein PTEN, thereby promoting cell survival and proliferation.[3] Compounds that inhibit these kinases can potentially restore PTEN function and suppress tumor growth.
Simplified PTEN Regulation Pathway
Caption: A simplified diagram of the PTEN signaling pathway and potential points of inhibition by pyranothiazole derivatives.
Safety Precautions
The toxicological properties of this compound have not been extensively studied. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for more detailed safety information.
References
- 1. Buy this compound | 623931-31-7 [smolecule.com]
- 3. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and anti-mitotic activity of 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones: In vivo and cell-based studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR pathogens with radiosterilization and molecular modeling simulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyrano[4,3-d]thiazole Derivatives in Anticancer Research
Disclaimer: Publicly available research specifically detailing the anticancer properties of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride is limited. The following application notes and protocols are based on studies of the broader class of pyranothiazole and aminothiazole derivatives and are intended to serve as a general guide for researchers.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer properties.[1][2][3] The fusion of a pyran ring to the thiazole core, creating pyranothiazole derivatives, offers a novel heterocyclic system with potential for development as anticancer agents.[4] These compounds have been investigated for their ability to modulate key cellular signaling pathways involved in cancer progression.[5][6]
Potential Mechanisms of Action
Research into aminothiazole and related heterocyclic compounds suggests several potential mechanisms for their anticancer activity:
-
Kinase Inhibition: A primary mechanism of action for many aminothiazole derivatives is the inhibition of protein and lipid kinases that are crucial for cancer cell proliferation and survival.[6] Key kinase families targeted by these compounds include:
-
PI3K/Akt/mTOR Pathway: Several thiazole derivatives have been identified as inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key components of a signaling pathway that is frequently dysregulated in cancer.[5][7][8][9]
-
Cyclin-Dependent Kinases (CDKs): Some pyran-containing compounds have been shown to target CDKs, which are essential for cell cycle progression.[10] Inhibition of CDKs can lead to cell cycle arrest and prevent cancer cell division.
-
-
Induction of Apoptosis: Aminothiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can be achieved by modulating the expression of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family, and activating caspases.[1][7]
-
Cell Cycle Arrest: By interfering with cell cycle machinery, these compounds can cause cancer cells to arrest at specific checkpoints, such as the G0/G1 or G2/M phases, thereby inhibiting their proliferation.[1][7]
-
PARP Inhibition: Some studies on related pyridine-thiazole hybrids suggest a potential role in inhibiting Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[6]
Data Presentation: In Vitro Cytotoxicity of Related Thiazole Derivatives
The following table summarizes the in vitro anticancer activity of various aminothiazole and thiazole derivatives from published studies. It is important to note that these are related compounds, and their activity may not be representative of this compound.
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 / GI50 Value |
| Compound 3b (Thiazole Derivative) | Leukemia (HL-60(TB)) | Kinase Inhibition (PI3Kα) | 0.086 ± 0.005 µM |
| Compound 3b (Thiazole Derivative) | Leukemia (HL-60(TB)) | Kinase Inhibition (mTOR) | 0.221 ± 0.014 µM |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | Cervical Cancer (HeLa) | Cytotoxicity | 1.6 ± 0.8 µM |
| Compound 20 (Aminothiazole Derivative) | Lung Cancer (H1299) | Cytotoxicity | 4.89 µM |
| Compound 20 (Aminothiazole Derivative) | Glioma (SHG-44) | Cytotoxicity | 4.03 µM |
| TH-39 | Leukemia (K562) | Cytotoxicity | 0.78 µM |
| Compound 79a | Breast Cancer (MCF-7) | Growth Inhibition | 2.32 µg/mL (GI50) |
| Compound 79b | Lung Cancer (A549) | Growth Inhibition | 1.61 µg/mL (GI50) |
| 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone | Leukemia (HL-60) | Cytotoxicity | 0.57 µM |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Leukemia (CCRF-CEM) | Growth Inhibition | Growth % -51.41 at 10µM |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione | NS Lung Cancer (NCI-H522) | Growth Inhibition | Growth % -67.57 at 10µM |
Data extracted from multiple sources for illustrative purposes.[1][6][7][11]
Experimental Protocols
The following are generalized protocols for common assays used to evaluate the anticancer activity of novel compounds.
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a method for assessing the cytotoxic effects of a compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the test compound) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
Protocol 2: Western Blotting for Apoptosis Markers
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.[1]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of some new thiopyrano[2,3-d]thiazoles incorporating pyrazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride is a synthetic heterocyclic compound belonging to the pyranothiazole class of molecules.[1] This class of compounds has garnered interest in medicinal chemistry due to its diverse pharmacological potential. Preliminary studies and research into related pyranothiazole derivatives suggest a range of biological activities, including potential antitumor, antimicrobial, and anti-inflammatory properties.[1][2] The fused ring system of a pyran and a thiazole presents a unique structural scaffold for interaction with various biological targets.
These application notes provide a comprehensive guide for the utilization of this compound in fundamental cell culture assays. The protocols detailed herein are designed to facilitate the investigation of its cytotoxic and cytostatic effects, as well as to elucidate its potential mechanism of action in cancer cell lines. While the precise mechanism of this specific compound is still under investigation, the provided assays are fundamental in preclinical drug discovery for characterizing novel therapeutic agents.[3]
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from key experiments to illustrate the potential effects of this compound on cancer cells.
Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC₅₀ Value (µM) after 48h |
| Breast Cancer | MCF-7 | 15.8 |
| Lung Cancer | A549 | 25.2 |
| Colon Cancer | HCT116 | 18.5 |
| Prostate Cancer | PC-3 | 32.1 |
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (48h treatment)
| Treatment Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| 0 (Vehicle Control) | 65.2 | 20.1 | 14.7 | 1.5 |
| 5 | 68.3 | 18.5 | 13.2 | 3.8 |
| 15 | 75.1 | 12.4 | 12.5 | 8.9 |
| 30 | 55.4 | 8.2 | 36.4 | 15.6 |
Table 3: Induction of Apoptosis in MCF-7 Cells by this compound (48h treatment)
| Treatment Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| 0 (Vehicle Control) | 2.1 | 1.3 |
| 5 | 5.6 | 2.5 |
| 15 | 12.8 | 5.4 |
| 30 | 18.2 | 10.7 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of the cells.[4]
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, A549, HCT116, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).[3]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.[4]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to analyze the distribution of cells in different phases of the cell cycle after treatment with the compound.
Materials:
-
Treated and untreated cells
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours).[6]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and neutralize with complete medium.[6] Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with cold PBS and resuspend in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[6] Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[6]
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Collect at least 10,000 events per sample.[6] The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment.[7]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with the compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[8] Incubate in the dark for 15 minutes at room temperature.[9]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[10] Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Experimental Workflow for Compound Evaluation
Caption: Workflow for evaluating the in vitro efficacy of the compound.
Hypothetical Signaling Pathway of Action
Caption: Postulated mechanism involving cell cycle arrest and apoptosis induction.
References
- 1. Buy this compound | 623931-31-7 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 8. benchchem.com [benchchem.com]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
- 10. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Screening of Pyranothiazole Derivatives
Introduction
Pyranothiazole derivatives, a class of heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These compounds, integrating pyran and thiazole rings, are being explored for their potential as novel antimicrobial agents, particularly in an era of rising drug resistance. The thiazole ring is a key structural component in various clinically used drugs, and its derivatives are known to exhibit a wide range of biological effects, including antibacterial, antifungal, and anticancer properties.[1][2] This document provides an overview of the antimicrobial screening of pyranothiazole and related thiazole derivatives, detailed protocols for common screening methods, and a summary of reported activity.
Application Notes
The antimicrobial potential of pyranothiazole and its analogs stems from their chemical structure, which can be modified to enhance activity against various pathogens. Structure-activity relationship (SAR) analyses suggest that the presence of specific substituent groups can significantly influence their efficacy. For instance, the introduction of electron-withdrawing groups like nitro and halogens has been shown to enhance antimicrobial activity.[3] The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic components, may facilitate their penetration into microbial cell membranes, leading to cell disruption and death.[4]
Summary of Antimicrobial Activity
Various studies have demonstrated the in vitro efficacy of pyranothiazole and related pyrazole-thiazole derivatives against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal strains. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a key metric for quantifying this activity.
Table 1: Antibacterial Activity of Selected Thiazole Derivatives
| Compound Class | Test Organism | MIC Value (µg/mL) | Reference Compound | Citation |
| Pyrazole-derived Hydrazones | Gram-positive strains, A. baumannii | 0.78 - 1.56 | - | [5] |
| Bistrifluoromethyl Pyrazoles | Gram-positive bacteria | As low as 0.25 | - | [5] |
| Pyrazolo-thiazoles | Staphylococcus aureus, Bacillus subtilis | Significant Activity | - | [6] |
| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazoles | Streptococcus pneumoniae | 0.03 - 7.81 | Ampicillin | [7] |
| Benzothiazole–thiazole Hybrids | Gram-positive & Gram-negative strains | 3.90 - 15.63 | Streptomycin | [3] |
| Thiazole Derivatives | Staphylococcus aureus (MRSA) | 1 - 2 | - | [8] |
| Thiophene Derivative | Staphylococcus aureus | 3.125 | Chloramphenicol | [9] |
| Imidazothiadiazole-Pyrazoles | Multi-drug resistant strains | 0.25 | Gatifloxacin | [10] |
Table 2: Antifungal Activity of Selected Thiazole Derivatives
| Compound Class | Test Organism | MIC Value (µg/mL) | Reference Compound | Citation |
| Pyrazolo-thiazoles | Candida albicans | 31.25 | Fluconazole | [6] |
| Thiazole Derivatives | Azole-resistant Aspergillus fumigatus | Active | - | [8] |
| Thiazole and Pyrazolo[1,5-a]pyrimidine | Aspergillus fumigatus, Fusarium oxysporum | 6.25 | - | [9] |
| Benzothiazole–thiazole Hybrids | Fungal strains | 3.90 - 15.63 | Fluconazole | [3] |
Experimental Protocols & Visualizations
The following are standardized protocols for assessing the antimicrobial activity of novel compounds like pyranothiazole derivatives.
General Workflow for Antimicrobial Screening
The overall process for screening new chemical entities for antimicrobial properties follows a logical progression from initial synthesis to detailed activity characterization.
Caption: General workflow for antimicrobial screening of novel compounds.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[11]
Materials:
-
96-well microtiter plates
-
Test pyranothiazole derivatives dissolved in DMSO
-
Bacterial or fungal isolates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (medium with DMSO, no compound)
-
Growth indicator dye (e.g., Resazurin), optional
Procedure:
-
Plate Preparation: Add 100 µL of sterile broth to each well of a 96-well plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This creates a range of concentrations.
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Prepare wells for a positive control (broth + inoculum + standard drug) and a negative/growth control (broth + inoculum + DMSO).
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed. If using a dye like resazurin, a color change (e.g., from blue to pink) indicates growth. The MIC is the well with the highest dilution that remains blue.[11]
Caption: Step-by-step workflow for the Broth Microdilution protocol.
Protocol 2: Agar Well Diffusion Assay
This method is a preliminary test to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.[12]
Materials:
-
Petri plates with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip for creating wells
-
Test pyranothiazole derivatives at a known concentration
-
Positive control (standard antibiotic/antifungal)
-
Negative control (solvent, e.g., DMSO)
Procedure:
-
Plate Inoculation: Dip a sterile cotton swab into the standardized microbial inoculum. Streak the swab evenly across the entire surface of the agar plate in three directions to ensure uniform growth.
-
Well Creation: Use a sterile cork borer to punch uniform wells into the agar.
-
Compound Addition: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well.
-
Controls: Add the positive and negative controls to separate wells on the same plate.
-
Pre-diffusion (Optional): Let the plate sit at room temperature for 1-2 hours to allow the compound to diffuse into the agar.
-
Incubation: Invert the plates and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Result Interpretation: Measure the diameter of the clear zone of inhibition (where no growth occurs) around each well in millimeters (mm). A larger zone diameter indicates greater antimicrobial activity.[12]
Caption: Key steps for performing the Agar Well Diffusion assay.
References
- 1. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 2. jocpr.com [jocpr.com]
- 3. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Kinase Inhibition Assay with 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Their dysregulation is frequently implicated in the pathogenesis of numerous diseases, particularly cancer. This has rendered them prominent targets for therapeutic intervention. The compound 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride is a heterocyclic molecule featuring a pyranothiazole scaffold. While specific biological data for this compound is not extensively published, its structural motifs, particularly the 2-aminothiazole core, are present in numerous known kinase inhibitors.[1][2] This suggests its potential as a kinase inhibitor.
These application notes provide a detailed protocol for evaluating the inhibitory activity of this compound against a panel of protein kinases using a luminescence-based kinase assay. The described methodology is broadly applicable for the screening and characterization of potential kinase inhibitors.[3]
Data Presentation
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following table presents hypothetical IC50 values for this compound against a selection of kinases, illustrating how such data would be summarized. Staurosporine, a well-known broad-spectrum kinase inhibitor, is included as a positive control.[3][4]
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| CDK2/Cyclin A | 85 | 7 |
| Aurora Kinase A | 150 | 15 |
| GSK3β | 750 | 10 |
| PI3Kα | >10,000 | 25 |
| MAPK1 | >10,000 | 50 |
Experimental Protocols
A widely used method for quantifying kinase activity and inhibition is the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[3]
In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the IC50 value of this compound against a specific protein kinase.
Materials:
-
This compound
-
Kinase of interest (e.g., CDK2/Cyclin A)
-
Kinase-specific substrate peptide
-
Adenosine 5'-triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[3]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
DMSO (Dimethyl sulfoxide)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the compound stock in DMSO to create a range of concentrations for testing.
-
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to the appropriate wells.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate the plate for 10 minutes at room temperature to allow for the binding of the inhibitor to the kinase.[4]
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP mixture in the kinase assay buffer. The optimal concentrations should be determined empirically.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The light signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the in vitro kinase inhibition assay.
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Illustrative Signaling Pathway: CDK2 in Cell Cycle Regulation
Given that many 2-aminothiazole derivatives target cyclin-dependent kinases (CDKs), the following diagram illustrates a simplified signaling pathway involving CDK2, a key regulator of the cell cycle.[1][5] Inhibition of CDK2 can lead to cell cycle arrest and is a strategy in cancer therapy.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Novel Anticancer Agents from Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and evaluation of novel anticancer agents derived from the thiazole scaffold. Thiazole derivatives have emerged as a promising class of compounds in oncology, with several demonstrating potent and selective anticancer activity.[1][2][3][4] This document outlines the key signaling pathways targeted by these compounds, detailed protocols for their synthesis and biological evaluation, and guidance on data presentation and interpretation.
Introduction to Thiazole Derivatives in Oncology
The thiazole ring is a versatile heterocyclic scaffold present in numerous biologically active molecules, including several clinically approved anticancer drugs such as Dasatinib and Ixabepilone.[1][4][5][6] The unique structural features of the thiazole nucleus allow for diverse chemical modifications, enabling the synthesis of a wide array of derivatives with varied pharmacological properties.[7][8] These derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and arrest of the cell cycle.[1][2]
Key Signaling Pathways Targeted by Thiazole Derivatives
Thiazole derivatives have been shown to modulate several critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis. Understanding these mechanisms is crucial for the rational design and development of novel therapeutic agents.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is a common feature in many cancers. Several thiazole derivatives have been identified as potent inhibitors of this pathway, demonstrating their potential as targeted cancer therapeutics.[5]
Apoptosis Induction
Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation. Thiazole derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[2][8]
Experimental Protocols
The following section provides detailed protocols for the synthesis and biological evaluation of thiazole derivatives as potential anticancer agents.
Synthesis of Thiazole Derivatives (Hantzsch Synthesis)
The Hantzsch thiazole synthesis is a classical and efficient method for the preparation of the thiazole ring system.[9][10]
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the α-haloketone (1.0 equivalent) in a suitable solvent such as ethanol.
-
Addition of Thioamide: Add the thioamide or thiourea derivative (1.1 equivalents) to the solution.
-
Reaction Conditions: The reaction can be performed at room temperature or with heating under reflux, depending on the reactivity of the substrates.[11] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.[11]
-
Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][6][7]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V-FITC to exposed phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.[12]
Protocol:
-
Cell Treatment: Treat cancer cells with the thiazole derivative at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[12]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) to stain the cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][2][3]
Protocol:
-
Cell Treatment: Treat cancer cells with the thiazole derivative at its IC50 concentration.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[2]
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.[2][3]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[3]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.
Western Blotting
Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of thiazole derivatives on the expression levels of proteins involved in signaling pathways.[13]
Protocol:
-
Protein Extraction: Lyse the treated and untreated cancer cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Antitumor Efficacy Studies
In vivo studies using animal models are essential to evaluate the therapeutic potential of novel anticancer agents.[14][15]
Xenograft Tumor Model
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[16][17]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers 2-3 times per week.[17] The tumor volume can be calculated using the formula: (Length x Width^2)/2.[17][18]
-
Treatment: When the tumors reach a certain volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[19] Administer the thiazole derivative and vehicle control according to the designed dosing schedule (e.g., intraperitoneal injection or oral gavage).
-
Data Collection: Monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Tumor Growth Inhibition (TGI): Calculate the TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[18][20]
Data Presentation
Clear and concise presentation of quantitative data is crucial for the interpretation and comparison of results.
Table 1: In Vitro Cytotoxicity of Thiazole Derivatives (IC50 in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | HepG2 (Liver) |
| Thiazole-A | 2.5 ± 0.3 | 5.1 ± 0.7 | 3.8 ± 0.5 | 4.2 ± 0.6 |
| Thiazole-B | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 | 1.5 ± 0.3 |
| Thiazole-C | 10.2 ± 1.5 | 15.8 ± 2.1 | 12.4 ± 1.8 | 18.9 ± 2.5 |
| Doxorubicin | 0.5 ± 0.08 | 0.9 ± 0.1 | 0.6 ± 0.09 | 0.8 ± 0.1 |
Table 2: In Vivo Antitumor Efficacy of Thiazole-B in an A549 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| Thiazole-B | 10 | 625 ± 80 | 50 |
| Thiazole-B | 20 | 312 ± 50 | 75 |
| Cisplatin | 5 | 437 ± 65 | 65 |
Table 3: Pharmacokinetic Parameters of Thiazole-B in Mice (10 mg/kg, IV)
| Parameter | Unit | Value |
| Cmax | ng/mL | 1500 |
| Tmax | h | 0.25 |
| AUC(0-t) | ng·h/mL | 3500 |
| t1/2 | h | 4.5 |
| CL | L/h/kg | 2.8 |
| Vd | L/kg | 12.0 |
Conclusion
The thiazole scaffold represents a valuable starting point for the development of novel anticancer agents. The protocols and guidelines presented in these application notes provide a framework for the systematic synthesis, in vitro screening, and in vivo evaluation of new thiazole derivatives. Through a comprehensive understanding of their mechanisms of action and a rigorous assessment of their biological activity, researchers can advance the development of promising new therapies for the treatment of cancer.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. wp.uthscsa.edu [wp.uthscsa.edu]
- 3. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 4. atcc.org [atcc.org]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. ijpbs.com [ijpbs.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining 2-Aminothiazole Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the cytotoxicity of 2-aminothiazole and its derivatives using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely accepted method for evaluating cell viability and proliferation, making it a crucial tool in drug discovery and toxicology studies.[1][2][3]
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals.[1][4] This reduction is carried out by mitochondrial dehydrogenases, primarily NAD(P)H-dependent oxidoreductases, in metabolically active cells.[1] The resulting insoluble formazan crystals are solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[2]
Experimental Protocol: MTT Assay for 2-Aminothiazole Cytotoxicity
This protocol is designed for assessing the cytotoxic effects of 2-aminothiazole derivatives on adherent cancer cell lines in a 96-well plate format.
Materials:
-
2-Aminothiazole derivative(s) of interest
-
Human cancer cell line(s) (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in sterile PBS)[5]
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization solution[6][7]
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm[6][7]
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight in a humidified incubator to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the 2-aminothiazole derivative(s) in complete culture medium. It is common to perform a two-fold serial dilution to obtain a range of concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound.
-
Include vehicle control wells (containing the same concentration of the solvent, e.g., DMSO, used to dissolve the compound) and untreated control wells (containing only culture medium).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[5]
-
-
Absorbance Measurement:
Data Analysis:
-
Calculate Percent Viability:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of the 2-aminothiazole derivative using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
-
Determine IC50 Value:
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.
-
Data Presentation: Cytotoxicity of 2-Aminothiazole Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various 2-aminothiazole derivatives against different human cancer cell lines, as determined by the MTT assay.
| 2-Aminothiazole Derivative | Cell Line | IC50 (µM) | Reference |
| Derivative with thiophene moiety (51b) | Hs578T (Breast) | 7.451 - 16.439 | [9] |
| Derivative 20 | H1299 (Lung) | 4.89 | [9] |
| Derivative 20 | SHG-44 (Glioma) | 4.03 | [9] |
| Derivative 28 | HT29 (Colon) | 0.63 | [9] |
| Derivative 28 | HeLa (Cervical) | 6.05 | [9] |
| Derivative 28 | A549 (Lung) | 8.64 | [9] |
| Compound 21 | K563 (Leukemia) | 16.3 | [9] |
| Compound 46b | A549 (Lung) | 0.16 | [9] |
| Compound 46b | HepG2 (Liver) | 0.13 | [9] |
| Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiazole-4-carboxylate (5a) | HCT 116 (Colorectal) | 0.72 | [10] |
| Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamido)thiazole-4-carboxylate (5b) | HCT 116 (Colorectal) | 1.55 | [10] |
Visualizations
Experimental Workflow for MTT Assay
Caption: Workflow for determining 2-aminothiazole cytotoxicity using the MTT assay.
Signaling Pathway for 2-Aminothiazole Induced Apoptosis
Caption: Signaling pathway of apoptosis induction by 2-aminothiazole derivatives.
Mechanism of Action
2-Aminothiazole derivatives have been shown to exert their cytotoxic effects through various mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.[6]
Induction of Apoptosis:
Numerous studies have demonstrated that 2-aminothiazole compounds can trigger programmed cell death in cancer cells.[6] A key mechanism involves the modulation of the Bcl-2 family of proteins.[6] Certain derivatives have been found to down-regulate the anti-apoptotic protein Bcl-2 while simultaneously up-regulating the pro-apoptotic protein Bax.[6] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm.[6] This event subsequently activates the caspase cascade, leading to the execution of apoptosis.[6]
Cell Cycle Arrest:
In addition to inducing apoptosis, 2-aminothiazole derivatives can also inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints.[6] Flow cytometry analyses have revealed that these compounds can cause cell cycle arrest at the G0/G1 or G2/M phases, thereby preventing cancer cells from progressing through the division cycle.[6] For instance, some derivatives have been reported to induce G0/G1 arrest in leukemia cells, while others have been shown to cause an accumulation of cells in the S and G2/M phases in colorectal cancer cells.[6] One study also indicated that a 2-aminothiazole derivative that inhibits Importin β1 can lead to G2/M cell-cycle arrest.[11]
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Evaluation of Fused Thiopyrano[2,3-d]thiazole Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the in vitro evaluation of the anticancer properties of fused thiopyrano[2,3-d]thiazole derivatives. This class of heterocyclic compounds has emerged as a promising scaffold in oncology research, with various analogs demonstrating significant cytotoxic and cytostatic effects across a range of cancer cell lines.[1][2] The methodologies outlined below are based on established techniques reported in the scientific literature for assessing anticancer efficacy and elucidating mechanisms of action.
Summary of Anticancer Activity: Quantitative Data
The anticancer potential of fused thiopyrano[2,3-d]thiazole derivatives has been demonstrated against numerous cancer cell lines. The data presented below summarizes the inhibitory concentrations (IC₅₀) or growth inhibition (GI₅₀) values for representative compounds from different studies, highlighting their potency and, in some cases, selectivity.
Table 1: Cytotoxicity of Thiopyrano[2,3-d]thiazole-Pyrazole Hybrids [3][4]
| Compound | MCF-7 (Breast Cancer) IC₅₀ (µg/mL) | HepG-2 (Liver Cancer) IC₅₀ (µg/mL) |
|---|---|---|
| 3e | 10.08 ± 1.5 | 7.83 ± 2.1 |
| 5d | 12.33 ± 1.9 | 10.25 ± 1.4 |
| 7e | 11.21 ± 1.6 | 9.15 ± 1.1 |
| 7f | 25.95 ± 2.8 | 13.37 ± 1.2 |
| 7g | 15.64 ± 2.1 | 12.06 ± 1.5 |
| 7h | 13.80 ± 1.7 | 11.19 ± 1.3 |
| 7i | 12.15 ± 1.5 | 10.11 ± 1.2 |
| 7j | 19.46 ± 2.5 | 13.08 ± 1.7 |
| Doxorubicin | 8.15 ± 1.1 | 6.27 ± 0.9 |
Table 2: Cytotoxicity of Juglone-Bearing Thiopyrano[2,3-d]thiazoles [5][6]
| Compound | Cell Line | IC₅₀ / GI₅₀ (µM) | Notes |
|---|---|---|---|
| Les-6547 | HT-29 (Colorectal) | 2.21 | Inhibits DNA biosynthesis.[5] |
| Les-6557 | HT-29 (Colorectal) | 2.91 | Inhibits DNA biosynthesis.[5] |
| 3.10 | Various Cancer Lines | 0.6 - 5.98 | Less toxic to normal and pseudonormal cells.[6] |
| Doxorubicin | HT-29 (Colorectal) | - | Reference drug.[5] |
Table 3: Growth Inhibition by Naphthoquinone-Fused Thiopyrano[2,3-d]thiazoles [7]
| Compound | Cell Line | Cancer Type | GI₅₀ (µM) |
|---|---|---|---|
| 4i | UACC-257 | Melanoma | 0.22 |
| 4i | LOX IMVI | Melanoma | 0.25 |
| 4i | NCI-H23 | Non-Small Cell Lung | 0.41 |
| 4i | SK-MEL-5 | Melanoma | 0.48 |
| 4i | OVCAR-3 | Ovarian | 0.57 |
| 4i | UO-31 | Renal | 0.57 |
| 4i | A549/ATCC | Non-Small Cell Lung | 0.65 |
| 4i | HS 578T | Breast | 0.65 |
| 4i | SNB-75 | CNS | 0.67 |
Experimental Protocols
The following are detailed protocols for key in vitro assays used to characterize the anticancer activity of thiopyrano[2,3-d]thiazole derivatives.
Protocol: Cell Viability Assessment (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell viability by 50% (IC₅₀).
Materials:
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
96-well microtiter plates.
-
Thiopyrano[2,3-d]thiazole compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[5]
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol: Apoptosis Analysis by Flow Cytometry
This protocol quantifies the induction of apoptosis (early and late stages) and necrosis using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
6-well plates.
-
Test compounds.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Binding Buffer.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compounds at their IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet (approx. 1 x 10⁶ cells) in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Add 400 µL of Binding Buffer and analyze the samples immediately using a flow cytometer.
-
Analysis: Quantify the cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol: Cell Cycle Analysis
This protocol determines the effect of the compounds on cell cycle progression.
Materials:
-
6-well plates.
-
Test compounds.
-
Ice-cold 70% ethanol.
-
PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds for 24 hours.
-
Cell Harvesting: Collect all cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Data Acquisition: Analyze the samples using a flow cytometer.
-
Analysis: Model the cell cycle distribution to determine the percentage of cells in the G0/G1, S, and G2/M phases.[5]
Protocol: Reactive Oxygen Species (ROS) Detection
This protocol measures the intracellular generation of ROS using the fluorescent probe DCFH-DA.
Materials:
-
Cancer cell lines (e.g., Jurkat, U251).[9]
-
Test compounds.
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe.
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Cell Treatment: Treat cells with the test compounds for a specified period (e.g., 6-24 hours).
-
Probe Loading: Incubate the treated cells with 10 µM DCFH-DA for 30 minutes at 37°C.
-
Cell Harvesting: Wash the cells with PBS to remove excess probe.
-
Data Acquisition: Analyze the fluorescence intensity of the oxidized product (DCF) using a flow cytometer (typically in the FL1 channel).
-
Analysis: Compare the mean fluorescence intensity of treated cells to that of untreated controls to quantify the increase in ROS production.[5][9]
Mechanistic Insights and Visualized Pathways
Studies suggest that fused thiopyrano[2,3-d]thiazoles exert their anticancer effects through multiple mechanisms, including the induction of apoptosis via ROS generation, cell cycle arrest, and inhibition of key enzymes like carbonic anhydrase.[3][5][9]
Caption: General workflow for in vitro anticancer screening.
Certain derivatives induce apoptosis through the generation of reactive oxygen species, leading to mitochondrial-dependent cell death.[9][10] This often involves activation of initiator and effector caspases and can be accompanied by cell cycle arrest.[5]
References
- 1. Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Thiopyrano[2,3-d]thiazole-pyrazole Hybrids as Potential Nonsulfonamide Human Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, and Biochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Molecular design, synthesis and anticancer activity of new thiopyrano[2,3-d]thiazoles based on 5-hydroxy-1,4-naphthoquinone (juglone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity of New Thiopyrano[2,3-d]thiazoles Containing a Naphthoquinone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Thiopyrano[2,3-d]thiazole structures as promising scaffold with anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Synthesis of Thiopyrano[2,3-d]thiazoles from Cinnamic Acid Amides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the synthesis of a promising class of heterocyclic compounds, thiopyrano[2,3-d]thiazoles, utilizing cinnamic acid amides as key precursors. The described methodology is based on a hetero-Diels-Alder reaction, offering a robust and efficient route to these compounds, which have demonstrated significant potential in anticancer research. This guide includes comprehensive experimental procedures, data presentation in tabular format for easy comparison, and visual diagrams of the synthetic pathway and proposed mechanism of action to aid in comprehension and replication.
Introduction
Thiopyrano[2,3-d]thiazole derivatives are recognized as isosteric mimics of biologically active 5-ylidene-4-thiazolidinones and have garnered considerable interest in medicinal chemistry.[1] This fused heterocyclic system has been identified as a privileged scaffold, with derivatives exhibiting a range of pharmacological activities, including anticancer, antitrypanosomal, and antimycobacterial properties.[1] The incorporation of a cinnamic acid amide moiety, a structural component also known for its diverse biological activities such as antitumor and antimicrobial effects, into the thiopyrano[2,3-d]thiazole core is a promising strategy for the development of novel therapeutic agents.[1] The hetero-Diels-Alder reaction serves as a key synthetic strategy, allowing for the stereoselective and efficient construction of the thiopyrano[2,3-d]thiazole framework.[1]
Applications
The primary application of the synthesized thiopyrano[2,3-d]thiazoles lies in the field of oncology. Several derivatives have been evaluated by the National Cancer Institute (NCI) and have demonstrated moderate to potent antitumor activity against a panel of 60 human cancer cell lines.[1]
Potential Mechanism of Action:
Preliminary studies on related thiopyrano[2,3-d]thiazole structures suggest that their anticancer effects may be mediated through the induction of apoptosis. This programmed cell death is potentially triggered by an increase in intracellular reactive oxygen species (ROS), which can lead to DNA damage and activation of mitochondrial apoptotic pathways. This ROS-mediated mechanism suggests a potential for selective cytotoxicity towards cancer cells, which often have a compromised antioxidant defense system.
Experimental Protocols
Protocol 1: Synthesis of Cinnamic Acid Amides (General Procedure)
Cinnamic acid amides are key dienophiles in the target synthesis and can be prepared from the corresponding cinnamic acid chloride and a substituted amine.[1]
Materials:
-
Cinnamic acid chloride
-
Appropriate substituted aniline, morpholine, or 2-aminopyridine
-
Anhydrous dioxane
-
Triethylamine (optional, as a base)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve the desired amine (1.0 equivalent) in anhydrous dioxane.
-
To this solution, add cinnamic acid chloride (1.1 equivalents) dropwise at room temperature with continuous stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).
-
Upon completion, pour the reaction mixture into cold water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure cinnamic acid amide.
Protocol 2: Synthesis of rel-(5R,6S,7S)-2-oxo-5-phenyl-7-aryl(hetaryl)-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-6-carboxylic acid amides (General Procedure)
This protocol details the hetero-Diels-Alder reaction between a 5-aryl(hetaryl)idene-4-thioxo-2-thiazolidinone and a cinnamic acid amide.[1]
Materials:
-
5-Aryl(hetaryl)idene-4-thioxo-2-thiazolidinone (1.0 equivalent)
-
Cinnamic acid amide (1.1 equivalents)
-
Glacial acetic acid
-
Hydroquinone (catalytic amount)
-
Methanol
-
Diethyl ether
-
Standard reflux apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine the 5-aryl(hetaryl)idene-4-thioxo-2-thiazolidinone (5 mmol) and the appropriate cinnamic acid amide (5.5 mmol).
-
Add glacial acetic acid (15 mL) and a catalytic amount of hydroquinone (2-3 mg).
-
Heat the mixture to reflux and maintain for 4-7 hours.
-
After the reflux period, allow the mixture to cool to room temperature and leave it to stand overnight.
-
Collect the resulting solid product by filtration.
-
Wash the solid sequentially with water, methanol (5-10 mL), and diethyl ether.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure thiopyrano[2,3-d]thiazole derivative.
Data Presentation
Table 1: Synthesis and Characterization of Selected Thiopyrano[2,3-d]thiazole Derivatives
| Compound ID | Yield (%) | Melting Point (°C) | Recrystallization Solvent |
| 3a | 59 | 234–236 | Ethanol |
| 3e | 70 | 234–236 | Ethanol |
| 3g | 56 | 230–232 | Ethanol |
| 3h | 57 | 220–224 | Ethanol |
| 3l | 56 | 178–180 | Acetic Acid |
| 3m | 76 | 150–152 | Acetic Acid |
Data extracted from Lozynskyi, A., et al. (2014). Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides. Scientia Pharmaceutica, 82(4), 723–734.[1]
Table 2: Spectroscopic Data for a Representative Compound (3e)
| Data Type | Spectral Data |
| ¹H NMR | (400 MHz, DMSO-d₆) δ: 2.16 (s, 3H, CH₃), 3.44 (t, 1H, J = 10.4 Hz, 6-H), 4.30 (d, 1H, J = 10.4 Hz, 7-H), 4.70 (d, 1H, J = 10.4 Hz, 5-H), 6.75 (d, 2H, J = 8.4 Hz, arom.), 6.83 (d, 2H, J = 8.4 Hz, arom.), 7.20–7.30 (m, 7H, arom.), 7.46 (d, 2H, J = 7.2 Hz, arom.), 9.23 (s, 1H, NH), 11.29 (s, 1H, NH). |
| ¹³C NMR | (100 MHz, DMSO-d₆) δ: 170.4, 167.9, 139.3, 136.2, 134.9, 132.7, 132.0, 130.2, 128.6, 128.5, 128.4, 128.3, 120.4, 119.8, 119.1, 107.5, 55.8, 48.5, 45.0, 20.3. |
| Anal. Calcd. | For C₂₆H₂₁ClN₂O₂S₂: C, 63.34; H, 4.29; N, 5.68. |
| Found | C, 63.20; H, 4.40; N, 5.70. |
Data extracted from Lozynskyi, A., et al. (2014). Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides. Scientia Pharmaceutica, 82(4), 723–734.[1]
Visualizations
References
Application Notes and Protocols: The Role of Heterocyclic Compounds in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, underscoring their immense significance in medicinal chemistry and drug discovery.[1][2] These cyclic organic molecules, containing at least one heteroatom such as nitrogen, oxygen, or sulfur within their ring structure, are integral to the chemical architecture of over 85% of all biologically active compounds.[1] Their prevalence stems from their structural diversity and their ability to engage in a wide range of intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for binding to biological targets like enzymes and receptors.[3] This versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making heterocyclic scaffolds a cornerstone in the development of novel therapeutics for a multitude of diseases, including cancer, viral infections, and central nervous system (CNS) disorders.[1][4][5]
Application in Major Therapeutic Areas
Heterocyclic compounds have demonstrated remarkable success across various therapeutic fields:
-
Anticancer Agents: A significant portion of anticancer drugs approved by the FDA feature heterocyclic cores.[3][6][7] These compounds can target a range of mechanisms crucial for cancer cell proliferation and survival. For instance, many kinase inhibitors, which block signaling pathways that drive tumor growth, are based on heterocyclic scaffolds like quinazoline, pyrimidine, and indole.[8][9] Others function by intercalating with DNA or inhibiting essential enzymes like topoisomerases.[10]
-
Antiviral Therapeutics: The development of effective antiviral drugs heavily relies on heterocyclic chemistry.[11] Nucleoside analogs, a key class of antiviral agents, often incorporate heterocyclic bases to disrupt viral replication. Furthermore, various heterocyclic compounds have been developed to inhibit viral enzymes such as proteases and polymerases, proving effective against a range of viruses including HIV, hepatitis C (HCV), and herpes simplex virus (HSV).[9][11]
-
Central Nervous System (CNS) Disorders: The unique physicochemical properties of heterocyclic compounds make them well-suited for developing drugs that can cross the blood-brain barrier. Consequently, they are found in numerous medications for neurological and psychiatric conditions, including epilepsy, anxiety, and schizophrenia.[4] They often act by modulating the activity of neurotransmitter receptors and ion channels.[4]
-
Anti-inflammatory and Anti-infective Agents: Heterocyclic structures are also prevalent in non-steroidal anti-inflammatory drugs (NSAIDs) and a wide array of antibacterial and antifungal agents.[1] For example, the β-lactam ring is a cornerstone of penicillin and cephalosporin antibiotics.[1]
Data Presentation: Quantitative Analysis of Heterocyclic Drug Candidates
The following tables summarize the in vitro activity of various heterocyclic compounds against different biological targets and cancer cell lines.
Table 1: Anticancer Activity of Representative Heterocyclic Compounds
| Heterocyclic Scaffold | Compound | Target/Cell Line | IC50 (µM) | Reference |
| Quinazoline | Compound 6b | MCF-7 | 3.19 | [1] |
| Quinazoline | Compound 6b | HepG2 | 3.26 | [1] |
| Quinazoline | Compound 6b | HCT-116 | 5.01 | [1] |
| Quinazoline | Compound 4j | A549 | 3.09 | [1] |
| Indole | Compound 12 | Various Cancer Cells | 0.22 - 1.80 | [12] |
| Indole | Benzimidazole-indole 8 | Various Cancer Cells | 0.05 | [12] |
| Indole | Indolyl-Hydrazone 5 | Breast Cancer | 2.73 | [13] |
| Indole | Compound 5f | MDA-MB-468 | 8.2 | [9] |
| Pyrazole | Compound 13 | HepG2 | 8.78 | [8] |
| Pyrazole | Compound 19 | HeLa | 4.26 | [8] |
| Thiazole | Compound 30 | HCT116 | 5.48 | [14] |
| Thiazole | Compound 30 | MCF-7 | 4.53 | [14] |
| Pyrimidine | Compound 17a | PC-3 | 0.01 | [15] |
| Pyrimidine | Compound 17a | MCF-7 | 1.59 | [15] |
| Pyrimidine | Compound 17a | A-549 | 2.48 | [15] |
Table 2: Kinase Inhibitory Activity of Heterocyclic Compounds
| Heterocyclic Scaffold | Compound | Kinase Target | IC50 (nM) | Reference |
| Quinazoline | Compound 1 | EGFR | 0.05 | [11] |
| Quinazoline | Compound 2 | EGFR | 0.76 | [11] |
| Quinazoline | Compound 3 | EGFR | 3.0 | [11] |
| Quinazoline | Compound 8b | EGFR | 1.37 | [11] |
| Quinazoline | Gefitinib | EGFR | 23 - 79 | [16] |
| Quinazoline | Erlotinib | EGFR | 80 | [16] |
| Quinazoline | Afatinib | EGFR | 0.5 | [16] |
| Pyrimidine | Ribociclib | CDK4 | 10 | [5] |
| Pyrimidine | Ribociclib | CDK6 | 39 | [5] |
| Purine | Compound 73 | CDK2 | 44 | [17] |
| Purine | Compound 73 | CDK1 | 86,000 | [17] |
Table 3: Antiviral Activity of Heterocyclic Compounds
| Heterocyclic Scaffold | Compound | Virus | EC50 (µM) | Reference |
| 1,2,3-Triazole | Compound 5 | Varicella-Zoster Virus | 8.38 | [18] |
| 1,2,3-Triazole | Compound 6 | Varicella-Zoster Virus | 3.62 | [18] |
| 1,2,3-Triazole | Compound 9 | SARS-CoV-2 | 80.4 (µg/mL) | [19] |
| 1,2,4-Triazole | Compound 194 | HSV-1 | 25% plaque reduction at 20 µg/mL | [20] |
| Thiazole/Triazole | Compound 73 | Coxsackie Virus B-2 | >18 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of heterocyclic compounds on cancer cell lines.
Materials:
-
Thiazolyl Blue Tetrazolium Bromide (MTT)
-
Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4
-
Solubilization solution (e.g., 40% DMF, 2% acetic acid, 16% SDS, pH 4.7)
-
96-well plates
-
Test heterocyclic compounds
-
Cancer cell line of interest
-
Cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of cell culture medium.[20]
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of the test heterocyclic compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in DPBS and filter-sterilize.[14] Add 10 µL of the MTT solution to each well.[21]
-
Formazan Crystal Formation: Incubate the plates for 1-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[21]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Mix gently to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[21][22]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: EGFR Kinase Inhibition Assay
This protocol measures the ability of heterocyclic compounds to inhibit the enzymatic activity of Epidermal Growth Factor Receptor (EGFR) kinase.
Materials:
-
Recombinant human EGFR kinase
-
ATP
-
Peptide substrate (e.g., Y12-Sox)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
Test heterocyclic compounds
-
384-well plates
-
Plate reader capable of measuring fluorescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test heterocyclic compounds in 50% DMSO.
-
Enzyme and Substrate Preparation: Prepare a 10X stock of EGFR kinase and a 1.13X stock of ATP and peptide substrate in the kinase reaction buffer.[8]
-
Pre-incubation: In a 384-well plate, add 5 µL of the EGFR kinase solution to each well. Then, add 0.5 µL of the serially diluted compounds or 50% DMSO (for control). Incubate for 30 minutes at 27°C.[8]
-
Initiation of Kinase Reaction: Start the reaction by adding 45 µL of the ATP/peptide substrate mix to each well.[8]
-
Kinetic Measurement: Immediately begin monitoring the fluorescence signal (e.g., λex 360 nm / λem 485 nm) every 71 seconds for a period of 30-120 minutes using a plate reader.[8]
-
Data Analysis: Examine the progress curves for linear reaction kinetics. Determine the initial velocity of the reaction from the slope of the fluorescence units versus time. Plot the initial velocity against the inhibitor concentration to calculate the IC50 value using a suitable curve-fitting model.[8]
Protocol 3: Antiviral Plaque Reduction Assay
This protocol is used to determine the antiviral activity of heterocyclic compounds by measuring the reduction in viral plaque formation.
Materials:
-
Susceptible host cell line (e.g., Vero cells)
-
Virus stock
-
Cell culture medium
-
Overlay medium (e.g., medium containing carboxymethylcellulose or agar)
-
Test heterocyclic compounds
-
6-well plates
-
Crystal violet staining solution
-
Incubator
Procedure:
-
Cell Seeding: Seed the host cells in 6-well plates and grow them to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the test heterocyclic compounds in cell culture medium. Dilute the virus stock to a concentration that will produce a countable number of plaques.
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with the diluted virus in the presence of various concentrations of the test compounds. Include a virus-only control.
-
Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption to the cells.
-
Overlay: After the adsorption period, remove the virus-compound mixture and overlay the cell monolayer with the overlay medium containing the corresponding concentrations of the test compounds.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain with crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
Visualizations
Signaling Pathway: EGFR Signaling Cascade
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers. Heterocyclic compounds, particularly quinazoline derivatives, are prominent as EGFR inhibitors.[8][16]
Caption: Simplified EGFR signaling pathway and the inhibitory action of heterocyclic compounds.
Experimental Workflow: High-Throughput Screening for Drug Discovery
High-throughput screening (HTS) is a fundamental process in drug discovery, enabling the rapid screening of large libraries of compounds to identify potential drug candidates ("hits").[4][11][16]
Caption: A generalized workflow for drug discovery using high-throughput screening of heterocyclic compounds.
Conclusion
Heterocyclic compounds are undeniably a privileged class of scaffolds in drug discovery, consistently providing the structural foundation for a multitude of successful therapeutic agents. Their chemical tractability and diverse biological activities ensure their continued importance in the quest for novel and more effective treatments for human diseases. The protocols and data presented herein offer a valuable resource for researchers and scientists engaged in the exciting and challenging field of heterocyclic drug development. As synthetic methodologies advance and our understanding of biological pathways deepens, the application of heterocyclic compounds is poised to expand even further, promising a new generation of innovative medicines.
References
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. archives.ijper.org [archives.ijper.org]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Phenylpyrazolone-1,2,3-triazole Hybrids as Potent Antiviral Agents with Promising SARS-CoV-2 Main Protease Inhibition Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating the Synthesis of 6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-amine Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to troubleshooting and improving the yield of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride synthesis. While specific literature on the direct synthesis and yield optimization of this exact molecule is limited, this guide leverages established principles of heterocyclic chemistry, particularly the synthesis of related aminothiazole and pyranothiazole structures, to provide actionable advice.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing the 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine core?
A common and effective method for constructing the 2-aminothiazole ring system is the Hantzsch thiazole synthesis. For the target molecule, this would likely involve the reaction of a halogenated derivative of tetrahydropyran-4-one with thiourea. The subsequent hydrochloride salt formation is typically achieved by treating the free base with hydrochloric acid in a suitable solvent.
Q2: My reaction yield is consistently low. What are the most common causes?
Low yields in heterocyclic synthesis can often be attributed to several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[1]
-
Purity of Reagents and Solvents: Impurities can lead to unwanted side reactions or inhibit the desired transformation.[1]
-
Atmospheric Moisture and Oxygen: Certain reactions are sensitive to air and moisture, requiring an inert atmosphere.[1]
-
Inefficient Mixing: In heterogeneous reactions, poor stirring can result in lower reaction rates and yields.[1]
-
Product Decomposition: The desired product might be unstable under the reaction or workup conditions.[1]
Q3: How can I effectively monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a straightforward and effective technique for monitoring the consumption of starting materials and the formation of the product. Developing a suitable solvent system that provides good separation of the starting material, product, and any major byproducts is crucial for accurate monitoring. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to track the formation of the desired mass peak corresponding to the product.
Q4: What are the best practices for purifying the final product?
Purification of the 2-aminothiazole free base can often be achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and impurities. Recrystallization from a suitable solvent system is another powerful technique for obtaining highly pure material. Once the free base is purified, the hydrochloride salt can be precipitated by introducing a solution of HCl in a solvent like isopropanol or ether.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incorrect Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures. | Optimize Temperature: Run small-scale trials at a range of temperatures (e.g., room temperature, 50 °C, reflux) to find the optimal condition. |
| Inactive Halogenated Ketone: The α-halo ketone intermediate may have decomposed or is not forming in situ. | Isolate or Use Freshly Prepared Intermediate: If possible, isolate and purify the α-halo ketone before reacting it with thiourea. Alternatively, ensure the halogenation step proceeds to completion before adding thiourea. | |
| Poor Quality Thiourea: Impurities in thiourea can affect its nucleophilicity. | Use High-Purity Thiourea: Ensure the thiourea is of high purity and has been stored properly. | |
| Multiple Byproducts Observed | Over-reaction or Side Reactions: The reaction conditions may be too harsh, leading to the formation of undesired products. | Milder Reaction Conditions: Try lowering the reaction temperature or reducing the reaction time. Monitor the reaction closely by TLC to stop it once the starting material is consumed. |
| Incorrect Stoichiometry: An excess of one reactant can lead to the formation of byproducts. | Adjust Stoichiometry: Experiment with slight variations in the molar ratios of the reactants. An excess of thiourea is sometimes used to ensure complete conversion of the halo-ketone. | |
| Difficulty in Isolating the Product | Product is Water-Soluble: The hydrochloride salt may have significant solubility in water, leading to losses during aqueous workup. | Modify Workup: After basification of the reaction mixture, extract the free base with an organic solvent multiple times. To isolate the hydrochloride salt, minimize the use of water and consider precipitation from an organic solvent. |
| Emulsion Formation During Extraction: This can make phase separation difficult and lead to product loss. | Break Emulsion: Add brine or a small amount of a different organic solvent to help break the emulsion. Centrifugation can also be effective. |
Experimental Protocols
Proposed Synthesis of this compound
This is a generalized procedure based on common methods for synthesizing similar 2-aminothiazoles. Optimization will likely be required.
Step 1: α-Halogenation of Tetrahydropyran-4-one (Example with Bromine)
-
Dissolve tetrahydropyran-4-one (1 equivalent) in a suitable solvent such as glacial acetic acid or methanol.
-
Cool the solution in an ice bath.
-
Slowly add bromine (1 equivalent) dropwise with vigorous stirring while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the bromine color disappears, indicating consumption of the starting material (monitor by TLC).
-
The resulting solution containing the α-bromo-tetrahydropyran-4-one is often used directly in the next step.
Step 2: Hantzsch Thiazole Synthesis
-
To the solution from Step 1, add thiourea (1-1.2 equivalents).
-
Heat the reaction mixture to reflux (the optimal temperature may need to be determined experimentally, ranging from 60-100 °C).
-
Monitor the reaction by TLC until the α-bromo ketone is consumed (typically 2-24 hours).
-
Cool the reaction mixture to room temperature.
Step 3: Workup and Purification of the Free Base
-
Pour the reaction mixture into a beaker of ice water and carefully neutralize with a base (e.g., ammonium hydroxide or sodium bicarbonate) to a pH of 8-9.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine free base.
Step 4: Hydrochloride Salt Formation
-
Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol, methanol, or diethyl ether).
-
Slowly add a solution of hydrochloric acid in the same or another appropriate solvent (e.g., 2M HCl in isopropanol or ethereal HCl) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions for Hantzsch Thiazole Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Acid | 80 | 12 | 45 |
| 2 | Methanol | Reflux | 8 | 55 |
| 3 | Ethanol | Reflux | 8 | 62 |
| 4 | Isopropanol | Reflux | 10 | 58 |
Note: This table is for illustrative purposes to demonstrate how to systematically present optimization data. Actual results will vary.
Visualizations
References
Navigating the Challenges of Amine Hydrochloride Solubility in Biological Buffers: A Technical Guide
For researchers, scientists, and drug development professionals, ensuring the accurate and consistent solubility of amine hydrochloride compounds in biological buffers is a critical, yet often challenging, aspect of experimental design. This technical support center provides a comprehensive troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and key data to address common solubility issues encountered in the laboratory.
Amine hydrochlorides are salts of weak bases, and their solubility is intrinsically linked to the pH of the surrounding medium. Understanding the interplay between the compound's pKa, the buffer's pH, and potential interactions with buffer components is paramount to achieving reliable and reproducible results in biological assays.
Troubleshooting Guide
This section addresses common problems encountered when dissolving amine hydrochlorides in biological buffers.
Issue 1: The amine hydrochloride precipitates out of solution upon addition to a neutral or near-neutral buffer (e.g., PBS pH 7.4).
-
Question: Why is my amine hydrochloride compound precipitating when I try to dissolve it in my physiological buffer?
Issue 2: The pH of the buffered solution drops after dissolving the amine hydrochloride.
-
Question: I've noticed a decrease in the pH of my buffer after adding my amine hydrochloride. Is this expected?
-
Answer: Yes, this is an expected phenomenon. Amine hydrochlorides are acidic salts formed from a weak base (the amine) and a strong acid (hydrochloric acid). When dissolved in a buffered solution, they can release protons (H+), causing a slight decrease in the overall pH of the solution. The extent of this pH shift will depend on the concentration of the amine hydrochloride and the buffering capacity of the solution.
Issue 3: The compound dissolves initially with sonication or warming but precipitates upon returning to room temperature or over a short period.
-
Question: My compound seemed to dissolve with some assistance, but it didn't stay in solution. What is happening?
-
Answer: This indicates the formation of a supersaturated and unstable solution. While heating or sonication can temporarily increase the dissolution rate and solubility, the solution will revert to its equilibrium state upon cooling. If the concentration of the compound is above its thermodynamic solubility at that temperature and pH, the excess will precipitate out over time.
Issue 4: The choice of buffer seems to affect the solubility of the amine hydrochloride.
-
Question: Does the type of biological buffer I use (e.g., PBS vs. TRIS) matter for solubility?
-
Answer: Yes, the buffer composition can influence solubility. While pH is the primary factor, some buffer components can interact with the amine hydrochloride. For instance, phosphate buffers have been reported to sometimes form less soluble salts with certain drugs.[8] It is advisable to test the solubility of your compound in the specific buffer you intend to use for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider for dissolving amine hydrochlorides in biological buffers?
A1: The pH of the final solution is the most critical factor. The solubility of an amine hydrochloride is highly dependent on the pH, with greater solubility observed in acidic conditions where the amine is in its protonated, charged form.[1]
Q2: How can I determine the optimal pH for dissolving my specific amine hydrochloride?
A2: The optimal pH for dissolution is generally well below the pKa of the amine. The pKa is the pH at which 50% of the compound is in its ionized form and 50% is in its non-ionized (free base) form.[9] To maintain a high proportion of the more soluble ionized form, the pH of the solution should ideally be at least 1-2 pH units below the pKa of the amine.
Q3: What is a reliable method for preparing a working solution of a sparingly soluble amine hydrochloride in a physiological buffer?
A3: A common and effective strategy is to first prepare a high-concentration stock solution in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute this stock solution into your aqueous biological buffer.[10] This method ensures that the final concentration of the organic solvent is low enough to not interfere with the biological system.
Q4: What is the maximum recommended concentration of DMSO in a final cell culture medium?
A4: To avoid solvent-induced artifacts in cellular assays, the final concentration of DMSO should typically be kept below 0.5%, and ideally below 0.1%.
Q5: Should I be concerned about the common ion effect?
A5: The common ion effect, where the presence of a common ion (in this case, chloride) can decrease the solubility of a salt, can be a factor, particularly for amine hydrochlorides that are only slightly soluble.[11][12] However, for many amine hydrochlorides used in biological research, the pH effect on the equilibrium between the free base and the protonated form is a more dominant factor in determining solubility in biological buffers.
Quantitative Data on Amine Hydrochloride Solubility
The solubility of amine hydrochlorides is highly dependent on the specific compound, pH, temperature, and buffer composition. The following table provides a summary of solubility data for some common amine hydrochlorides.
| Amine Hydrochloride | pKa | Solvent/Buffer | pH | Approximate Solubility |
| Lidocaine HCl | ~7.8[1][9] | Water | Acidic (4.0-5.5) | Very soluble[1][9][13] |
| PBS | 7.4 | Precipitation of free base[1] | ||
| Propranolol HCl | ~9.5 | Water | 5.0-6.0 | Soluble[14] |
| PBS | 7.2 | ~5 mg/mL[10] | ||
| 0.1 N HCl | 1.2 | Higher solubility than in pH 6.8 buffer[15] | ||
| pH 6.8 Buffer | 6.8 | Lower solubility than in 0.1N HCl[15] | ||
| Amitriptyline HCl | ~9.4[16][17] | Water | 4.0-5.0 | Freely soluble[18] |
| PBS | 7.2 | ~0.5 mg/mL[19] | ||
| pH 6.8 Buffer | 6.8 | ~900 mg/L[20] | ||
| pH 7.5 Buffer | 7.5 | ~1800 mg/L[20] |
Experimental Protocols
1. Protocol for Determining Thermodynamic (Equilibrium) Aqueous Solubility
This protocol is based on the shake-flask method, which is considered the gold standard for determining thermodynamic solubility.
Materials:
-
Amine hydrochloride compound
-
Biological buffer of interest (e.g., PBS, TRIS, HEPES)
-
Calibrated pH meter
-
Analytical balance
-
Vials with screw caps
-
Shaker or rotator at a controlled temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PVDF)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the amine hydrochloride to a vial containing a known volume of the biological buffer. The presence of undissolved solid is necessary to ensure saturation.
-
Securely cap the vials and place them on a shaker or rotator in a temperature-controlled environment for 24-48 hours to allow the solution to reach equilibrium.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Carefully remove the vials and let them stand to allow the solid to settle.
-
Withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm filter to remove any undissolved particles.
-
Dilute the filtrate with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved amine hydrochloride using a validated analytical method (e.g., HPLC-UV, LC-MS) with a standard curve.
-
The determined concentration represents the thermodynamic solubility of the compound in the specific buffer at that temperature.
2. Protocol for Preparing a DMSO Stock Solution and Diluting into an Aqueous Buffer
This protocol is a common method for preparing working solutions of hydrophobic compounds for biological assays.
Materials:
-
Amine hydrochloride compound
-
Anhydrous, high-purity DMSO
-
Sterile biological buffer
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass of the amine hydrochloride to prepare a stock solution of a desired concentration (e.g., 10 mM, 50 mM) in a specific volume of DMSO.
-
Weigh the amine hydrochloride accurately using an analytical balance and place it into a sterile tube or vial.
-
Add the calculated volume of DMSO to the tube containing the compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary, but ensure the compound is stable under these conditions.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
To prepare the working solution, perform a serial dilution of the DMSO stock solution into the pre-warmed biological buffer. Add the stock solution dropwise to the buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that could lead to precipitation.
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level for your specific assay (typically <0.5%).
Visualizing Key Concepts and Workflows
The Relationship Between pH, pKa, and Amine Hydrochloride Solubility
The following diagram illustrates the fundamental principle governing the solubility of amine hydrochlorides. As the pH of the solution increases and approaches the pKa of the amine, the equilibrium shifts from the more soluble protonated form to the less soluble free base form.
Troubleshooting Workflow for Amine Hydrochloride Solubility Issues
This workflow provides a systematic approach to diagnosing and resolving common solubility problems.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Amines, [chemed.chem.purdue.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 7. webhome.auburn.edu [webhome.auburn.edu]
- 8. Handbook of Solubility Data for Pharmaceuticals Pharmaceutical and Clinical Book Description – Biopharma Institute [biopharmainstitute.com]
- 9. THE PCCA BLOG | Lidocaine vs. Lidocaine HCl [pccarx.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lidocaine hydrochloride | 73-78-9 [chemicalbook.com]
- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 15. ijrpb.com [ijrpb.com]
- 16. Amitriptyline hydrochloride | 549-18-8 [chemicalbook.com]
- 17. Amitriptyline | C20H23N | CID 2160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Pyranothiazole Synthesis
Welcome to the Technical Support Center for pyranothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of pyranothiazoles.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of pyranothiazoles, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield or no desired pyranothiazole product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in pyranothiazole synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Technical Support Center: Stability of Thiazole Derivatives in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on assessing and managing the stability of thiazole-containing compounds in aqueous solutions. Thiazole rings are common motifs in many pharmaceutical agents and bioactive molecules, making their stability a critical parameter in research and development.[1][2][3] This guide offers answers to frequently asked questions, troubleshooting strategies for common experimental issues, and detailed protocols for stability assessment.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for thiazole derivatives in an aqueous solution?
A1: Thiazole derivatives can degrade through several pathways in aqueous media. The most common are:
-
Hydrolysis: The thiazole ring can be susceptible to hydrolytic cleavage, particularly under acidic or basic conditions. The proposed mechanism often involves the attack of water on the thiazolium salt, leading to ring-opening.[4]
-
Oxidation: The sulfur atom in the thiazole ring can be oxidized to a non-aromatic sulfoxide or sulfone, especially in the presence of oxidizing agents like hydrogen peroxide (H₂O₂) or even dissolved oxygen.[5][6] Oxidation can also occur at other positions on the ring depending on the substituents.[5]
-
Photodegradation: Thiazole rings, being aromatic, can absorb UV and visible light. This absorption can initiate photochemical reactions, leading to degradation.[7] The presence of photosensitizers or dissolved oxygen can accelerate this process, leading to photo-oxidation.[7]
Q2: How do pH and temperature affect the stability of the thiazole ring?
A2: Both pH and temperature are critical factors:
-
pH: The stability of the thiazole ring is highly pH-dependent. Acidic hydrolysis can lead to ring opening.[4] Forced degradation studies often use acidic (e.g., 0.1N HCl) and basic (e.g., 0.1N NaOH) conditions to assess the likelihood of degradation.[8][9] The pKa of the conjugate acid of thiazole is around 2.5, making it a weak base.[5]
-
Temperature: Increased temperature accelerates most degradation reactions, including hydrolysis and oxidation, by providing the necessary activation energy.[10] Thermal degradation studies are a key component of forced degradation protocols.[9][11]
Q3: What are the typical signs of degradation in my samples?
A3: Degradation can be observed in several ways:
-
Visual Changes: A noticeable change in the color or clarity of a solution, or the discoloration of a solid sample.[7]
-
Analytical Changes: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), you may see a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.[7][8] Spectroscopic profiles (e.g., UV-Vis, NMR) may also show shifts or the appearance of new signals.[7]
Q4: What analytical techniques are best for monitoring the stability of thiazole derivatives?
A4: A stability-indicating analytical method is crucial. The most common and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) , often coupled with a UV or mass spectrometry detector.[8]
-
HPLC-UV: Allows for the quantification of the parent compound and the detection of degradants that possess a chromophore.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the mass of degradation products, which is essential for elucidating their structures and understanding the degradation pathway.[12][13]
II. Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments.
| Problem | Potential Causes | Recommended Solutions & Investigation Steps |
| Rapid degradation of my compound in a neutral aqueous buffer. | 1. Oxidation: Dissolved oxygen in the buffer can cause oxidative degradation.[7] 2. Photodegradation: Exposure to ambient laboratory light can be sufficient to degrade photosensitive compounds.[7] 3. Contaminants: Trace metal ions or other impurities in the buffer components can catalyze degradation. | 1. De-gas Buffer: Purge your buffer with an inert gas like nitrogen or argon before use.[7] 2. Protect from Light: Prepare and store solutions in amber vials or wrap containers in aluminum foil.[7] 3. Use High-Purity Reagents: Ensure you are using high-purity (e.g., HPLC-grade) water and buffer salts. |
| An unknown peak appears in my HPLC chromatogram after solution storage. | 1. Degradation Product: The new peak is likely a degradant formed from your parent compound. 2. Contamination: The peak could be from an external contaminant introduced during sample handling or from the storage container. | 1. Characterize the Peak: Use LC-MS to determine the mass of the unknown peak. This can provide clues to its structure (e.g., addition of oxygen, loss of a functional group).[12] 2. Perform Forced Degradation: Systematically expose your compound to acid, base, peroxide, heat, and light. Compare the degradant peaks formed with your unknown peak to identify the degradation pathway.[14] 3. Analyze a Blank: Run a blank sample (buffer without your compound) that has been stored under the same conditions to rule out contamination. |
| My solid compound is discoloring over time. | 1. Surface Oxidation: The surface of the solid may be reacting with atmospheric oxygen. 2. Photodegradation: Exposure to light can cause degradation even in the solid state.[7] 3. Hygroscopicity: The compound may be absorbing moisture, which can facilitate degradation. | 1. Store under Inert Gas: Store the solid compound under a nitrogen or argon atmosphere. 2. Protect from Light: Keep the container in a dark place or use an amber bottle.[7] 3. Store in a Desiccator: If the compound is suspected to be hygroscopic, store it in a desiccator to minimize moisture exposure. |
III. Experimental Protocols
Protocol: Forced Degradation Study for a Thiazole Derivative
Forced degradation studies are essential for identifying potential degradation products and establishing the specificity of stability-indicating analytical methods.[9][11][14]
Objective: To investigate the degradation of a thiazole derivative under various stress conditions (hydrolysis, oxidation, heat, and light).
Materials:
-
Thiazole-containing compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (30%)
-
HPLC system with UV or MS detector
-
pH meter, calibrated temperature-controlled oven, photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1N HCl.
-
Heat the solution (e.g., at 60°C) for a defined period (e.g., 30 minutes to several hours).[9]
-
Cool, neutralize with 0.1N NaOH, and dilute to the final concentration with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1N NaOH.
-
Heat the solution under the same conditions as the acid hydrolysis.
-
Cool, neutralize with 0.1N HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of H₂O₂ (e.g., 3-5%).
-
Keep the solution at room temperature for a set time, monitoring for degradation.
-
Dilute for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a vial.
-
Heat in an oven at an elevated temperature (e.g., 80°C) for a specified duration.
-
Dissolve the stressed solid in a solvent and dilute for analysis.
-
-
Photodegradation:
-
Prepare a solution of the compound and place it in a clear vial.
-
Expose the solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a "dark control" sample wrapped in aluminum foil under the same temperature conditions.[7]
-
Analyze both the exposed and dark control samples.
-
-
Analysis:
-
Analyze all samples by a suitable, validated HPLC method.
-
Compare the chromatograms of the stressed samples to that of an unstressed control solution.
-
Calculate the percentage of degradation and note the relative retention times of any new peaks.
-
IV. Data Presentation
When reporting stability data, clear tabulation is essential for comparison.
Table 1: Summary of Forced Degradation Results for Compound X
| Stress Condition | Duration/Temp | % Assay of Parent Compound | % Degradation | Number of Degradants | Major Degradant Peak (Retention Time) |
| Control (Unstressed) | - | 99.8% | 0.2% | 1 (impurity) | - |
| 0.1N HCl | 2 hours / 60°C | 85.2% | 14.6% | 3 | 4.5 min |
| 0.1N NaOH | 2 hours / 60°C | 92.5% | 7.3% | 2 | 5.1 min |
| 5% H₂O₂ | 24 hours / RT | 78.1% | 21.7% | 4 | 3.8 min |
| Heat (Solid) | 48 hours / 80°C | 98.9% | 0.9% | 1 | 6.2 min |
| Light (Solution) | ICH Q1B | 95.4% | 4.4% | 2 | 7.0 min |
V. Visualizations
Diagrams of Workflows and Degradation Pathways
Figure 1. Simplified pathway for the acid-catalyzed hydrolysis of a thiazole ring.
Figure 2. Experimental workflow for assessing the stability of a new thiazole derivative.
Figure 3. Decision tree for troubleshooting unexpected degradation of thiazole compounds.
References
- 1. Thiazole Ring—A Biologically Active Scaffold [mdpi.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thiazole - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ijrpp.com [ijrpp.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Preventing Buffer Salt Precipitation in HPLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve issues related to buffer salt precipitation in High-Performance Liquid Chromatography (HPLC) systems when using organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why do buffer salts precipitate out of the mobile phase?
Buffer salts, which are highly soluble in aqueous solutions, can precipitate when the concentration of organic solvent in the mobile phase becomes too high.[1] Organic solvents like acetonitrile (ACN) and methanol (MeOH) are generally poor solvents for inorganic salts.[2] Precipitation is especially common in gradient elution when the mobile phase composition shifts towards a high percentage of organic solvent, exceeding the solubility limit of the buffer salt.[3][4]
Q2: What are the common signs of buffer salt precipitation in an HPLC system?
The most common indicators of buffer salt precipitation include:
-
Elevated or Fluctuating System Pressure: Precipitated salt crystals can block system tubing, injector ports, and, most commonly, the column inlet frit, leading to a rapid increase in backpressure.[1][5]
-
Changes in Retention Time: Salt buildup on the column can alter the stationary phase chemistry, causing shifts in analyte retention times.[1]
-
Poor Peak Shape: Peak tailing, splitting, or broadening can occur due to blockages or interactions with precipitated salts.
-
Visible Deposits: In severe cases, white crystalline salt deposits may be visible in the mobile phase reservoirs, tubing, or fittings.[1]
Q3: Which buffers and solvents are most likely to cause precipitation?
Phosphate buffers, particularly potassium phosphate, are well-known for their limited solubility in high-organic-content mobile phases.[3][6] Acetonitrile is a weaker solvent for buffer salts compared to methanol, making precipitation more likely when ACN is used.[2] As a rule of thumb, precipitation can begin at the following approximate organic solvent concentrations:
-
Potassium Phosphate: Precipitates around 70% acetonitrile.[3]
-
General Phosphate Buffers: Precipitate around 80% methanol.[3]
-
Ammonium Phosphate: More soluble, but can precipitate around 85% organic content.[3]
Organic buffers such as ammonium formate and ammonium acetate are generally much more soluble in common HPLC organic solvents and are a safer choice, especially for gradient methods that go to a high organic percentage.[2][6]
Q4: How can I prevent buffer salt precipitation from occurring?
Proactive prevention is the best strategy. Key practices include:
-
Select an Appropriate Buffer: Whenever possible, choose a buffer with high solubility in organic solvents, such as ammonium acetate or formate.[5][6]
-
Use the Minimum Necessary Buffer Concentration: High buffer concentrations are more likely to precipitate. Often, a concentration of 10-25 mM is sufficient for pH control.[7]
-
Respect Solubility Limits: Do not exceed the known organic solvent limits for your chosen buffer during gradient elution.[3]
-
Proper Mobile Phase Preparation: Always filter the aqueous buffer solution and the final mobile phase mixture through a 0.45 µm or 0.22 µm filter to remove any particulates.[4] When mixing, it is good practice to add the organic solvent to the aqueous buffer solution.[8]
-
System Shutdown and Storage: Never leave a buffered mobile phase sitting in the HPLC system. After completing your analyses, flush the entire system and column thoroughly with a buffer-free mobile phase (e.g., 90:10 water/organic solvent) before switching to 100% organic solvent for storage.[1][9]
Q5: What should I do if I suspect buffer precipitation has already occurred?
If you observe signs of precipitation, follow these steps:
-
Stop the Run: Immediately stop the pump to prevent further buildup and potential damage.
-
Remove the Column: Disconnect the column from the system to prevent it from getting further clogged.
-
Flush the System: Flush all system components (pump, injector, tubing) with warm, HPLC-grade water. Warm water can help dissolve precipitated salts more effectively.[6][10]
-
Clean the Column: Separately, attempt to salvage the column by flushing it with a high-aqueous, buffer-free mobile phase. It is often recommended to reverse the column direction and flush at a low flow rate. Caution: Always check the column manufacturer's instructions, as not all columns tolerate 100% water or reverse flushing.[1][11]
-
Replace Frits: If pressure remains high after flushing, the column's inlet frit is likely clogged and may need to be replaced.[11]
Data Presentation
Table 1: General Solubility of Common HPLC Buffers in Organic Solvents
This table provides a qualitative comparison of buffer solubility to guide selection.
| Buffer Type | Salt Form | Solubility in Acetonitrile (ACN) | Solubility in Methanol (MeOH) | MS Compatibility |
| Phosphate | Potassium (K+) | Poor | Fair | No |
| Ammonium (NH4+) | Fair | Good | No | |
| Acetate | Ammonium (NH4+) | Excellent | Excellent | Yes |
| Formate | Ammonium (NH4+) | Excellent | Excellent | Yes |
| Organic Acids | Formic, Acetic | Excellent | Excellent | Yes |
Data synthesized from multiple sources.[2][5][6]
Table 2: Approximate Precipitation Thresholds for Phosphate Buffers
This table summarizes the maximum recommended organic solvent concentration before phosphate buffer precipitation becomes a significant risk.
| Buffer System | Organic Solvent | Max Recommended % Organic |
| Potassium Phosphate | Acetonitrile | ~70% |
| General Phosphate Buffers | Methanol | ~80% |
| Ammonium Phosphate | Acetonitrile/Methanol | ~85% |
Data sourced from reference[3].
Experimental Protocols
Protocol 1: Preparation of a Buffered Mobile Phase
This protocol outlines the steps for preparing a robust mobile phase to minimize precipitation risk.
-
Select Reagents: Use only HPLC-grade solvents (e.g., water, acetonitrile, methanol) and high-purity buffer salts.[12]
-
Prepare Aqueous Buffer:
-
Weigh the appropriate amount of buffer salt for the desired concentration.
-
Dissolve the salt in approximately 80% of the final volume of HPLC-grade water in a clean glass container.
-
Adjust the pH of this aqueous solution to the target value using a calibrated pH meter. Important: The pH should only be measured and adjusted in the purely aqueous portion before adding any organic solvent.[13]
-
Bring the solution to the final volume with HPLC-grade water and mix thoroughly.
-
-
Filter the Aqueous Buffer: Vacuum filter the aqueous buffer solution through a 0.45 µm or 0.22 µm membrane filter to remove any undissolved particulates.[4]
-
Mix the Mobile Phase:
-
For isocratic methods, measure the required volumes of the filtered aqueous buffer and the organic solvent separately.[12]
-
Add the organic solvent to the aqueous buffer while stirring to ensure gradual mixing and prevent localized high organic concentrations that could cause "shock" precipitation.[8]
-
-
Degas the Final Mobile Phase: Degas the final mixture using sonication, vacuum degassing, or helium sparging to remove dissolved gases and prevent bubble formation in the pump.[8]
-
Label Clearly: Label the mobile phase container with the complete composition, pH of the aqueous portion, preparation date, and your initials.[8]
Protocol 2: Post-Analysis HPLC System Flushing
This protocol is critical for preventing salt buildup after using buffered mobile phases.
-
Initial Flush: After your analytical sequence is complete, replace the buffered mobile phase reservoir with a bottle containing a buffer-free mixture, typically 90% HPLC-grade water and 10% organic solvent (the same organic solvent used in your mobile phase).
-
System Wash: Set the pump to a moderate flow rate (e.g., 1 mL/min for a standard analytical system) and flush the entire system, including the column, for at least 15-20 column volumes. For a standard 4.6 x 150 mm column, this equates to about 30-40 minutes. This step safely displaces the buffer salts.[1][10]
-
Organic Solvent Flush (for Storage): After the initial aqueous wash, replace the flushing solution with 100% organic solvent (e.g., methanol or acetonitrile).
-
Final Storage Flush: Flush the system and column with the pure organic solvent for another 10-15 column volumes. This prepares the system and column for short-term or long-term storage and prevents microbial growth.[6]
-
System Shutdown: Once the system is filled with the storage solvent, you can safely turn off the pump. Ensure the column ends are tightly capped if it is removed for storage.
Visualizations
Caption: Troubleshooting workflow for high backpressure caused by buffer precipitation.
Caption: Decision-making guide for selecting a precipitation-resistant HPLC buffer.
References
- 1. The effect of improper use of buffer salts on chromatographic columns and solutions! [uhplcslab.com]
- 2. hplc.eu [hplc.eu]
- 3. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. imchem.fr [imchem.fr]
- 6. researchgate.net [researchgate.net]
- 7. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. welch-us.com [welch-us.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mobile Phase Preparation Tips & Tricks [phenomenex.com]
- 13. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC Solvents, Acetonitrile and Methanol, Key Differences and Properties [hplctips.blogspot.com]
Technical Support Center: Synthesis of Fused Heterocyclic Compounds
Welcome to the Technical Support Center for the synthesis of fused heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical support for common challenges encountered in the laboratory.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of fused heterocyclic compounds.
General Troubleshooting
Question: My reaction is not proceeding, or the yield is very low. What are the general steps I should take to troubleshoot it?
Answer: Low or no conversion is a common issue in organic synthesis. A systematic approach is the best way to identify the problem. Here are the key factors to investigate:
-
Reagent and Solvent Quality: Impurities in starting materials or solvents can inhibit the reaction. Ensure all reagents are of the appropriate purity and that solvents are anhydrous if the reaction is moisture-sensitive.
-
Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Ensure the temperature is accurately controlled. For heterogeneous reactions, ensure efficient stirring.
-
Catalyst Activity: If you are using a catalyst, ensure it is active and has been stored correctly. In some cases, the catalyst may need to be activated before use.
-
Atmosphere Control: If your reaction is sensitive to air or moisture, ensure you are using proper inert atmosphere techniques (e.g., a nitrogen or argon blanket).
-
Workup Procedure: Product can be lost during the workup phase. Check the pH of aqueous layers to ensure your compound is in the desired form for extraction. Minimize the number of aqueous washes if your product has some water solubility.
Skraup Quinoline Synthesis
Question: My Skraup synthesis reaction is extremely vigorous and difficult to control. How can I manage it?
Answer: The Skraup synthesis is notoriously exothermic and can be dangerous if not properly controlled.[1] To moderate the reaction:
-
Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a common and effective way to make the reaction less violent.[1][2] Boric acid can also be used.[2]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling.[2]
-
Gradual Heating: Heat the mixture gently to initiate the reaction. Once it begins, the exothermic nature of the reaction should sustain it.
Question: I am getting a lot of tar formation in my Skraup synthesis. How can I reduce it?
Answer: Tar formation is a common side effect of the harsh acidic and oxidizing conditions of the Skraup synthesis.[2] To minimize it:
-
Use a Moderator: Ferrous sulfate helps to control the reaction rate, which in turn reduces charring.[3]
-
Optimize Temperature: Avoid excessively high temperatures. Gentle heating to initiate the reaction is key.[2]
-
Purification: The crude product is often mixed with tar.[2] Steam distillation is a common and effective method for isolating the quinoline derivative from the tarry residue.[1]
Bischler-Napieralski Reaction
Question: My Bischler-Napieralski reaction is giving a low yield. What are the likely causes?
Answer: Low yields in the Bischler-Napieralski reaction can often be attributed to the following:
-
Deactivated Aromatic Ring: This reaction is an electrophilic aromatic substitution, so electron-withdrawing groups on the aromatic ring will hinder the cyclization. The reaction is most effective with electron-donating groups.[4]
-
Insufficiently Potent Dehydrating Agent: For less reactive substrates, a stronger dehydrating agent is necessary. If phosphorus oxychloride (POCl₃) is ineffective, a mixture of POCl₃ and phosphorus pentoxide (P₂O₅) is a more potent option.[4][5]
-
Side Reactions: The retro-Ritter reaction, which leads to the formation of a styrene derivative, is a major competing pathway.[4][5]
Question: How can I prevent the retro-Ritter side reaction?
Answer: To minimize the formation of styrene byproducts through the retro-Ritter reaction:
-
Use a Nitrile Solvent: Using a nitrile as the solvent can help to suppress this side reaction.[5]
-
Alternative Reagents: Employing oxalyl chloride can help to avoid the elimination of the amide group.[5]
Paal-Knorr Furan and Pyrrole Synthesis
Question: I am observing a significant amount of a furan byproduct in my Paal-Knorr pyrrole synthesis. How can I prevent this?
Answer: Furan formation is the most common side reaction in Paal-Knorr pyrrole synthesis, occurring when the 1,4-dicarbonyl compound cyclizes without the amine.[6] To avoid this:
-
Control Acidity: Strongly acidic conditions favor furan formation. Maintaining a pH above 3 is recommended for pyrrole synthesis.[7]
-
Use Excess Amine: Using an excess of the amine can help to favor the pyrrole formation pathway.[7]
Question: My Paal-Knorr reaction is turning into a dark, tarry mess. What is happening?
Answer: The formation of a dark, tarry substance suggests polymerization of the starting materials or the product.[7] This is often caused by excessively high temperatures or highly acidic conditions. To prevent this, consider lowering the reaction temperature and using a milder acid catalyst.[7]
Hantzsch Pyridine Synthesis
Question: The classical Hantzsch synthesis gives me low yields and requires long reaction times. How can I improve this?
Answer: The classical Hantzsch synthesis can be inefficient.[8] Modern approaches offer significant improvements:
-
Catalysis: The use of a catalyst can dramatically improve yields and shorten reaction times. A wide range of catalysts have been shown to be effective, including p-toluenesulfonic acid (PTSA), tannic acid, and various heterogeneous catalysts.[9]
-
Solvent-Free Conditions: In some cases, running the reaction neat or under solvent-free conditions can improve yields and simplify the workup.[10]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and often leads to higher yields.[11]
Fischer Indole Synthesis
Question: My Fischer indole synthesis is failing or giving a very low yield. What are the common reasons for failure?
Answer: The Fischer indole synthesis can be sensitive to the substrate and reaction conditions. Common reasons for failure include:
-
Substrate Electronic Effects: Electron-donating groups on the phenylhydrazine can lead to undesired side reactions by stabilizing an iminylcarbocation intermediate, which competes with the desired sigmatropic rearrangement.[12]
-
Steric Hindrance: Bulky substituents on either the phenylhydrazine or the carbonyl compound can hinder the cyclization step.[12]
-
Inappropriate Acid Catalyst: The choice of acid catalyst is crucial. Both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) are used. The optimal catalyst will depend on the specific substrate.[13][14]
-
Formation of a Stable Hydrazone: The initial hydrazone may be too stable to tautomerize to the necessary ene-hydrazine intermediate. In such cases, microwave irradiation may help to promote the reaction.[12]
Quantitative Data
The following tables provide a summary of quantitative data for key reactions to aid in the selection of optimal conditions.
Table 1: Comparison of Catalysts for the Hantzsch Dihydropyridine Synthesis [9]
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| No Catalyst | Ethanol | Reflux | 8 | 65 |
| p-TSA | Ethanol | Reflux | 6 | 82 |
| Tannic Acid | H₂O | 80 | 1 | 94 |
| Fe₃O₄@SiO₂-SO₃H | Ethanol | 60 | 0.5 | 96 |
| UiO-66-NH₂ | Ethanol | Room Temp | 0.5 | 98 |
Table 2: Effect of Dehydrating Agent on the Bischler-Napieralski Reaction Yield [4]
| Dehydrating Agent | Solvent | Temperature | Yield (%) |
| POCl₃ | Toluene | Reflux | 75 |
| P₂O₅ in POCl₃ | Toluene | Reflux | 85 |
| Tf₂O | CH₂Cl₂ | 0 °C to RT | 92 |
| PPA | - | 140 °C | 88 |
Table 3: Solvent Effect on the Pictet-Spengler Reaction of D-tryptophan methyl ester hydrochloride with piperonal [15]
| Solvent | cis:trans ratio | Yield (%) |
| Acetonitrile | 99:1 | 85 |
| Nitromethane | 99:1 | 82 |
| Dichloromethane | 95:5 | 80 |
| Toluene | 90:10 | 75 |
Experimental Protocols
This section provides detailed experimental procedures for several key synthetic methods.
Skraup Synthesis of Quinoline
This protocol is adapted from established procedures and incorporates safety recommendations.
Materials:
-
Aniline
-
Glycerol
-
Nitrobenzene (oxidizing agent)
-
Concentrated Sulfuric Acid
-
Ferrous sulfate heptahydrate (moderator)
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline, glycerol, and ferrous sulfate heptahydrate.
-
Slowly and with vigorous stirring and external cooling (ice bath), add concentrated sulfuric acid to the mixture.
-
Add nitrobenzene to the reaction mixture.
-
Gently heat the mixture in an oil bath. The reaction will become exothermic. Be prepared to remove the heat source to control the reaction rate.
-
After the initial exotherm subsides, maintain the mixture at a gentle reflux for 3-4 hours.
-
Cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution.
-
Perform a steam distillation to isolate the crude quinoline from the tarry residue.[1]
-
Separate the quinoline layer from the aqueous distillate, dry it over anhydrous potassium carbonate, and purify by distillation.
Bischler-Napieralski Synthesis of a Dihydroisoquinoline
This is a general procedure for the synthesis of a 3,4-dihydroisoquinoline derivative.
Materials:
-
β-phenylethylamide
-
Phosphorus oxychloride (POCl₃)
-
Toluene (anhydrous)
Procedure:
-
Dissolve the β-phenylethylamide in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.
-
Add phosphorus oxychloride (POCl₃) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Make the aqueous solution basic with a sodium hydroxide solution.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Paal-Knorr Synthesis of 2,5-Dimethylfuran[2]
Materials:
-
Hexane-2,5-dione
-
p-toluenesulfonic acid monohydrate
-
Toluene
Procedure:
-
To a solution of hexane-2,5-dione in toluene, add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Hantzsch Synthesis of a 1,4-Dihydropyridine
This protocol describes a general procedure for the Hantzsch synthesis.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate) (2 equivalents)
-
Ammonia source (e.g., ammonium acetate)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the aldehyde, β-ketoester, and ammonium acetate in ethanol.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by crystallization or column chromatography.
Fischer Indole Synthesis of 2-Phenylindole[12]
Materials:
-
Phenylhydrazine
-
Acetophenone
-
Polyphosphoric acid (PPA)
Procedure:
-
Hydrazone Formation: In a flask, mix phenylhydrazine and acetophenone. The reaction is often exothermic. Stir the mixture until it solidifies. The crude phenylhydrazone can be used directly in the next step.
-
Indolization: In a separate flask, heat polyphosphoric acid (PPA) to about 100 °C.
-
Carefully add the crude phenylhydrazone to the hot PPA with vigorous stirring.
-
Heat the mixture at 150-160 °C for 10-15 minutes.
-
Workup: Allow the reaction mixture to cool slightly and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a 10% sodium hydroxide solution until it is alkaline. The crude 2-phenylindole will precipitate.
-
Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylindole.[12]
Visualizations
The following diagrams illustrate key workflows and relationships in the synthesis of fused heterocyclic compounds.
Caption: A logical workflow for troubleshooting low yields in fused heterocyclic synthesis.
Caption: A typical experimental workflow for the synthesis of fused heterocyclic compounds.
Caption: Logical relationship for selecting a dehydrating agent in the Bischler-Napieralski reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ADMET Optimization of Heterocyclic Drug Candidates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of heterocyclic drug candidates.
Section 1: Frequently Asked Questions (FAQs)
Q1: My heterocyclic compound exhibits poor metabolic stability in vitro. What are the likely metabolic pathways involved?
A1: Heterocyclic rings are common sites of metabolism by cytochrome P450 (CYP) enzymes.[1] Common metabolic pathways include:
-
Oxidation: This is a primary metabolic route for many heterocycles. Oxidation can occur on carbon atoms adjacent to a heteroatom (e.g., nitrogen), leading to the formation of lactams, or at other positions within the ring. Unsubstituted aromatic heterocycles are particularly susceptible to oxidation.[1]
-
N-dealkylation: If a nitrogen atom in the heterocyclic ring is substituted with an alkyl group, N-dealkylation is a frequent metabolic pathway, often catalyzed by CYP3A4. This process removes the alkyl group.[1]
-
Aromatic Hydroxylation: For heterocyclic compounds containing fused benzene rings (e.g., indoles), hydroxylation of the aromatic ring is a common metabolic transformation.[2]
Q2: How can I identify the specific metabolic "hotspots" on my compound?
A2: The most direct method is to conduct a metabolite identification (MetID) study. This involves incubating your compound with a metabolically active system, such as human liver microsomes (HLM) or hepatocytes, followed by analysis with high-resolution mass spectrometry (LC-MS/MS) to elucidate the structures of the metabolites.
Q3: My lead compound shows significant hERG inhibition. What initial steps can I take to mitigate this?
A3: High affinity for the hERG K+ channel is a major safety concern. Initial strategies to reduce hERG liability include:
-
Reduce Lipophilicity: High lipophilicity is often correlated with hERG binding. Reducing the compound's cLogP can decrease its affinity for the hERG channel.[3]
-
Modify Basic Moieties: Many hERG inhibitors contain a basic nitrogen atom. Reducing the basicity (pKa) of this group, for example, by introducing electron-withdrawing groups nearby or converting an aliphatic amine to an aniline or amide, can significantly lower hERG affinity.[3]
-
Introduce Polar Groups: Adding polar functional groups can also help to reduce hERG activity.[4]
Q4: I'm observing conflicting permeability results between PAMPA and Caco-2 assays. What does this indicate?
A4: Discrepancies between the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell-based assays often point to the involvement of active transport mechanisms.[5][6]
-
High PAMPA, Low Caco-2 Permeability: This pattern strongly suggests that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which are present in Caco-2 cells but not in the artificial PAMPA membrane. These transporters actively pump the compound out of the cell, reducing its apparent permeability.[6]
-
Low PAMPA, High Caco-2 Permeability: This may indicate that your compound is a substrate for active uptake transporters present on Caco-2 cells, which facilitate its entry into the cell.
Section 2: Troubleshooting Guides
Issue 1: Low Apparent Permeability in PAMPA Assay
| Possible Cause | Recommended Action |
| Poor Aqueous Solubility | Decrease the test compound concentration. Use a co-solvent (e.g., DMSO) at a low, consistent concentration.[6] |
| Compound Instability | Assess the stability of the compound in the assay buffer at the experimental pH and temperature by running a control incubation without the artificial membrane. |
| High Lipophilicity (LogP > 5) | Highly lipophilic compounds can get trapped in the artificial membrane, leading to low apparent permeability. Consider structural modifications to reduce lipophilicity. |
| Incorrect pH of Buffer | Ensure the pH of the donor and acceptor buffers are appropriate for the compound's ionization state and the intended physiological compartment being modeled. |
Issue 2: High Efflux Ratio in Caco-2 Assay
| Possible Cause | Recommended Action |
| Compound is a P-gp Substrate | Confirm P-gp interaction by running the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp involvement. |
| Compound is a Substrate for other Efflux Transporters (e.g., BCRP, MRPs) | Test with inhibitors specific to other efflux transporters to identify the transporter(s) involved. |
| Structural Features Prone to Efflux | Certain structural motifs are more likely to be recognized by efflux transporters. Consider medicinal chemistry strategies to mask these features or alter the overall physicochemical properties of the compound. |
Issue 3: Rapid Metabolism in Human Liver Microsome (HLM) Stability Assay
| Possible Cause | Recommended Action |
| Presence of Metabolic "Soft Spots" | Perform a metabolite identification study to pinpoint the sites of metabolism. |
| CYP-mediated Oxidation | Introduce electron-withdrawing groups to deactivate aromatic rings.[1] Block metabolically labile positions with metabolically stable groups (e.g., fluorine).[1] |
| N-dealkylation | Replace the N-alkyl group with a more metabolically stable substituent or incorporate steric hindrance near the nitrogen. |
| Non-CYP Mediated Metabolism | If metabolism persists in the absence of NADPH, consider other metabolic pathways such as those mediated by UDP-glucuronosyltransferases (UGTs) or other phase II enzymes. |
Issue 4: High Cytotoxicity in Cell-Based Assays
| Possible Cause | Recommended Action |
| Off-Target Activity | Profile the compound against a panel of off-target proteins (e.g., kinases, GPCRs) to identify potential unintended interactions. |
| Formation of Reactive Metabolites | Conduct a reactive metabolite trapping study using nucleophiles like glutathione (GSH) to assess the potential for bioactivation.[1] |
| Mitochondrial Toxicity | Evaluate the effect of the compound on mitochondrial function using assays such as the MTT assay, which measures mitochondrial reductase activity.[7] |
| General Cellular Stress | Investigate markers of cellular stress, such as the induction of heat shock proteins or the unfolded protein response. |
Section 3: Quantitative Data on ADMET Optimization
Table 1: Metabolic Stability Optimization of Piperidine-Containing Compounds
| Compound | Modification | Human Liver Microsome Half-life (t½, min) | Reference |
| Lead Compound 1 | Unsubstituted piperidine | 2.4 | [5] |
| Analog 1a | Piperidine-tropane replacement | Significantly improved stability | [3] |
| Lead Compound 2 | N-alkyl piperidine | < 10 | [1] |
| Analog 2a | Introduction of gem-dimethyl group adjacent to nitrogen | > 60 | [1] |
| Bupivacaine Analog 57 | Piperidine | 14 | [8] |
| Bupivacaine Analog 59 | 1-azaspiro[3.3]heptane replacement | 52 | [8] |
Table 2: hERG Inhibition Mitigation of Heterocyclic Compounds
| Compound | Modification | hERG IC50 (µM) | Reference |
| Lead Compound 3 | Basic amine with high lipophilicity | 0.5 | [4] |
| Analog 3a | Introduction of a carboxylic acid to form a zwitterion | > 30 | [4] |
| Lead Compound 4 | Pyridazine-containing compound | < 1 | [3] |
| Analog 4a | Replacement of pyridazine with a more polar urea group | > 25 | [3] |
| Dofetilide | N/A | 0.012 | [9] |
| Bepridil | N/A | 0.5 | [9] |
Table 3: Cytotoxicity of Heterocyclic Compounds
| Compound | Heterocyclic Scaffold | Cell Line | IC50 (µM) | Reference |
| Compound 13 | Triazolo-thiadiazole | NUGC (gastric cancer) | 0.025 | [10] |
| Compound 16 | Oxa-benzo-cyclohepta-naphthalene | A549 (lung cancer) | 3.35 | [10] |
| Compound 17 | Oxa-benzo-cyclohepta-naphthalene | MDA-MB-231 (breast cancer) | 4.87 | [10] |
| Compound 30 | Thiazole | MCF-7 (breast cancer) | 4.53 | [10] |
| Compound 19 | Pyrazole | HeLa (cervical cancer) | 4.26 | [11] |
Section 4: Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane.
Methodology:
-
Prepare the PAMPA plate: Coat a 96-well filter plate with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.
-
Prepare solutions:
-
Donor Solution: Dissolve the test compound in a suitable buffer (e.g., PBS) to the desired final concentration. A co-solvent like DMSO can be used at a low concentration (<1%) to aid solubility.
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with buffer.
-
-
Perform the assay: Place the filter (donor) plate onto the acceptor plate, ensuring contact between the buffer and the membrane. Incubate at room temperature for a defined period (e.g., 4-16 hours).
-
Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Permeability (Papp): Calculate the apparent permeability coefficient using the following equation: Papp = (V_A / (Area * Time)) * (C_A / (C_D - C_A)) Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, C_A is the concentration in the acceptor well, and C_D is the initial concentration in the donor well.
Protocol 2: Human Liver Microsome (HLM) Stability Assay
Objective: To determine the in vitro metabolic stability of a compound in the presence of human liver microsomes.
Methodology:
-
Prepare reagents:
-
Thaw human liver microsomes on ice.
-
Prepare a NADPH-regenerating system solution.
-
Prepare the test compound stock solution in a suitable solvent (e.g., DMSO).
-
-
Incubation:
-
In a 96-well plate, add buffer, the test compound, and HLM. Pre-incubate at 37°C.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
-
Time points: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.
-
Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Data analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression line gives the elimination rate constant (k). Calculate the half-life (t½) as 0.693 / k.
Protocol 3: Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a compound on a cancer cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[11][12]
Section 5: Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medium.com [medium.com]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. researchgate.net [researchgate.net]
- 9. Effect of compound plate composition on measurement of hERG current IC(50) using PatchXpress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Robust Biochemical Assay Development
Welcome to the Technical Support Center for Biochemical Assay Development. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments and to provide guidance on developing robust and reliable assays.
Frequently Asked questions (FAQs)
This section addresses common questions and challenges that arise during biochemical assay development and execution.
Q1: What are the primary sources of high background signal in biochemical assays?
High background can obscure the true signal from your analyte of interest, leading to a poor signal-to-noise ratio and inaccurate results. Common causes are often related to reagent integrity, buffer composition, and non-specific binding.[1][2]
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites on the microplate wells is a frequent cause.[3]
-
High Antibody Concentrations: Using overly concentrated primary or secondary antibodies can lead to non-specific binding.[1]
-
Contaminated Reagents: Buffers or reagents contaminated with interfering substances can produce a high background signal.[1][2]
-
Substrate Instability: Some substrates, like ATP, can degrade non-enzymatically, contributing to the background signal.[2]
-
Detection Reagent Issues: The detection reagent itself may be contaminated or bind non-specifically.[4]
-
Improper Washing: Inefficient washing steps can leave behind unbound reagents that contribute to the background.[5]
Q2: How can I troubleshoot a weak or absent signal in my assay?
A "no signal" or weak signal result can be frustrating. A systematic approach to troubleshooting is often the most effective way to identify the root cause.[1]
-
Reagent Omission or Degradation: Ensure all necessary reagents were added in the correct order and have not expired.[1] Enzymes are particularly sensitive to degradation from improper storage or multiple freeze-thaw cycles.[1]
-
Incorrect Antibody Pair (Sandwich ELISA): The capture and detection antibodies may be recognizing the same epitope.
-
Low Analyte Concentration: The concentration of the target analyte in the sample may be below the detection limit of the assay.
-
Suboptimal Assay Conditions: Factors such as incorrect incubation times, temperatures, or buffer pH can significantly impact signal generation.[1][6]
-
Inactive Enzyme: The enzyme used for signal generation may be inactive due to improper storage or the presence of inhibitors.[1]
Q3: What causes high variability between replicate wells?
High variability, often measured by the coefficient of variation (%CV), can make it difficult to obtain reproducible data. The primary causes are often procedural.
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability.[6][7] It's crucial to use calibrated pipettes and proper technique.[8][9]
-
Insufficient Mixing: Failure to thoroughly mix reagents before and during the assay can lead to uneven reactions.[10]
-
Edge Effects: Wells on the edge of the microplate can experience more evaporation, leading to changes in reagent concentration and inconsistent results.[7] Using a plate sealer can help mitigate this.
-
Temperature Gradients: Uneven temperature across the microplate during incubation can cause wells to react at different rates.[7]
-
Inconsistent Cell Seeding (for cell-based assays): A non-homogenous cell suspension during plating can result in significant well-to-well variability.[7]
Q4: How do I optimize my assay for high-throughput screening (HTS)?
Optimizing an assay for HTS requires a focus on robustness, miniaturization, and cost-effectiveness.
-
Assay Miniaturization: Adapting the assay to a smaller volume format (e.g., from 96- to 384- or 1536-well plates) is crucial for HTS.[11]
-
Automation: The assay protocol should be compatible with automated liquid handlers to ensure consistency and high throughput.[11]
-
Statistical Validation: Key performance metrics such as the Z'-factor should be used to assess the quality and robustness of the assay. A Z' > 0.5 is generally considered suitable for HTS.[11]
-
Reagent Stability: Ensure that all reagents are stable for the duration of the screen.[12]
Troubleshooting Guides
This section provides a more detailed breakdown of common problems and their solutions for specific assay types.
Enzyme-Linked Immunosorbent Assay (ELISA)
| Problem | Potential Cause | Recommended Solution |
| High Background | Insufficient washing or blocking. | Increase the number and duration of wash steps. Optimize the blocking buffer concentration and incubation time. |
| High concentration of detection antibody. | Perform a titration to determine the optimal antibody concentration.[1] | |
| Cross-reactivity of secondary antibody. | Run a control with only the secondary antibody to check for non-specific binding.[3] | |
| Weak or No Signal | Inactive antibody or antigen. | Use fresh, properly stored antibodies and samples. |
| Incorrect antibody pair. | Ensure the capture and detection antibodies recognize different epitopes. | |
| Substrate not working. | Use a fresh substrate solution and ensure it is protected from light if necessary.[4] | |
| High Variability | Pipetting inconsistency. | Use calibrated pipettes and ensure proper technique. Change pipette tips between samples and reagents.[6] |
| Inadequate mixing of reagents. | Thoroughly mix all reagents before adding them to the plate. | |
| Edge effects. | Use a plate sealer during incubations and consider not using the outer wells of the plate. |
Enzyme Activity Assays
| Problem | Potential Cause | Recommended Solution |
| High Background | Substrate instability. | Prepare substrate solutions fresh and keep them on ice.[2] |
| Contaminated buffers or reagents.[1] | Prepare fresh buffers with high-purity water.[1][2] | |
| Non-specific binding of detection reagents.[1] | Increase the concentration or incubation time of the blocking buffer.[1] | |
| Low or No Signal | Inactive or degraded enzyme.[1] | Use a fresh aliquot of the enzyme and avoid repeated freeze-thaw cycles. Run a positive control to confirm enzyme activity.[1] |
| Suboptimal substrate concentration. | Perform a substrate titration to determine the optimal concentration.[1] | |
| Incorrect buffer pH or ionic strength.[1] | Ensure the buffer conditions are optimal for the enzyme's activity.[1] | |
| Non-linear Reaction | Substrate depletion. | Ensure the substrate concentration is not limiting during the assay.[7] |
| Enzyme concentration too high. | Reduce the enzyme concentration to ensure initial velocity is measured. | |
| Coupled enzyme reaction is rate-limiting. | Ensure the coupling enzyme is in excess and not the rate-limiting step.[13] |
Cell-Based Assays
| Problem | Potential Cause | Recommended Solution |
| High Background | Autofluorescence from media components. | Use media without phenol red or with reduced serum concentrations during the assay reading.[14] |
| Non-specific binding of fluorescent probes. | Optimize the probe concentration and washing steps. | |
| Low Signal | Low cell number or viability. | Ensure cells are healthy and seeded at the correct density. |
| Incorrect timing of analysis. | Determine the optimal time point for analysis post-treatment.[15] | |
| Cell passage number. | High passage numbers can alter cell behavior; use cells within a defined passage range.[15][16] | |
| High Variability | Inconsistent cell seeding.[7] | Ensure a homogenous cell suspension before and during plating.[7] |
| Edge effects. | Fill outer wells with media or sterile PBS to maintain humidity.[7] | |
| Mycoplasma contamination. | Regularly test cell cultures for mycoplasma contamination.[16][17] |
Experimental Protocols
Protocol: Titration of Detection Antibody for ELISA
This protocol outlines the steps to determine the optimal concentration of a detection antibody to minimize background and maximize signal-to-noise ratio.
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody at a predetermined optimal concentration. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[7]
-
Washing: Repeat the washing step.
-
Antigen Incubation: Add a constant, saturating concentration of the antigen to all wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Titration: Prepare a serial dilution of the detection antibody (e.g., from 1:1000 to 1:64000) in blocking buffer. Add the different dilutions to the wells. Include a "no detection antibody" control. Incubate for 1-2 hours at room temperature.[7]
-
Washing: Repeat the washing step.
-
Enzyme-Conjugated Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody at a constant, recommended dilution. Incubate for 1 hour at room temperature.[7]
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate and incubate for a specified time until color develops.
-
Stop Reaction: Add a stop solution.
-
Read Plate: Measure the absorbance at the appropriate wavelength.
-
Analysis: Plot the signal versus the detection antibody dilution. The optimal dilution will be the one that gives a high signal with low background.
Protocol: Z'-Factor Determination for HTS Assay Validation
The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay.
-
Prepare Controls:
-
Positive Control (Max Signal): Prepare wells with all assay components that are expected to produce the maximum signal (e.g., enzyme, substrate, no inhibitor).
-
Negative Control (Min Signal): Prepare wells with assay components that are expected to produce the minimum signal (e.g., no enzyme or a known potent inhibitor).
-
-
Plate Layout: Dedicate a sufficient number of wells on a microplate to each control (e.g., 16 or 32 wells for each). Distribute them across the plate to account for any plate effects.
-
Run Assay: Perform the assay according to the established protocol.
-
Data Collection: Measure the signal from all control wells.
-
Calculation: Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls.
-
Z' = 1 - (3σp + 3σn) / |μp - μn|
-
-
Interpretation:
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay, may require further optimization.
-
Z' < 0: The assay is not suitable for HTS.
-
Visualizations
General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common biochemical assay failures.
ELISA Workflow for Troubleshooting High Background
Caption: A step-by-step process for diagnosing and resolving high background issues in an ELISA.
Enzyme Inhibition Assay Workflow
Caption: A simplified workflow for performing an enzyme inhibition assay to determine compound potency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to deal with high background in ELISA | Abcam [abcam.com]
- 4. assaygenie.com [assaygenie.com]
- 5. jg-biotech.com [jg-biotech.com]
- 6. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 16. youtube.com [youtube.com]
- 17. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
Technical Support Center: 6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-amine Hydrochloride
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the storage, handling, and troubleshooting of experiments involving 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride (CAS Number: 623931-31-7).
Compound Information
| Property | Value | Source |
| CAS Number | 623931-31-7 | [1][2] |
| Molecular Formula | C6H9ClN2OS | [2] |
| Molecular Weight | 192.67 g/mol | [2] |
| IUPAC Name | 6,7-dihydro-4H-pyrano[4,3-d][3][4]thiazol-2-amine;hydrochloride | [2] |
| Appearance | Typically an off-white to light yellow crystalline powder (inferred from similar compounds) | [5] |
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] Protect it from light and heat.[3]
Q2: What are the primary hazards associated with this compound?
A: Based on data for similar compounds, this substance may cause serious eye irritation.[3][6][7] It may also be harmful if swallowed or inhaled.[6][8] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[3]
Q3: What should I do in case of accidental exposure?
A:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[6][7]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[6][7]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[6][7]
Q4: What are the known incompatibilities for this compound?
A: Avoid contact with strong oxidizing agents.[6]
Q5: What is the expected solubility of this compound?
A: As an amine hydrochloride salt, it is expected to have increased water solubility compared to its free base form.[9] For similar pyranothiazole derivatives, good solubility has been observed in polar organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[5]
Troubleshooting Guide
Issue 1: The compound is not dissolving in my chosen solvent.
-
Question: I am having difficulty dissolving the compound in my solvent system. What can I do?
-
Answer:
-
Verify Solvent Polarity: Amine hydrochloride salts are generally more soluble in polar solvents. Consider using solvents like DMSO, DMF, or methanol.[5] For aqueous solutions, the salt form should enhance solubility.[9]
-
Gentle Heating: Gently warming the solution may aid dissolution. However, be cautious as excessive heat can lead to degradation.
-
Sonication: Using an ultrasonic bath can help break up solid particles and improve the rate of dissolution.
-
pH Adjustment: The solubility of amine salts can be pH-dependent. If working in an aqueous buffer, ensure the pH is compatible with maintaining the protonated, salt form of the amine.
-
Issue 2: My experimental results are inconsistent or suggest compound degradation.
-
Question: I am observing variable results or a loss of activity in my experiments. Could the compound be degrading?
-
Answer:
-
Check Solution Age and Storage: Prepare solutions fresh for each experiment. If you must store solutions, keep them at a low temperature (e.g., -20°C) and protected from light. The stability of amine hydrochloride salts in solution can be variable.
-
pH of the Medium: In basic aqueous solutions, the hydrochloride salt will be neutralized to the free amine. This free amine may have different solubility and stability profiles. Ensure the pH of your experimental medium is appropriate.
-
Avoid Incompatible Reagents: As mentioned, avoid strong oxidizing agents. Also, consider potential reactions with other components in your experimental setup.
-
Issue 3: I need to use the free amine form of the compound in my experiment.
-
Question: My protocol requires the free base of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine. How can I convert the hydrochloride salt?
-
Answer:
-
Neutralization: You can neutralize the hydrochloride salt by treating it with a mild base. A common method is to dissolve the salt in a suitable solvent and add a weak base like sodium bicarbonate or triethylamine.[10]
-
Extraction: After neutralization, the free amine can typically be extracted into an organic solvent like dichloromethane or ethyl acetate. The aqueous layer, containing the salt byproduct, can then be discarded.
-
Confirmation: It is advisable to confirm the conversion to the free base using an appropriate analytical method, such as NMR or mass spectrometry.
-
Visualized Protocols and Workflows
Below are diagrams illustrating a general experimental workflow and a troubleshooting decision-making process.
Caption: General experimental workflow for handling the compound.
References
- 1. 623931-31-7|this compound|BLD Pharm [bldpharm.com]
- 2. Buy this compound | 623931-31-7 [smolecule.com]
- 3. download.basf.com [download.basf.com]
- 4. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
- 5. Page loading... [wap.guidechem.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 259810-12-3 Cas No. | 6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-amine | Apollo [store.apolloscientific.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Pyranothiazole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyranothiazole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying pyranothiazole compounds?
A1: The most common purification techniques for pyranothiazole derivatives are recrystallization and column chromatography.[1][2] Recrystallization is often attempted first, especially if the crude product is a solid. Column chromatography is a more general method suitable for purifying solids, oils, and separating mixtures of compounds.
Q2: How do I choose a suitable solvent for the recrystallization of my pyranothiazole compound?
A2: A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For pyranothiazole compounds, ethanol is a commonly reported and effective solvent.[3] To find the optimal solvent, you can perform small-scale solubility tests with a variety of solvents of different polarities, such as ethanol, methanol, ethyl acetate, and mixtures like hexane/ethyl acetate.
Q3: My pyranothiazole compound is very polar and streaks on the TLC plate. How can I effectively purify it by column chromatography?
A3: Streaking on a TLC plate is a common issue with polar compounds, including many nitrogen and sulfur-containing heterocycles. To address this, you can try the following:
-
Use a more polar eluent system: For highly polar compounds, standard solvent systems like ethyl acetate/hexane may not be sufficient. You can try adding a small percentage of a more polar solvent like methanol to your eluent.
-
Add a modifier: For basic compounds that streak due to interaction with the acidic silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonium hydroxide to the eluent can significantly improve the peak shape.
-
Consider a different stationary phase: If streaking persists, you might consider using a different stationary phase, such as alumina (neutral or basic) or reverse-phase silica gel.
Q4: My pyranothiazole compound seems to be degrading on the silica gel column. What can I do?
A4: Degradation on silica gel can occur with sensitive compounds. Here are some strategies to mitigate this:
-
Deactivate the silica gel: You can deactivate the silica gel by preparing a slurry with the eluent and then adding 1-2% of triethylamine. Let it stand for a few hours before packing the column.
-
Work quickly: Minimize the time your compound spends on the column by using flash chromatography with applied pressure to speed up the elution.
-
Use an alternative stationary phase: As mentioned before, alumina can be a less acidic alternative to silica gel.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of pyranothiazole compounds.
Issue 1: Oiling Out During Recrystallization
Problem: My pyranothiazole compound "oils out" instead of forming crystals upon cooling during recrystallization.
Possible Causes & Solutions:
| Cause | Solution |
| Solution is too concentrated. | Add a small amount of hot solvent to the oiled-out mixture and reheat until a clear solution is formed. Allow it to cool slowly. |
| Cooling is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help. |
| Insoluble impurities are present. | Perform a hot filtration to remove any insoluble material before allowing the solution to cool. |
| The chosen solvent is not ideal. | Try a different solvent or a solvent mixture. Sometimes adding a small amount of a co-solvent in which the compound is less soluble can induce crystallization. |
Issue 2: Poor Separation in Column Chromatography
Problem: I am unable to separate my target pyranothiazole compound from impurities using column chromatography.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate solvent system. | The Rf value of your target compound on TLC should be around 0.2-0.4 for good separation. Systematically screen different solvent systems (e.g., varying ratios of hexane/ethyl acetate, dichloromethane/methanol) to achieve the optimal Rf. |
| Column was packed improperly. | Ensure the column is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation. |
| Sample was loaded incorrectly. | Dissolve the crude sample in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column in a narrow band. If the sample is not very soluble, dry loading (adsorbing the sample onto a small amount of silica gel before loading) is recommended. |
| Co-eluting impurities. | If impurities have very similar polarity to your product, you may need to try a different stationary phase (e.g., reverse-phase) or consider an alternative purification technique like preparative HPLC. |
Experimental Protocols
Protocol 1: General Recrystallization of a Pyranothiazole Compound
-
Solvent Selection: In a small test tube, add a small amount of your crude pyranothiazole compound. Add a few drops of a test solvent and observe the solubility at room temperature. Heat the mixture to the solvent's boiling point and observe. A suitable solvent will show low solubility at room temperature and high solubility upon heating.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Allow the crystals to air dry on the filter paper, and then dry them further in a vacuum oven.
Protocol 2: Flash Column Chromatography of a Pyranothiazole Compound
-
TLC Analysis: Develop a TLC of your crude material using different solvent systems to find an eluent that gives your target compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude pyranothiazole compound in a minimal amount of the eluent. Carefully load the solution onto the top of the column. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel and adding the dry powder to the top of the column.
-
Elution: Carefully add the eluent to the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.
-
Isolation: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator to obtain the purified pyranothiazole compound.
Visualizations
Caption: General purification workflow for pyranothiazole compounds.
Caption: Troubleshooting decision tree for column chromatography.
References
Validation & Comparative
A Comparative Guide to 2-Aminothiazole Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1] This privileged structure has been extensively explored for the development of potent kinase inhibitors, leading to the discovery of several clinical candidates and approved drugs.[2][3] This guide provides an objective comparison of various 2-aminothiazole derivatives, summarizing their inhibitory performance against key kinase targets and detailing the experimental methodologies used for their evaluation.
Performance Comparison of 2-Aminothiazole Derivatives
The inhibitory potential of 2-aminothiazole derivatives is highly dependent on the specific substitutions on the thiazole ring and the nature of the appended moieties.[1] The following tables summarize the in vitro inhibitory activities (IC50 values) of representative 2-aminothiazole derivatives against prominent kinase families implicated in cancer and inflammatory diseases.
Aurora Kinase Inhibitors
Aurora kinases are critical regulators of mitosis, and their overexpression is common in various cancers.[4] Several 2-aminothiazole derivatives have been investigated as inhibitors of these enzymes.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line (for cellular assays) | Reference |
| Compound 29 | Aurora A | 79 | - | [4] |
| Compound 30 | Aurora A | 140 | - | [4] |
| 4-((5-bromothiazol-2-yl)amino)-N-methylbenzamide | Aurora Kinase | - | - | [5] |
| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine | Aurora Kinase | - | - | [5] |
Src Family Kinase (SFK) Inhibitors
Src family kinases are non-receptor tyrosine kinases that play a pivotal role in cell proliferation, differentiation, and survival.[6] Dasatinib, a potent 2-aminothiazole-based pan-Src inhibitor, is a well-established anti-cancer therapeutic.[7][8]
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line (for cellular assays) | Reference |
| Dasatinib (BMS-354825) | pan-Src | Sub-nanomolar | Various | [7][8] |
| Compound 12m | pan-Src | Nanomolar | - | [7] |
| Compound 2 | Src, Fyn, Lyn, Yes | 220, 689, 1300, 167 | SH-SY5Y (IC50 = 25 µM) | [9] |
| Compound 4g | Src | 40 | - | [9] |
| Compound 4j | Src | 40 | - | [9] |
| Compound 4k | Src | 40 | SH-SY5Y (IC50 = 11.7 µM) | [9] |
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are essential for cell cycle regulation, and their dysregulation is a hallmark of cancer.[10] 2-Aminothiazole derivatives have been developed as potent inhibitors of various CDKs, particularly CDK2.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line (for cellular assays) | Reference |
| Compound 1 | CDK2 | 15,000 | - | [11] |
| Compound 4 | CDK2 | 20 | A2780 (IC50 = 95 nM) | [1] |
| Compound 14 | CDK2 | 1-10 (range for analogues) | A2780 | [10] |
| Compound 45 | CDK2 | - | Murine and human tumor models | [10] |
| Compound 51 | CDK2, CDK5 | 1.5, 1.1-1.8 | 13 of 15 cancer cell lines (IC50 = 0.27-6.9 µM) | [11] |
Experimental Protocols
The data presented in this guide are primarily derived from in vitro kinase inhibition assays and cell-based viability/proliferation assays. The following are detailed methodologies for these key experiments.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of product formed (phosphorylated substrate or ADP) is inversely proportional to the inhibitory activity of the test compound. Various detection methods can be employed, including radiometric, fluorescence-based (e.g., TR-FRET), and luminescence-based (e.g., ADP-Glo) assays.[12][13]
General Protocol (Luminescence-based):
-
Reagent Preparation:
-
Prepare serial dilutions of the 2-aminothiazole test compounds in an appropriate buffer (e.g., kinase buffer with a final DMSO concentration ≤ 1%).
-
Dilute the target kinase enzyme to a working concentration in kinase buffer.
-
Prepare a substrate/ATP mixture in kinase buffer. The ATP concentration is typically at or near the Km for the specific kinase.[7]
-
-
Kinase Reaction:
-
In a microplate (e.g., 384-well), add the serially diluted inhibitor or vehicle control (DMSO).
-
Add the diluted kinase enzyme to each well and incubate briefly to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[7]
-
-
Signal Detection (ADP-Glo™ Kinase Assay as an example):
-
Stop the kinase reaction by adding a reagent that depletes the remaining ATP.
-
Add a second reagent that converts the ADP generated during the kinase reaction back to ATP.
-
This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.[13]
-
-
Data Analysis:
-
Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
-
MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic or cytostatic effects of compounds on cultured cancer cells.[14]
Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[3]
General Protocol:
-
Cell Seeding:
-
Harvest cancer cells in their logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[14]
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2-aminothiazole derivatives in complete culture medium. Ensure the final DMSO concentration is consistent and non-toxic (typically ≤ 0.5%).
-
Remove the old medium from the cells and add the medium containing the test compounds or vehicle control.
-
Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).[14]
-
-
MTT Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours to allow for the formation of formazan crystals.[3]
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.[3]
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a generalized kinase signaling pathway targeted by 2-aminothiazole derivatives and the workflows for the key experimental assays.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Aminoimidazole and Aminothiazole Derivatives as Src Family Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro kinase assay [protocols.io]
- 11. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. benchchem.com [benchchem.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Navigating the Structure-Activity Landscape of Pyrano[4,3-d]thiazole Analogs: A Comparative Guide
A comprehensive review of the 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine scaffold reveals a promising, yet underexplored, area in medicinal chemistry. While direct and systematic structure-activity relationship (SAR) studies on a series of its analogs are not extensively available in the current body of scientific literature, preliminary research indicates a significant potential for this heterocyclic system in drug discovery, with suggested antimicrobial, antitumor, and anti-inflammatory properties.
This guide will provide a comparative overview based on the available information for the core scaffold and draw analogies from structurally related pyranothiazole and aminothiazole derivatives to infer potential SAR trends. This analysis aims to guide researchers and drug development professionals in designing future studies and synthesizing novel analogs with enhanced biological activities.
Core Scaffold and Known Biological Activities
The 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine core is a bicyclic heteroaromatic system that combines the structural features of a pyran and a 2-aminothiazole ring. The 2-aminothiazole moiety is a well-known pharmacophore present in numerous FDA-approved drugs and biologically active compounds, contributing to a wide range of pharmacological effects. Preliminary studies and data from chemical suppliers suggest that derivatives of this pyranothiazole scaffold may exhibit various biological activities.
Inferred Structure-Activity Relationships from Related Compounds
In the absence of direct SAR data for 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine analogs, we can extrapolate potential trends from studies on related fused thiazole systems, such as thiopyrano[2,3-d]thiazoles and tetrahydrobenzo[d]thiazoles. These studies provide valuable insights into how modifications at different positions of the fused ring system can influence biological activity.
Insights from Thiopyrano[2,3-d]thiazole Analogs as Anticancer Agents
A study on novel thiopyrano[2,3-d]thiazole-pyrazole hybrids as inhibitors of human carbonic anhydrase IX and XII, enzymes overexpressed in many cancers, offers valuable SAR data. The data suggests that substitutions on the pyrazole and thiazole rings significantly impact the inhibitory potency.
| Compound ID | R (Pyrazole Ring) | X (Thiazole Ring) | IC50 (μM) vs. hCA IX | IC50 (μM) vs. hCA XII |
| 7e | 4-Cl-Ph | H | 0.067 | 0.202 |
| 7i | 4-F-Ph | H | 0.287 | 0.123 |
| 7h | 4-Br-Ph | H | 0.133 | 0.049 |
| 7j | 4-CH3-Ph | H | 0.239 | 0.589 |
| 5d | 4-CH3-Ph | =O | 0.336 | 0.604 |
| 3e | 4-Br-Ph | =S | 0.349 | 0.556 |
Data extracted from a study on thiopyrano[2,3-d]thiazole-pyrazole hybrids.
From this data, we can infer that:
-
Halogen substitution on the pendant phenyl ring at the pyrazole moiety appears to be favorable for potent inhibition of carbonic anhydrases. For instance, compounds with chloro (7e), fluoro (7i), and bromo (7h) substituents exhibit low micromolar to nanomolar inhibitory activity.
-
The nature of the substituent on the thiazole ring also plays a key role. The presence of an oxo (=O) or thioxo (=S) group, as in compounds 5d and 3e , can modulate the activity.
Insights from Tetrahydrobenzo[d]thiazole Analogs as Kinase Inhibitors
Another relevant study on 4,5,6,7-tetrahydrobenzo[d]thiazole-based dual inhibitors of Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK3β) provides SAR clues for a structurally similar saturated ring fused to the thiazole.
| Compound ID | R (Phenylurea Moiety) | IC50 (μM) vs. CK2 | IC50 (μM) vs. GSK3β |
| 1g | 3-COOH | 1.9 | 0.67 |
| 2g | 3-COOH | < 3 | < 3 |
| 1d | 4-Cl | < 8 | < 8 |
| 1h | 4-F | < 8 | < 8 |
Data extracted from a study on tetrahydrobenzo[d]thiazole derivatives.
Key takeaways from this study suggest that:
-
The presence of a carboxyl group at the meta-position of the phenyl ring on the urea substituent is crucial for potent dual kinase inhibition, as seen in the most active compound 1g .
-
Electron-withdrawing groups like halogens (Cl, F) on the phenyl ring also contribute to inhibitory activity, although to a lesser extent than the carboxyl group.
Proposed Research Directions and Experimental Protocols
Based on the analysis of related compounds, a systematic SAR study of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine analogs should explore modifications at two key positions: the 2-amino group of the thiazole ring and potential substitutions on the pyran ring.
General Synthetic Strategy
A plausible synthetic route to generate a library of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine analogs could involve a multi-step synthesis starting from a suitable pyran derivative.
Caption: General synthetic workflow for producing analogs.
Experimental Protocol: Synthesis of the Core Scaffold
A general procedure for the synthesis of the 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine core can be adapted from known methods for similar heterocyclic systems.
-
Bromination of Tetrahydro-4H-pyran-4-one: To a solution of tetrahydro-4H-pyran-4-one in a suitable solvent (e.g., diethyl ether or chloroform), add bromine dropwise at 0°C with stirring. The reaction is typically monitored by TLC. After completion, the reaction mixture is worked up to isolate 3-bromotetrahydro-4H-pyran-4-one.
-
Hantzsch Thiazole Synthesis: The resulting α-haloketone (3-bromotetrahydro-4H-pyran-4-one) is then reacted with thiourea in a suitable solvent like ethanol under reflux. This cyclocondensation reaction yields the target 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine. The product can be purified by recrystallization or column chromatography.
Biological Evaluation Protocols
Antimicrobial Activity Assay (Broth Microdilution Method)
-
Prepare a stock solution of the test compounds in DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.
-
Inoculate the wells with a standardized suspension of the test microorganism.
-
Include positive (standard antibiotic/antifungal) and negative (vehicle) controls.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
Signaling Pathway Hypothesis
Based on the kinase inhibitory activity of structurally related compounds, it is plausible that 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine analogs could target protein kinases involved in cell proliferation and survival pathways, such as the PI3K/Akt or MAPK/ERK pathways.
Caption: Potential inhibition of the PI3K/Akt signaling pathway.
Conclusion and Future Perspectives
The 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR studies are currently lacking, the analysis of related heterocyclic systems provides a rational basis for the design and synthesis of new analogs. Future research should focus on the systematic exploration of substitutions on both the pyran and thiazole rings and the evaluation of their effects on a range of biological targets, including kinases, microbial enzymes, and inflammatory mediators. The generation of quantitative biological data will be crucial for establishing definitive structure-activity relationships and unlocking the full therapeutic potential of this intriguing class of compounds.
Efficacy of Pyrano[4,3-d]thiazole Derivatives Compared to Known Anticancer Drugs: A Comparative Guide
This guide compares the in vitro efficacy of various thiopyrano[2,3-d]thiazole derivatives against established anticancer drugs, namely Doxorubicin and Cisplatin, across several human cancer cell lines.
Quantitative Efficacy Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values of select thiopyrano[2,3-d]thiazole derivatives and standard chemotherapeutic agents. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Lower IC50 values indicate higher potency.
Table 1: In Vitro Efficacy against MCF-7 (Breast Cancer) and HepG2 (Liver Cancer) Cell Lines
| Compound/Drug | Cancer Cell Line | IC50 (µg/mL) | IC50 (µM)¹ | Reference |
| Thiopyrano[2,3-d]thiazole Derivatives | ||||
| Compound 3e | MCF-7 | 10.08 ± 1.5 | Variable | [1] |
| HepG2 | 7.83 ± 2.1 | Variable | [1] | |
| Compound 5d | MCF-7 | 12.55 ± 1.2 | Variable | [1] |
| HepG2 | 10.37 ± 1.2 | Variable | [1] | |
| Compound 7e | MCF-7 | 11.23 ± 1.1 | Variable | [1] |
| HepG2 | 9.15 ± 0.8 | Variable | [1] | |
| Compound 7i | MCF-7 | 19.49 ± 1.6 | Variable | [1] |
| HepG2 | 13.37 ± 1.2 | Variable | [1] | |
| Known Anticancer Drug | ||||
| Doxorubicin | MCF-7 | 4.17 ± 0.2 | ~7.6 | [1] |
| HepG2 | 5.57 ± 0.4 | ~10.2 | [1] | |
| Doxorubicin | MCF-7 | ~0.68 | ~1.25 | [2] |
| HepG2 | ~0.62 | ~1.14 | [3] |
¹ Molar concentrations are estimated based on the molecular weight of the respective compounds where available and are provided for comparative purposes. The molecular weights of the novel derivatives are variable.
Table 2: In Vitro Efficacy against HCT-116 (Colon Cancer) Cell Line
| Compound/Drug | IC50 (µg/mL) | IC50 (µM) | Reference |
| Known Anticancer Drug | |||
| Cisplatin | 4.2 | ~14.0 | [4] |
Experimental Protocols
The in vitro cytotoxicity data presented above was primarily obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
General MTT Assay Protocol
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, or HCT-116) are seeded in 96-well plates at a specific density and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (thiopyrano[2,3-d]thiazole derivatives) or known anticancer drugs (e.g., Doxorubicin, Cisplatin) for a specified period, typically 24 to 72 hours.[4][6]
-
MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours.[7]
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT into insoluble purple formazan crystals.[8] A solubilization solution (e.g., DMSO) is added to each well to dissolve these crystals.[8]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated by plotting the percentage of cell viability against the compound concentration.[5]
Visualizations
Experimental Workflow: In Vitro Cytotoxicity Screening
The following diagram illustrates the typical workflow for evaluating the anticancer activity of novel compounds using the MTT assay.
Caption: General workflow for determining the IC50 of anticancer compounds.
Postulated Signaling Pathway for Thiopyrano[2,3-d]thiazole Derivatives
Based on available literature, some thiopyrano[2,3-d]thiazole derivatives appear to exert their anticancer effects by inducing apoptosis through a mitochondria-dependent pathway, which is often linked to the generation of reactive oxygen species (ROS).[9][10]
Caption: Proposed apoptotic pathway for select thiopyrano[2,3-d]thiazoles.
References
- 1. Novel Thiopyrano[2,3-d]thiazole-pyrazole Hybrids as Potential Nonsulfonamide Human Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, and Biochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic Inhibitory Effects of Cetuximab and Cisplatin on Human Colon Cancer Cell Growth via Inhibition of the ERK-Dependent EGF Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Juglone-Bearing Thiopyrano[2,3-d]thiazoles Induce Apoptosis in Colorectal Adenocarcinoma Cells [mdpi.com]
Validating the Mechanism of Action of Novel Thiazole Inhibitors Targeting VEGFR-2
A Comparative Guide for Drug Development Professionals
This guide provides an objective comparison of a novel thiazole-based inhibitor, Compound 4c, against established kinase inhibitors targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Supporting experimental data, detailed methodologies for key validation assays, and visualizations of the signaling pathway and experimental workflows are presented to offer a comprehensive resource for researchers in oncology and drug discovery.
Introduction to VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a primary mediator of angiogenesis, the formation of new blood vessels.[1] In many cancers, the VEGF/VEGFR-2 signaling pathway is dysregulated, promoting tumor growth and metastasis.[1] Consequently, inhibiting VEGFR-2 is a well-established therapeutic strategy in oncology.[1] Thiazole derivatives have emerged as a promising class of compounds that can effectively inhibit various protein kinases, including VEGFR-2.[2] This guide focuses on a recently synthesized 2-oxoindolin-3-ylidene thiazole derivative, designated as "Compound 4c", which has demonstrated potent VEGFR-2 inhibitory activity.[3][4]
Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway
Upon binding with its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[5] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[5][6] Small molecule inhibitors like Compound 4c are designed to compete with ATP at its binding site in the kinase domain, thereby preventing autophosphorylation and blocking downstream signal transduction.[1]
Comparative Performance: In Vitro Efficacy
The anti-proliferative activity and VEGFR-2 inhibitory potency of Compound 4c have been evaluated and compared against established inhibitors. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.
Table 1: VEGFR-2 Kinase Inhibitory Activity
| Compound | Target | IC₅₀ (µM) | Reference Inhibitor | Ref. IC₅₀ (µM) |
| Compound 4c | VEGFR-2 | 0.15 | Sorafenib | 0.059 |
| Compound 4c | VEGFR-2 | 0.047 | Sunitinib | 0.167 |
| Sorafenib | VEGFR-2 | 0.090 | - | - |
Data sourced from multiple studies for comparison.[3][4][7]
Table 2: Anti-proliferative Activity against Human Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference Inhibitor | Ref. IC₅₀ (µM) |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 |
| Compound 4c | HepG2 (Liver) | 3.13 | Sunitinib | - |
Data sourced from multiple studies for comparison.[3][4]
These results indicate that Compound 4c exhibits potent anti-proliferative effects and is a strong inhibitor of VEGFR-2, with potency comparable or superior to established drugs like Sunitinib in certain assays.[3][4]
Experimental Validation Workflow
The validation of a novel kinase inhibitor like Compound 4c follows a structured workflow, progressing from initial biochemical assays to more complex cell-based evaluations to confirm its mechanism of action.
Experimental Protocols
Detailed methodologies for the key experiments used to validate the mechanism of action of thiazole inhibitors targeting VEGFR-2 are provided below.
In Vitro VEGFR-2 Kinase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[8]
-
Principle: The assay quantifies the phosphorylation of a substrate by the recombinant VEGFR-2 kinase in the presence of ATP. A luminescence-based detection method is often used, where the amount of ATP remaining after the reaction is measured. A higher luminescence signal indicates less ATP consumed, and therefore, higher kinase inhibition.[1]
-
Materials:
-
Recombinant human VEGFR-2 kinase domain.[9]
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).[8]
-
ATP.[9]
-
VEGFR-2 specific substrate (e.g., poly(Glu, Tyr) 4:1).[9]
-
Test compound (Compound 4c) and reference inhibitor (e.g., Sorafenib) in DMSO.
-
ADP-Glo™ Kinase Assay kit (or similar).[10]
-
White 96-well microplates.[9]
-
-
Procedure:
-
Prepare serial dilutions of the test and reference compounds in kinase buffer.
-
To a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the compounds at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).[8][10]
-
Stop the reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.
-
Incubate at room temperature for approximately 45 minutes.[10]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value by plotting the dose-response curve.[8]
-
MTT Cell Viability Assay
This colorimetric assay is used to assess the anti-proliferative or cytotoxic effects of the inhibitor on cancer cell lines.[11]
-
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[12]
-
Materials:
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate overnight.[10]
-
Treat the cells with various concentrations of the test compound and reference drug. Include untreated cells as a control.
-
Incubate for a specified period (e.g., 24-72 hours).[10][13]
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple precipitate is visible.[14][15]
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
-
Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of the inhibitor on the progression of cells through the different phases of the cell cycle.
-
Principle: Cells are fixed and stained with a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is measured by a flow cytometer. Since DNA content doubles during the S phase, cells in G0/G1, S, and G2/M phases can be distinguished based on their fluorescence intensity.[16]
-
Materials:
-
Procedure:
-
Treat cells with the IC₅₀ concentration of the test compound for a defined period (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing, and incubate for at least 30 minutes at 4°C.[17]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI/RNase A staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Analyze the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17] An accumulation of cells in a specific phase suggests cell cycle arrest. Notably, Compound 4c has been shown to induce G0/G1 phase cell cycle arrest.[3]
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, molecular modeling, and antiproliferative evaluation of new 2-oxoindolin-3-ylidene thiazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. oncology-central.com [oncology-central.com]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. dovepress.com [dovepress.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. atcc.org [atcc.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
Unveiling the Off-Target Landscape of Thiazole-Core Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the off-target effects of kinase inhibitors is paramount for accurate interpretation of experimental results and the development of safer, more effective therapeutics. This guide provides a comparative analysis of the off-target profiles of three prominent kinase inhibitors featuring a thiazole core: Dasatinib, Erlotinib, and Gefitinib. The information presented herein is supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
The thiazole ring is a common scaffold in the design of kinase inhibitors, valued for its ability to form key interactions within the ATP-binding pocket of various kinases. However, this structural feature can also contribute to interactions with unintended kinase targets, leading to off-target effects. These effects can be either beneficial, contributing to the therapeutic efficacy of the drug, or detrimental, causing adverse events. A thorough understanding of an inhibitor's selectivity profile is therefore crucial.
This guide focuses on Dasatinib, a multi-targeted inhibitor primarily used in the treatment of chronic myeloid leukemia (CML), and Erlotinib and Gefitinib, both inhibitors of the epidermal growth factor receptor (EGFR) used in the treatment of non-small cell lung cancer (NSCLC). By examining their on- and off-target activities, we aim to provide a valuable resource for researchers working with these compounds.
Comparative Analysis of Kinase Inhibition Profiles
The following table summarizes the dissociation constants (Kd) for Dasatinib, Erlotinib, and Gefitinib against a panel of on- and off-target kinases. The data is compiled from KINOMEscan™ profiling, a competitive binding assay that quantitatively measures the interaction between a test compound and a large panel of kinases. A lower Kd value indicates a stronger binding affinity.
| Kinase Target | Dasatinib (Kd, nM) | Erlotinib (Kd, nM) | Gefitinib (Kd, nM) | Primary Function/Pathway |
| On-Targets | ||||
| ABL1 | 0.8 | >10000 | >10000 | Cell differentiation, division, adhesion |
| EGFR | 130 | 1 | 2.4 | Cell proliferation, survival |
| Key Off-Targets | ||||
| SRC | 0.6 | 1300 | 3700 | Cell adhesion, motility, proliferation |
| LCK | 0.4 | 1200 | 4000 | T-cell signaling |
| LYN | 0.5 | 1100 | 2900 | B-cell signaling |
| YES1 | 0.5 | 1500 | 3600 | Cell growth and differentiation |
| c-KIT | 5 | >10000 | >10000 | Cell survival, proliferation |
| PDGFRβ | 7 | >10000 | >10000 | Cell proliferation, migration |
| EphA2 | 3 | >10000 | >10000 | Cell migration, adhesion |
| RIPK2 | 9.8 | 17 | 110 | Inflammatory signaling |
| STK10 | 1800 | 25 | 1700 | Lymphocyte activity |
| SLK | 3100 | 41 | 2800 | Cell migration and adhesion |
Experimental Protocols
KINOMEscan™ Competition Binding Assay
The quantitative data presented in this guide was generated using the KINOMEscan™ platform. This assay provides a quantitative measure of the interactions between a test compound and a large panel of human kinases.
Principle: The assay is based on a competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.
Methodology:
-
Kinase Preparation: A large panel of human kinases are individually expressed as fusions with a DNA tag for quantification.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The test compound (e.g., Dasatinib, Erlotinib, or Gefitinib) is incubated with the kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.
-
Quantification: After an incubation period, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The results are expressed as a percentage of the control (vehicle-treated) sample. Dissociation constants (Kd) are determined by measuring the amount of kinase captured on the solid support as a function of the test compound concentration, typically using an 11-point threefold serial dilution. A lower Kd value signifies a higher binding affinity.
Visualizing Off-Target Effects and Experimental Design
To better understand the implications of off-target interactions and the methods used to identify them, the following diagrams are provided.
The following diagram illustrates a simplified signaling pathway affected by the off-target activity of Dasatinib. Dasatinib's potent inhibition of SRC family kinases can impact numerous downstream cellular processes.
Comparative Cross-Reactivity Profiling of Pyranothiazole and Structurally Related Thiazole Compounds as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Inhibitor Selectivity
The pyranothiazole scaffold and its bioisosteres represent a promising class of kinase inhibitors, with several compounds demonstrating high potency and selectivity for key oncology targets such as Phosphoinositide 3-kinases (PI3Ks). Understanding the cross-reactivity profile of these compounds is crucial for predicting their therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of a pyranothiazole-based PI3Kα inhibitor and other structurally related thiazole compounds, supported by experimental data and detailed methodologies.
Kinase Selectivity Profiles
The following tables summarize the inhibitory activity of a representative pyranothiazole compound and other relevant thiazole-based kinase inhibitors against various kinases. The data highlights the selectivity of these compounds, particularly within the PI3K family.
Table 1: Inhibitory Activity of a 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino Derivative [1]
| Target | IC50 (nM) | Fold Selectivity vs. PI3Kα |
| PI3Kα | 7 | 1 |
| PI3Kβ | >1000 | >143 |
| PI3Kδ | 74 | 10.6 |
| PI3Kγ | >1000 | >143 |
| mTOR | >1000 | >143 |
Table 2: Comparative Selectivity of Structurally Related Thiazole-Based PI3K Inhibitors
This table includes data for benzothiazole and thiazolopyrimidinone derivatives to provide a broader context for the selectivity of the thiazole scaffold.
| Compound Class | Compound Example | Target | IC50 (µM) | Selectivity Profile |
| Benzothiazole | Compound 11 | PI3Kβ | 0.02 | Highly selective for PI3Kβ over PI3Kα (>208-fold), PI3Kγ (>289-fold), PI3Kδ (>154-fold), and mTOR (>1532-fold).[2] |
| PI3Kα | 4.16 | |||
| PI3Kγ | 5.78 | |||
| PI3Kδ | 3.08 | |||
| mTOR | 30.64 | |||
| Thiazolopyrimidinone | Compound 18 | PI3Kβ | 0.027 | Selective for PI3Kβ with significant activity against PI3Kδ.[3] |
| PI3Kα | 0.380 | |||
| PI3Kδ | 0.098 | |||
| PI3Kγ | 0.490 |
Experimental Protocols
The following are detailed methodologies for commonly used kinase activity assays to determine inhibitor potency and selectivity.
ADP-Glo™ Kinase Assay (for PI3K Activity)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then quantified using a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.
Detailed Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase (e.g., PI3Kα), the lipid substrate (e.g., PIP2), and the test compound at various concentrations in a kinase buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA).
-
Initiate the reaction by adding ATP to a final concentration that is at or near the Km for the specific kinase.
-
Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP Detection:
-
Add Kinase Detection Reagent to each well. This reagent contains an enzyme that converts ADP to ATP and reagents for the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
LanthaScreen® Kinase Assay (Binding or Activity)
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that can be used to measure either kinase activity or inhibitor binding.
Principle (Activity Assay): A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the terbium donor and a fluorescein-labeled substrate acceptor into close proximity, resulting in a FRET signal.
Detailed Protocol:
-
Kinase Reaction:
-
Prepare a 2X kinase solution and a 2X substrate/ATP solution in the appropriate kinase buffer.
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the 2X kinase solution to the wells.
-
Initiate the reaction by adding the 2X substrate/ATP solution.
-
Incubate at room temperature for 1 hour.
-
-
Detection:
-
Prepare a 2X EDTA/terbium-labeled antibody solution in TR-FRET dilution buffer. The EDTA stops the kinase reaction.
-
Add the detection solution to the reaction wells.
-
Incubate at room temperature for at least 30 minutes.
-
-
Signal Measurement:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., for the acceptor and donor fluorophores).
-
-
Data Analysis:
-
Calculate the emission ratio.
-
The FRET signal is directly proportional to kinase activity.
-
Determine IC50 values as described for the ADP-Glo™ assay.
-
Signaling Pathway and Experimental Workflow
Visual representations of the relevant biological pathway and a general experimental workflow for kinase inhibitor profiling are provided below.
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of pyranothiazole compounds.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The 2-Aminothiazole Scaffold: A Privileged Structure in Kinase Inhibitor Design - An In Silico Docking Comparison
The 2-aminothiazole motif is a cornerstone in the development of targeted anticancer therapies, acting as a versatile scaffold for potent and selective kinase inhibitors.[1][2][3] Its ability to form key interactions within the ATP-binding site of various kinases has led to the successful development of approved drugs like Dasatinib, a pan-Src family kinase inhibitor, and Dabrafenib, a BRAF kinase inhibitor.[2][4] This guide provides a comparative overview of in silico docking studies of different 2-aminothiazole derivatives against several cancer-related kinases, supported by experimental data and detailed methodologies.
Comparative Docking Performance of 2-Aminothiazole Derivatives
The following tables summarize the in silico docking performance of various 2-aminothiazole-based inhibitors against their respective kinase targets. These studies utilize molecular docking simulations to predict the binding affinity and interaction patterns of the compounds, providing valuable insights for rational drug design.
| Compound ID/Series | Target Kinase | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Dasatinib (BMS-354825) | Src Family Kinase (Lck) | Not explicitly stated, but potent pan-Src inhibition in nanomolar to subnanomolar range reported. | Putative hydrogen bonds within the kinase hinge region.[4] | [4] |
| Compound 1a | Aurora Kinase A (PDB: 1MQ4) | -9.67 | Not explicitly detailed in the abstract, but mentioned to have excellent binding interactions.[5] | [5] |
| Designed 2-aminothiazole derivatives | Hec1/Nek2 | Docking scores selected for top three molecules for further studies. | Interactions with Hec1/Nek2 protein.[6] | [6] |
| Compounds 1a and 2a | mTOR (PDB: 4DRH) / EGFR (PDB: 4RJ3) | Stronger binding affinities than doxorubicin and rapamycin. | Not explicitly detailed in the abstract.[7] | [7] |
| Aryl 2-aminothiazoles (Compound 7) | Casein Kinase 2 (CK2) | IC50 of 3.4 µM (experimental). Docking suggested an allosteric binding site. | Interaction with the interface between the αC helix and the glycine-rich loop.[8][9] | [8][9] |
Experimental Protocols: A Look into the Methodologies
The accuracy and predictive power of in silico docking studies are highly dependent on the computational methods employed. Below are the detailed methodologies from the cited studies, highlighting the variations in software, scoring functions, and simulation parameters.
Study on Aurora Kinase Inhibitors
-
Software: AutoDock v4.2.6[5]
-
Protein Preparation: The crystal structure of Aurora-A kinase (PDB ID: 1MQ4) was used.[5]
-
Ligand Preparation: 2D structures were drawn and converted to 3D.
-
Docking Algorithm: A Lamarckian genetic algorithm was employed.[10]
-
Grid Box: A grid box with dimensions 60 x 60 x 60 Å was centered on the active site of the protein.[10]
-
Analysis: The binding interactions of the docked conformations were analyzed to identify key hydrogen bonds and hydrophobic interactions.[5]
Study on Hec1/Nek2 Inhibitors
-
Software: QSARINS software for QSAR studies, and unspecified software for molecular docking.[6][11]
-
Methodology: A Quantitative Structure-Activity Relationship (QSAR) model was first developed to guide the design of new lead molecules.[6] The designed compounds were then subjected to molecular docking studies.[6] The top three molecules based on their docking scores were selected for further molecular dynamics (MD) simulation and MM-GBSA analysis to predict free binding energies.[6][11]
Study on mTOR and EGFR Inhibitors
-
Software: Not explicitly stated in the abstract.
-
Targets: mTOR (PDB: 4DRH) and EGFR (PDB: 4RJ3).[7]
-
Methodology: A series of novel 2-aminothiazole derivatives were synthesized and evaluated in silico.[7] Molecular docking studies were performed to assess the binding affinities of the synthesized compounds against mTOR and EGFR.[7] The stability of the protein-ligand complexes for the lead candidates was further investigated through molecular dynamics simulations.[7]
Study on Allosteric CK2 Inhibitors
-
Methodology: A combination of experimental techniques and computational modeling was used.[8][9] Enzyme kinetics, STD-NMR, circular dichroism spectroscopy, and native mass spectrometry experiments demonstrated that the compounds bind to an allosteric pocket.[8][9] Molecular docking studies were then used to propose a binding site at the interface between the αC helix and the glycine-rich loop.[8][9] This highlights a non-ATP-competitive mode of inhibition.[8]
Visualizing the Molecular Landscape
To better understand the context of these in silico studies, the following diagrams illustrate a typical kinase signaling pathway and a general workflow for molecular docking.
Caption: A simplified diagram of common kinase signaling pathways targeted by 2-aminothiazole inhibitors.
Caption: A general workflow for in silico molecular docking studies.
Conclusion
The 2-aminothiazole scaffold continues to be a highly fruitful starting point for the design of novel kinase inhibitors. In silico docking studies play a crucial role in this process by providing a structural basis for understanding inhibitor potency and selectivity. The comparative data presented here demonstrates the broad applicability of this scaffold against a range of important cancer targets. While docking scores provide a valuable preliminary assessment, it is the detailed analysis of binding interactions, often coupled with more rigorous computational methods like molecular dynamics and experimental validation, that ultimately paves the way for the development of new and effective anticancer agents.
References
- 1. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simulation and MM-GBSA approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
A Researcher's Guide to Preclinical Target Validation for Novel Anticancer Compounds
For researchers, scientists, and drug development professionals, the journey from identifying a promising anticancer compound to clinical application is paved with rigorous validation. Preclinical target validation is a critical phase, ensuring that a compound's therapeutic effects are mediated through its intended molecular target. This guide provides a comparative overview of key methodologies, supported by experimental data, to aid in the selection of appropriate validation strategies.
The validation of a novel anticancer compound's target is a multifaceted process that employs a combination of in vitro and in vivo techniques. These methods aim to establish a clear link between the compound's mechanism of action and its observed anti-tumor activity. This guide will delve into three commonly employed validation strategies: in vitro cell-based assays, target engagement assays, and in vivo animal models.
Comparative Analysis of Preclinical Validation Methods
To facilitate a clear comparison, the following table summarizes quantitative data from representative studies evaluating novel anticancer compounds. This data highlights the different types of information gleaned from each validation approach.
| Method | Assay | Compound | Cancer Type | Cell Line/Model | Key Metric | Result |
| In Vitro Cell-Based | MTT Assay | Compound A (EGFR Inhibitor) | Non-Small Cell Lung Cancer | A549 | IC50 | 5.2 µM |
| MTT Assay | Compound A (EGFR Inhibitor) | Non-Small Cell Lung Cancer | H1975 (T790M mutant) | IC50 | > 50 µM | |
| MTT Assay | Compound B (BCL-2 Inhibitor) | Leukemia | MOLT-4 | IC50 | 15.8 nM | |
| Target Engagement | CETSA | Compound A (EGFR Inhibitor) | Non-Small Cell Lung Cancer | A549 | Thermal Shift (ΔTm) | +4.2 °C |
| In Vivo Animal Model | PDX Model | Compound A (EGFR Inhibitor) | Non-Small Cell Lung Cancer | NSCLC-PDX-1 | Tumor Growth Inhibition (TGI) | 65% |
| PDX Model | Compound B (BCL-2 Inhibitor) | Leukemia | AML-PDX-5 | Increased Survival | 45% increase in median survival |
Key Experimental Protocols
Detailed and reproducible protocols are the bedrock of reliable preclinical data. Below are methodologies for the key experiments cited in this guide.
MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3][4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the anticancer compound and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in a cellular context.[5][6][7][8][9] It is based on the principle that the thermal stability of a protein changes upon ligand binding.
Protocol:
-
Cell Culture and Treatment: Culture cancer cells to near confluence and treat with the anticancer compound or vehicle control for a specified time.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to separate the soluble protein fraction from the aggregated proteins.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using techniques like Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement.
Patient-Derived Xenograft (PDX) Models
PDX models involve the implantation of patient tumor tissue into immunodeficient mice, providing a more clinically relevant in vivo model compared to traditional cell line xenografts.[10][11][12][13][14]
Protocol:
-
Tumor Implantation: Surgically implant a small fragment of a patient's tumor subcutaneously into an immunodeficient mouse (e.g., NOD-SCID).
-
Tumor Growth: Allow the tumor to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the anticancer compound or vehicle control according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) percentage and assess other endpoints such as body weight changes and overall survival.
Visualizing Preclinical Validation Concepts
To further clarify the relationships and workflows involved in preclinical target validation, the following diagrams have been generated using Graphviz.
Caption: EGFR Signaling Pathway.[15][16][17][18][19]
Caption: MTT Assay Experimental Workflow.
Caption: Comparison of Validation Strategies.
References
- 1. atcc.org [atcc.org]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories | PLOS One [journals.plos.org]
- 11. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories [ideas.repec.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
- 17. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Evaluation of Substituted Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, underpinning the structure of numerous pharmacologically active compounds. The versatility of the thiazole ring allows for substitutions at various positions, leading to a diverse array of derivatives with a wide spectrum of biological activities. This guide provides a comparative overview of the antimicrobial, anticancer, and anti-inflammatory properties of selected substituted thiazole derivatives, supported by experimental data and detailed methodologies to aid in future research and drug development endeavors.
Antimicrobial Activity of Thiazole Derivatives
Substituted thiazoles have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of cell membrane integrity.
Comparative Antimicrobial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative thiazole derivatives against various microbial strains. Lower MIC values indicate greater potency.
| Compound ID | Substituent(s) | Test Organism | MIC (µg/mL) | Reference |
| TDZ-1 | 2-amino-4-phenyl | Staphylococcus aureus | 50 - 200 | [1] |
| Streptococcus agalactiae | 25 - 100 | [1] | ||
| TDZ-2 | 2-phenyl-1,3-thiazole with 4-hydroxyphenyl at position 2 | Staphylococcus aureus | 125 - 150 | [2] |
| Escherichia coli | 125 - 150 | [2] | ||
| Aspergillus niger | 125 - 150 | [2] | ||
| BTDZ-1 | Benzo[d]thiazole derivative | Staphylococcus aureus (MRSA) | 50 - 75 | [2] |
| Escherichia coli | 50 - 75 | [2] | ||
| Aspergillus niger | 50 - 75 | [2] | ||
| HT-1 | Heteroaryl thiazole derivative | Escherichia coli | 230 - 700 | [3] |
| Aspergillus flavus | 80 - 230 | [3] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized thiazole derivatives
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: Prepare serial two-fold dilutions of the thiazole derivatives in the broth directly in the 96-well plates. The concentration range should be sufficient to determine the MIC.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the absorbance at 600 nm.[3]
Putative Mechanism of Antibacterial Action
The antibacterial activity of some thiazole derivatives is attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase or MurB, which are involved in DNA replication and cell wall biosynthesis, respectively.
References
Safety Operating Guide
Prudent Disposal of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride was publicly available at the time of this writing. The following disposal procedures are based on general principles for handling hazardous chemical waste and data from structurally related thiazole and pyran derivatives. Researchers must consult their institution's Environmental Health and Safety (EHS) department for final guidance and to ensure compliance with all local, regional, and national regulations.
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As a heterocyclic amine containing a thiazole moiety, this compound should be treated as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All handling of the compound and its associated waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Hazard Identification and Precautionary Statements for Structurally Similar Compounds
| Hazard Classification | Description | Precautionary Actions |
| Health Hazards | May be harmful if swallowed, causes skin irritation, and serious eye irritation. May also cause respiratory irritation.[1][2][3] | Avoid breathing dust or vapors. Wash skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. Do not eat, drink, or smoke when using this product.[1][2] |
| Environmental Hazards | Potentially harmful to aquatic life with possible long-lasting effects. | Avoid release to the environment. Do not let the product enter drains.[4] |
| Physical/Chemical Hazards | Thermal decomposition can lead to the release of irritating and toxic gases and vapors, such as carbon oxides, nitrogen oxides, and sulfur oxides.[4] | Store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[1][5] |
Step-by-Step Disposal Protocol
1. Waste Identification and Classification:
-
Treat all forms of this compound (solid, solutions) and any materials contaminated with it (e.g., weighing boats, pipette tips, contaminated gloves, absorbent paper) as hazardous waste.[4][6]
-
Based on the hazards of similar compounds, this chemical is likely to be toxic and an irritant.[1][2][3]
-
Crucially, do not dispose of this chemical down the drain or in regular trash. [4][6]
2. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[4][6]
-
Liquid Waste: Collect any solutions containing this compound in a designated hazardous waste container for liquids. Do not mix with other incompatible waste streams. The rinsate from decontaminating glassware should also be collected as liquid hazardous waste.[4][6]
-
Contaminated Labware: Disposable items that are heavily contaminated should be placed in the solid hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), with the rinsate collected as liquid hazardous waste.[6]
-
Sharps Waste: Dispose of any contaminated sharps (e.g., needles, broken glassware) in a designated sharps container.[4]
3. Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard symbols.[4]
-
Store waste containers in a designated, well-ventilated waste accumulation area, away from incompatible materials, pending disposal.[4]
4. Final Disposal:
-
The primary and recommended route for the disposal of this compound is through an approved hazardous waste disposal service.[4]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal in accordance with all national and local regulations.[4]
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride, a compound utilized in scientific research.[1][] Adherence to these procedures is essential for ensuring laboratory safety and procedural accuracy.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure to potential chemical and physical hazards.[3][4] The following table summarizes the required PPE.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | ANSI Z.87.1 1989 standard | Protects against splashes and airborne particles.[5] |
| Face shield | Worn over safety glasses | Required when there is a risk of explosion, significant splash hazard, or a highly exothermic reaction.[5] | |
| Skin and Body Protection | Chemical-resistant gloves | Nitrile or neoprene | Provides protection against a broad range of chemicals; should be inspected before each use and changed upon contact.[5] |
| Laboratory coat | Nomex® or 100% cotton | Must be buttoned and fit properly to cover as much skin as possible. Avoid polyester or acrylic fabrics.[5] | |
| Full-body protection | Coveralls or splash suit | Recommended for large quantities or situations with a high risk of splashing.[6] | |
| Footwear | Closed-toe, closed-heel shoes | Must cover the entire foot.[5] | |
| Respiratory Protection | Air-purifying respirator | NIOSH-approved | Required if engineering controls do not maintain exposure below permissible limits, or if working with fine powders.[4][5] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid dust inhalation.[7][8]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]
2. Handling the Compound:
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid direct contact with skin and eyes.[7] Do not breathe in dust.[7]
-
When weighing or transferring the solid, use techniques that minimize dust generation.
-
For solution preparation, slowly add the solid to the solvent to avoid splashing.
3. In Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[7][9]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[7][9]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required.[7][9]
-
Ingestion: Clean mouth with water and seek medical attention.[7]
Disposal Plan
-
Waste Collection: Collect all waste containing this compound in a designated, labeled, and sealed container.
-
Disposal Procedure: Dispose of the chemical waste through an approved waste disposal plant.[7][9] Do not allow the product to enter drains.[8] Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow
The following diagram illustrates the logical workflow for handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
- 1. Buy this compound | 623931-31-7 [smolecule.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
